molecular formula C9H9B B1343850 1-(Bromomethyl)-3-ethenylbenzene CAS No. 91041-76-8

1-(Bromomethyl)-3-ethenylbenzene

Cat. No.: B1343850
CAS No.: 91041-76-8
M. Wt: 197.07 g/mol
InChI Key: WFCJSNUJPWSKNE-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-ethenylbenzene, also known as 3-vinylbenzyl bromide, is a versatile chemical building block with the molecular formula C 9 H 9 Br and a molecular weight of 197.072 g/mol . This compound features both a reactive benzyl bromide group and a vinyl (ethenyl) group, making it a valuable intermediate in organic synthesis and materials science research. The benzyl bromide moiety is highly susceptible to nucleophilic substitution reactions, allowing for the introduction of the 3-vinylbenzyl group into various molecular scaffolds. Concurrently, the vinyl group offers a site for further functionalization through polymerization or addition chemistry. In research settings, this dual functionality makes it particularly useful for the synthesis of modified polymers and siloxanes. For instance, structurally similar bromomethyl-benzene compounds are utilized in creating polyether-modified alkyloxy siloxanes, which have applications in resin modifiers and surface conditioning agents . Other related bromomethylated aromatic compounds are frequently employed as key intermediates in multi-step synthetic routes for complex organic molecules . Researchers value this compound for developing new functional materials, including specialty polymers, cross-linking agents, and advanced monomers. This product is intended for research and development purposes exclusively. It is not labeled or intended for medicinal, diagnostic, or household use.

Properties

IUPAC Name

1-(bromomethyl)-3-ethenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c1-2-8-4-3-5-9(6-8)7-10/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCJSNUJPWSKNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622039
Record name 1-(Bromomethyl)-3-ethenylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91041-76-8
Record name 1-(Bromomethyl)-3-ethenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to m-Vinylbenzyl Bromide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Vinylbenzyl bromide (m-VBB), also known as 3-(bromomethyl)styrene, is a bifunctional monomer of significant interest in polymer and materials science. Its unique structure, featuring both a polymerizable vinyl group and a reactive benzyl bromide moiety, allows for the synthesis of a wide array of functional polymers with tailored properties. This guide provides a comprehensive overview of the fundamental physicochemical properties of m-VBB, detailed synthetic and polymerization methodologies, and a survey of its applications, offering field-proven insights for researchers and professionals in the field.

While its isomer, 4-vinylbenzyl bromide, has been more extensively studied, m-VBB offers distinct reactivity and steric profiles that can be advantageous in the design of novel polymeric materials. The meta-substitution pattern influences the electronic and steric environment of both the vinyl and benzyl bromide groups, impacting polymerization kinetics and the properties of the resulting polymers.

Physicochemical Properties

A thorough understanding of the fundamental properties of m-VBB is crucial for its effective use in synthesis and material design. Key physicochemical data are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₉BrN/A
Molecular Weight 197.07 g/mol [1]
Density Not available (Estimated: ~1.4 g/mL at 25 °C)[2][3]
Appearance Colorless to pale yellow liquid (presumed)N/A

Synthesis and Characterization

The synthesis of m-vinylbenzyl bromide typically involves the bromination of a suitable precursor, such as m-methylstyrene. A common and effective method is free-radical bromination.

Synthetic Workflow: Free-Radical Bromination of m-Methylstyrene

Synthesis m-Methylstyrene m-Methylstyrene Reaction_Mixture Reaction_Mixture m-Methylstyrene->Reaction_Mixture 1. Add to solvent Heating_Reflux Heating/Reflux Reaction_Mixture->Heating_Reflux 4. Heat to initiate N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS)->Reaction_Mixture 2. Add brominating agent Radical_Initiator Radical Initiator (e.g., AIBN, BPO) Radical_Initiator->Reaction_Mixture 3. Add initiator Workup Workup Heating_Reflux->Workup 5. Reaction completion Purification Purification (e.g., Column Chromatography) Workup->Purification 6. Aqueous wash & extraction m-Vinylbenzyl_Bromide m-Vinylbenzyl Bromide Purification->m-Vinylbenzyl_Bromide 7. Isolate pure product

Caption: Synthetic workflow for m-vinylbenzyl bromide via free-radical bromination.

Experimental Protocol: Synthesis of m-Vinylbenzyl Bromide
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-methylstyrene in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Addition of Reagents: Add N-bromosuccinimide (NBS) to the solution. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is then added.

  • Initiation and Reaction: The reaction mixture is heated to reflux to initiate the radical chain reaction. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure m-vinylbenzyl bromide.

Characterization

The successful synthesis of m-vinylbenzyl bromide can be confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy is a powerful tool to confirm the structure. Expected signals would include resonances for the vinyl protons (typically in the range of 5-7 ppm with characteristic splitting patterns), aromatic protons (around 7-7.5 ppm), and the benzylic methylene protons adjacent to the bromine atom (a singlet around 4.5 ppm)[4][5][6].

    • ¹³C NMR spectroscopy will show distinct signals for the vinyl carbons, aromatic carbons, and the benzylic carbon bearing the bromine atom[4][5][6].

  • Infrared (IR) Spectroscopy:

    • The IR spectrum would exhibit characteristic absorption bands for C=C stretching of the vinyl group (around 1630 cm⁻¹), C-H out-of-plane bending for the meta-substituted aromatic ring, and C-Br stretching (typically in the fingerprint region)[4][5].

Polymerization of m-Vinylbenzyl Bromide

The vinyl group of m-VBB allows it to undergo polymerization, most commonly via free-radical polymerization, to produce poly(m-vinylbenzyl bromide). This polymer serves as a versatile platform for further functionalization.

Free-Radical Polymerization Workflow

Polymerization m-VBB_Monomer m-Vinylbenzyl Bromide Monomer Polymerization_Mixture Polymerization_Mixture m-VBB_Monomer->Polymerization_Mixture Initiator Radical Initiator (e.g., AIBN) Initiator->Polymerization_Mixture Solvent Solvent (e.g., Toluene, THF) Solvent->Polymerization_Mixture Heating Heating under Inert Atmosphere Polymerization_Mixture->Heating 1. Heat to initiate Propagation Propagation Heating->Propagation 2. Chain Growth Termination Termination Propagation->Termination 3. Termination Precipitation Precipitation Termination->Precipitation 4. Isolate Polymer Poly_m-VBB Poly(m-vinylbenzyl bromide) Precipitation->Poly_m-VBB 5. Purify and Dry

Caption: Workflow for free-radical polymerization of m-vinylbenzyl bromide.

Experimental Protocol: Free-Radical Polymerization of m-VBB
  • Monomer Purification: To prevent premature polymerization, any inhibitor present in the m-VBB monomer should be removed, for instance, by passing it through a column of basic alumina.

  • Reaction Setup: In a Schlenk flask, dissolve the purified m-VBB monomer and a radical initiator (e.g., AIBN) in a suitable solvent like toluene or tetrahydrofuran (THF).

  • Degassing: The solution should be thoroughly degassed to remove oxygen, which can inhibit free-radical polymerization. This can be achieved by several freeze-pump-thaw cycles.

  • Polymerization: The reaction mixture is then heated to the appropriate temperature (e.g., 60-80 °C for AIBN) under an inert atmosphere (e.g., nitrogen or argon) and stirred for a specified period.

  • Isolation: The resulting polymer is isolated by precipitation into a non-solvent, such as methanol. The precipitate is then filtered, washed with the non-solvent, and dried under vacuum to a constant weight.

The resulting poly(m-vinylbenzyl bromide) can be further modified through nucleophilic substitution reactions at the benzylic bromide site, leading to a wide range of functional polymers.

Applications in Research and Development

The dual functionality of m-vinylbenzyl bromide makes it a valuable building block in the development of advanced materials.

  • Functional Polymers and Copolymers: Polymers derived from m-VBB can be functionalized to create materials with specific properties, such as ion-exchange resins, membranes, and catalysts[7][8].

  • Graft Copolymers: The reactive benzyl bromide group on the polymer backbone can be used as an initiation site for grafting other polymer chains, leading to the formation of well-defined graft copolymers.

  • Cross-linked Materials: The vinyl group allows for copolymerization with cross-linking agents like divinylbenzene to form insoluble polymer networks, which are useful as sorbents, catalyst supports, and in chromatography[7][8].

  • Bioconjugation: The reactive benzyl bromide can be used to immobilize biomolecules, such as enzymes or antibodies, onto polymer surfaces for applications in biosensors and biocatalysis.

Safety and Handling

m-Vinylbenzyl bromide is expected to have properties similar to other benzyl bromides, which are known to be lachrymatory and skin irritants. Therefore, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry, and dark place, away from heat and sources of ignition. It is often supplied with an inhibitor to prevent spontaneous polymerization.

Conclusion

m-Vinylbenzyl bromide is a versatile monomer that offers significant potential for the synthesis of a wide range of functional polymeric materials. Its unique meta-substitution pattern provides a different steric and electronic environment compared to its para-isomer, which can be exploited in the design of novel materials. A thorough understanding of its physicochemical properties, synthetic routes, and polymerization behavior is essential for its effective utilization in research and development. This guide provides a foundational understanding for scientists and researchers to explore the full potential of this valuable chemical building block.

References

  • A Preliminary Study on the Synthesis of Poly(Vinylbenzyl Chloride) with Different Solvents. (2021). Sains Malaysiana, 50(6), 1767-1773.
  • Benzyl bromide. (n.d.). In SpectraBase. Retrieved February 22, 2026, from [Link]

  • 4-Vinylbenzyl bromide. (n.d.). In PubChem. Retrieved February 22, 2026, from [Link]

  • Synthesis and Crosslinking Polymerization of some Vinyl- Benzyl-N-Quaternary Salts. (1977).
  • Wojciechowska, I., et al. (2022). Poly(vinylbenzyl Pyridinium Salts) as Novel Sorbents for Hazardous Metals Ions Removal.
  • Poly(vinylbenzyl Pyridinium Salts) as Novel Sorbents for Hazardous Metals Ions Removal. (2022).
  • Free Radical Polymerization. (n.d.). In Polymer Science Learning Center. Retrieved February 22, 2026, from [Link]

  • Synthesis of Block Copolymer from Dissimilar Vinyl Monomer by Stable Free Radical Polymerization. (2000). Journal of the Korean Chemical Society, 44(3), 231-237.
  • Supporting Information for: A Modular Approach to the Functionalisation of Polymersomes. (n.d.). The Royal Society of Chemistry.
  • Supporting Information for: Mechanistic Insight into the Reaction of Triarylphosphines with Benzyl Bromides. (2022). The Royal Society of Chemistry.
  • Kinetics of Free-Radical Polymerization of Vinylbenzyl-Terminated Macromonomers. (2006). Journal of Polymer Science Part A: Polymer Chemistry, 44(20), 5963-5972.
  • 3-Bromobenzyl bromide. (n.d.). In PubChem. Retrieved February 22, 2026, from [Link]

  • Exploring the Versatility and Applications of 4-Vinylbenzyl Chloride in Modern Chemistry. (2024, August 29). Medium.

Sources

1-(Bromomethyl)-3-ethenylbenzene CAS number and supplier information

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: In the landscape of modern organic synthesis and drug discovery, the strategic functionalization of aromatic scaffolds is paramount. Bifunctional molecules, in particular, offer a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of 1-(Bromomethyl)-3-ethenylbenzene (also known as 1-(bromomethyl)-3-vinylbenzene), a valuable reagent possessing two distinct reactive moieties: a benzylic bromide and a vinyl group. While this compound holds significant potential, publicly available data regarding its specific synthesis and applications remains somewhat limited. This guide, therefore, consolidates the available information on its properties and supplier details, and extrapolates potential synthetic and application strategies based on the well-established reactivity of its functional groups.

Chemical Identity and Properties

This compound is a substituted aromatic compound with the chemical formula C₉H₉Br. Its structure features a benzene ring substituted with a bromomethyl group and an ethenyl (vinyl) group at the meta position.

CAS Number: 91041-76-8

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

PropertyValueSource
Molecular Weight 197.07 g/mol [1]
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Solubility Data not available
Appearance Data not available

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the searched literature. However, a plausible synthetic route can be devised based on established organic chemistry transformations. A common strategy would involve the radical bromination of the methyl group of 3-vinyltoluene.

Proposed Synthetic Pathway:

Synthesis_Pathway 3-Vinyltoluene 3-Vinyltoluene This compound This compound 3-Vinyltoluene->this compound Benzylic Bromination NBS_Initiator N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN or BPO) Solvent (e.g., CCl₄), Heat/Light NBS_Initiator->this compound

Caption: Proposed synthesis of this compound via benzylic bromination of 3-vinyltoluene.

Experimental Protocol (Hypothetical):

The following is a generalized, hypothetical protocol based on the well-known Wohl-Ziegler bromination. This protocol has not been experimentally validated for this specific substrate and should be optimized with appropriate safety precautions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a light source (e.g., a sunlamp), dissolve 3-vinyltoluene in a suitable anhydrous solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

  • Addition of Reagents: To the solution, add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

  • Reaction Conditions: The reaction mixture is heated to reflux while being irradiated with the light source to initiate and sustain the radical chain reaction. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The succinimide byproduct, which is insoluble in the solvent, is removed by filtration.

  • Purification: The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Applications in Research and Drug Development

The dual functionality of this compound makes it a versatile building block in several areas of chemical research.

Polymer Chemistry

The vinyl group of this compound can participate in polymerization reactions, while the bromomethyl group can serve as a site for post-polymerization modification or as an initiator for certain types of polymerization.

  • Monomer in Polymer Synthesis: It can be used as a monomer or comonomer in addition polymerization to create polymers with pendant bromomethyl groups. These reactive sites can be subsequently functionalized to introduce a variety of chemical moieties, leading to materials with tailored properties.

  • Initiator for Atom Transfer Radical Polymerization (ATRP): The benzylic bromide functionality is a known initiator for ATRP, a controlled radical polymerization technique. This allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity.

Organic Synthesis and Medicinal Chemistry

The two reactive centers of this compound can be addressed selectively, making it a useful scaffold for the synthesis of complex molecules. The introduction of bromine into molecular structures is a known strategy in drug design to enhance properties such as binding affinity and metabolic stability.

  • Cross-Coupling Reactions: The vinyl group can participate in various cross-coupling reactions (e.g., Heck, Suzuki, Stille) to form new carbon-carbon bonds.

  • Nucleophilic Substitution: The highly reactive benzylic bromide is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups, including amines, alcohols, thiols, and carbanions.

Supplier Information

This compound is available from several chemical suppliers. Researchers should always request a certificate of analysis to confirm the purity and identity of the purchased material.

SupplierProduct NameCAS Number
AA BLOCKS, INC. This compound91041-76-8
BLD Pharmatech 1-(Bromomethyl)-3-vinylbenzene91041-76-8
Sigma-Aldrich This compound91041-76-8

Safety Information

A specific Safety Data Sheet (SDS) for this compound was not found in the search results. However, based on the known hazards of similar benzylic bromides, this compound should be handled with extreme care. It is likely to be corrosive, a lachrymator, and harmful if inhaled, swallowed, or in contact with skin. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

Due to the limited availability of specific literature for this compound, this reference list includes sources for related compounds and general synthetic methodologies.

  • AA BLOCKS, INC. This compound. [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 3-Vinylbenzyl Bromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Vinylbenzyl bromide is a versatile bifunctional molecule, incorporating both a reactive benzylic bromide and a polymerizable vinyl group. This unique structure makes it a valuable monomer and intermediate in the synthesis of a wide array of functional polymers, resins, and specialized organic compounds. Its utility in drug development and material science is often predicated on its solubility characteristics in various organic media, which governs reaction kinetics, purification strategies, and formulation development.

This technical guide provides a comprehensive overview of the solubility of 3-vinylbenzyl bromide in organic solvents. It is designed to equip researchers and scientists with the foundational knowledge and practical methodologies to effectively utilize this compound in their work. The guide will delve into the theoretical principles governing solubility, the intrinsic factors of 3-vinylbenzyl bromide that influence its dissolution, a detailed experimental protocol for solubility determination, and essential safety and handling considerations.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[1] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

The key intermolecular forces at play include:

  • Van der Waals Forces: These are weak, short-range electrostatic attractive forces between uncharged molecules. They are present in all molecules and are the primary forces of attraction in nonpolar compounds.

  • Dipole-Dipole Interactions: These occur between polar molecules that have permanent dipoles. The positive end of one molecule is attracted to the negative end of another.

  • Hydrogen Bonding: A special type of strong dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom such as oxygen, nitrogen, or fluorine.[1]

The solubility of 3-vinylbenzyl bromide in a particular organic solvent will depend on the balance of these forces between the solute and the solvent.

Factors Influencing the Solubility of 3-Vinylbenzyl Bromide

The molecular structure of 3-vinylbenzyl bromide provides key insights into its expected solubility:

  • Aromatic Ring: The benzene ring is a large, nonpolar component, suggesting good solubility in nonpolar and moderately polar aromatic solvents due to favorable van der Waals interactions.

  • Vinyl Group: The vinyl group is also nonpolar and contributes to the compound's affinity for nonpolar solvents.

  • Bromomethyl Group (-CH2Br): This is a polar functional group due to the electronegativity difference between carbon and bromine. This group introduces a dipole moment to the molecule, which can lead to favorable dipole-dipole interactions with polar solvents. However, the presence of a single polar group on a larger nonpolar backbone means the overall polarity of the molecule is relatively low.

Based on these structural features, 3-vinylbenzyl bromide is expected to be:

  • Highly soluble in nonpolar and moderately polar solvents such as toluene, benzene, diethyl ether, chloroform, and ethyl acetate.

  • Sparingly soluble to insoluble in highly polar protic solvents like water and ethanol, as the energy required to disrupt the strong hydrogen bonding network of these solvents is not sufficiently compensated by the formation of weaker dipole-dipole interactions with 3-vinylbenzyl bromide.

  • Potentially soluble in polar aprotic solvents like acetone and dimethylformamide (DMF), which can engage in dipole-dipole interactions without the presence of strong hydrogen bonding networks.

Experimental Protocol for Solubility Determination

A standardized method for determining the solubility of 3-vinylbenzyl bromide is crucial for reproducible research. The following protocol outlines a common and reliable method.

Objective: To determine the solubility of 3-vinylbenzyl bromide in a range of organic solvents at a specified temperature.

Materials:

  • 3-Vinylbenzyl bromide (high purity)

  • A selection of organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol, dimethylformamide)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker

  • Vortex mixer

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification[2][3]

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 3-vinylbenzyl bromide to a series of vials, each containing a known volume of a different organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow any undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

  • Quantification:

    • Determine the concentration of 3-vinylbenzyl bromide in the filtered solution using a validated analytical method such as HPLC or GC.[2][3]

    • Prepare a series of standard solutions of 3-vinylbenzyl bromide of known concentrations in the respective solvent to create a calibration curve.

    • Analyze the filtered sample and determine its concentration by comparing its response to the calibration curve.

  • Data Analysis:

    • Calculate the solubility in terms of mass per unit volume (e.g., mg/mL or g/L).

The following diagram illustrates the experimental workflow for determining the solubility of 3-vinylbenzyl bromide.

G cluster_prep Preparation of Saturated Solutions cluster_sampling Sample Collection and Preparation cluster_quant Quantification cluster_analysis Data Analysis prep1 Add excess 3-vinylbenzyl bromide to vials with known solvent volumes prep2 Seal vials and place in a constant temperature shaker prep1->prep2 prep3 Agitate for 24-48 hours to reach equilibrium prep2->prep3 samp1 Allow undissolved solid to settle prep3->samp1 samp2 Withdraw supernatant with a syringe samp1->samp2 samp3 Filter supernatant through a 0.45 µm syringe filter samp2->samp3 quant2 Analyze filtered sample by HPLC or GC samp3->quant2 quant1 Prepare calibration standards quant1->quant2 quant3 Determine concentration from calibration curve quant2->quant3 analysis1 Calculate solubility (e.g., mg/mL) quant3->analysis1

Caption: Experimental workflow for determining the solubility of 3-vinylbenzyl bromide.

Data Summary

The following table provides a template for summarizing the experimentally determined solubility of 3-vinylbenzyl bromide in various organic solvents at a standard temperature (e.g., 25 °C). Researchers can populate this table with their own data.

Solvent ClassificationSolventSolubility ( g/100 mL) at 25 °C
Nonpolar Hexane
Toluene
Polar Aprotic Diethyl Ether
Ethyl Acetate
Acetone
Dichloromethane
Chloroform
Dimethylformamide (DMF)
Polar Protic Methanol
Ethanol
Water

The following diagram illustrates the expected solubility of 3-vinylbenzyl bromide based on its chemical structure and solvent polarity.

G cluster_solute 3-Vinylbenzyl Bromide cluster_solvents Organic Solvents cluster_solubility Expected Solubility solute 3-Vinylbenzyl Bromide Nonpolar (Aromatic Ring, Vinyl Group) Polar (Bromomethyl Group) solvents Solvent Type Nonpolar (e.g., Toluene, Hexane) Polar Aprotic (e.g., Acetone, THF) Polar Protic (e.g., Ethanol, Water) solute:f1->solvents:f1 'Like Dissolves Like' (Van der Waals) solute:f2->solvents:f2 Dipole-Dipole Interactions solute:f0->solvents:f3 Mismatched Polarity solubility Solubility Outcome High Solubility Moderate to High Solubility Low to Insoluble solvents:f1->solubility:f1 solvents:f2->solubility:f2 solvents:f3->solubility:f3

Caption: Relationship between 3-vinylbenzyl bromide's structure and its expected solubility.

Analytical Techniques for Quantification

Accurate quantification of 3-vinylbenzyl bromide is essential for determining its solubility. The two most common and reliable methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

  • High-Performance Liquid Chromatography (HPLC): This is a versatile technique suitable for a wide range of organic compounds. A reversed-phase C18 column is often effective, with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.[3] Detection is typically performed using a UV detector, as the aromatic ring of 3-vinylbenzyl bromide absorbs UV light.

  • Gas Chromatography (GC): GC is well-suited for volatile and thermally stable compounds like 3-vinylbenzyl bromide. A nonpolar or moderately polar capillary column is typically used.[4] Flame Ionization Detection (FID) is a common and robust detection method for this compound.

Safety and Handling

3-Vinylbenzyl bromide is a hazardous chemical and must be handled with appropriate safety precautions.[5]

  • Health Hazards: It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage. It is also a lachrymator, meaning it can cause tearing.[5]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat when handling this compound. Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[6] It is light and air-sensitive and should be stored under an inert atmosphere. The recommended storage temperature is typically 2-8 °C.

  • Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

References

Sources

Technical Guide: Comparative Reactivity of Benzyl Chloride and Benzyl Bromide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity, handling, and strategic application of benzyl chloride versus benzyl bromide derivatives.

Executive Summary

In medicinal chemistry and process development, the choice between benzyl chloride (BnCl ) and benzyl bromide (BnBr ) is rarely arbitrary. While both serve as electrophilic benzylating agents, their kinetic profiles differ by orders of magnitude.

BnBr is the "kinetic power tool"—essential for sterically hindered substrates or acid-sensitive conditions where rapid conversion at lower temperatures is required. BnCl is the "thermodynamic workhorse"—more stable, less lachrymatory, and significantly cheaper, but often requiring forcing conditions (heat, strong catalysis) that can degrade sensitive APIs. This guide provides the mechanistic grounding and self-validating protocols to navigate this decision.

Mechanistic Foundations: The Leaving Group Differential

The reactivity disparity stems fundamentally from the carbon-halogen bond strength and the stability of the leaving group.

Bond Dissociation Energy (BDE) & Kinetics

The C-Br bond is longer and weaker than the C-Cl bond, lowering the activation energy (


) for cleavage.
ParameterBenzyl Chloride (BnCl)Benzyl Bromide (BnBr)Impact on Reactivity
Bond Length ~1.79 Å~1.97 ÅLonger bond = easier heterolysis.
Bond Energy (BDE) ~285 kJ/mol~254 kJ/molBnBr bond breaks ~30 kJ/mol easier.
Leaving Group pKa -7 (HCl)-9 (HBr)

is a weaker base

better leaving group.
Relative

Rate
1 (Reference)~30–50x FasterBnBr reacts minutes vs. hours for BnCl .
The / Duality

Benzyl halides are unique because they efficiently access both nucleophilic substitution pathways:

  • 
     Acceleration:  The transition state is stabilized by the adjacent 
    
    
    
    -system of the benzene ring, which overlaps with the reacting p-orbital.
  • 
     Access:  The resulting benzylic carbocation is resonance-stabilized.
    

Crucial Insight: Because BnBr ionizes much faster than BnCl , it promotes


 pathways even in moderately non-polar solvents. If your reaction requires strict stereochemical inversion (

), BnCl usually offers better control, whereas BnBr risks racemization via the planar carbocation intermediate.

Strategic Decision Logic (Workflow)

The following decision tree illustrates the logical selection process for process chemists.

BenzylSelection Start Select Benzylating Agent Sensitive Is the Substrate Acid/Heat Sensitive? Start->Sensitive Steric Is the Nucleophile Sterically Hindered? Sensitive->Steric No UseBr SELECT BENZYL BROMIDE (High Reactivity, Mild Conditions) Sensitive->UseBr Yes (Avoid Heat) Scale Is this Multi-Kilo/Ton Scale? Steric->Scale No Steric->UseBr Yes (Needs Kinetic Boost) UseCl SELECT BENZYL CHLORIDE (Low Cost, High Stability) Scale->UseCl Yes (Cost Critical) Finkelstein USE FINKELSTEIN COND. (BnCl + cat. NaI) Scale->Finkelstein No (Lab Scale/Optimization)

Figure 1: Decision matrix for selecting benzyl halides in synthesis. Note that Finkelstein conditions offer a hybrid approach.

Experimental Protocols

The "Finkelstein Switch" (In Situ Activation)

Instead of buying expensive and unstable benzyl bromide, you can generate it in situ from benzyl chloride using catalytic sodium iodide (NaI).

Mechanism:

  • 
    
    The iodide acts as a nucleophilic catalyst, displacing Cl to form the hyper-reactive Benzyl Iodide, which is then immediately consumed by the target nucleophile.
    

Protocol:

  • Solvent: Dissolve Benzyl Chloride (1.0 equiv) and Target Nucleophile (1.1 equiv) in Acetone or MEK (Methyl Ethyl Ketone).

  • Catalyst: Add Sodium Iodide (NaI) (0.1 – 0.5 equiv).

    • Note: If stoichiometric conversion is needed, use 1.0 equiv NaI.

  • Reaction: Reflux.

  • Self-Validation (TLC):

    • Monitor the disappearance of BnCl.

    • Visual Cue: The precipitation of NaCl (white solid) confirms the halogen exchange is occurring (driving force).

    • TLC Shift: Benzyl Iodide/Bromide intermediates often have distinct

      
       values and stain differently (often turning brown/purple rapidly with anisaldehyde/heat) compared to the stable chloride.
      
Safety & Neutralization (Self-Validating)

Benzyl bromide is a potent lachrymator (tear gas). Spills or unquenched reaction mixtures can evacuate a laboratory.

Neutralization Protocol (Thiosulfate Method): Do not wash glassware directly with water (hydrolysis creates HBr gas).

  • Prepare Quench: Saturated aqueous Sodium Thiosulfate (

    
    ).
    
  • Validation: Add a few drops of the reaction mixture to the quench.

    • The lachrymatory effect should vanish immediately upon contact.

  • Cleaning: Rinse all syringes/flasks with the thiosulfate solution before exposing them to the open lab air.

Case Study: Drug Development Application

Benzylpenicillin (Penicillin G) Esterification

In the semi-synthesis of Penicillin derivatives, protecting the carboxylic acid is often required.

  • The Challenge: The

    
    -lactam ring of penicillin is highly sensitive to harsh acidic/basic conditions and heat. Using Benzyl Chloride  would require high temperatures (
    
    
    
    C) or strong bases that would degrade the
    
    
    -lactam ring (ring opening).
  • The Solution: Researchers utilize Benzyl Bromide in DMF at room temperature.[1]

  • Outcome: The higher reactivity of BnBr allows the esterification to proceed at

    
    C, preserving the pharmacophore. The benzyl ester is later removed via catalytic hydrogenation (
    
    
    
    , Pd/C), which is orthogonal to the
    
    
    -lactam stability.

References

  • Bond Dissociation Energies & Kinetics

    • Loudon, G. M. "Organic Chemistry."[2] (Provides foundational BDE data: C-Br ~68 kcal/mol vs C-Cl ~81 kcal/mol).

    • Conant, J. B., & Kirner, W. R.[3] (1924). "The Relation between the Structure of Organic Halides and the Speed of their Reaction with Inorganic Iodides." Journal of the American Chemical Society.[3] (Classic study establishing the ~30-50x rate increase for benzylic bromides vs chlorides).

  • Finkelstein Reaction Mechanism

    • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft.
  • Safety & Neutralization

    • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011).[4] "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." (Protocols for lachrymator neutralization).

  • Penicillin Synthesis Applications

    • Hoover, J. R. E. (1965).[1] "Process for the preparation of penicillin esters." U.S. Patent 3,173,911.[1] (Details the specific use of benzyl bromide for mild esterification).

Sources

Stability of Bromomethyl Styrene Monomers at Room Temperature

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability, degradation mechanisms, and handling protocols for bromomethyl styrene (BMS) monomers, specifically focusing on the 3- and 4-vinylbenzyl bromide (VBB) isomers.[1]

Executive Summary

Bromomethyl styrene (BMS), commonly known as vinylbenzyl bromide (VBB), presents a unique stability challenge due to its dual functionality: a polymerizable styrenic double bond and a reactive benzylic bromide electrophile.[1] At room temperature (20–25°C), BMS is metastable .[1] While it does not instantaneously decompose, it is prone to two distinct degradation pathways: thermal auto-polymerization and hydrolytic degradation .[1]

Without active stabilization (inhibitors) and proper environmental controls, BMS monomers can undergo uncontrolled polymerization or hydrolysis within days. With proper inhibition (e.g., tert-butylcatechol) and refrigeration (4°C), stability can be extended to 6–12 months.[1]

Chemical Nature & Reactivity Profile

The instability of BMS stems from the synergistic reactivity of its two functional groups.

The Styrenic Double Bond (Polymerization Risk)

Like styrene, BMS undergoes thermal auto-polymerization.[1] This is initiated by the formation of a Diels-Alder adduct between two monomer units, which subsequently generates initiating radicals.

  • Risk: Exothermic runaway.[1][2] As polymerization proceeds, viscosity increases (Trommsdorff effect), limiting heat dissipation and accelerating the reaction.

  • Kinetics: The activation energy (

    
    ) for VBB polymerization is approximately 20 kJ/mol lower than that of unsubstituted styrene, making it more reactive and prone to polymerization at lower temperatures.[3]
    
The Benzylic Bromide (Degradation Risk)

The C-Br bond is activated by the adjacent aromatic ring, making it a potent electrophile.

  • Hydrolysis: In the presence of moisture, the bromide is displaced by water (via

    
     or 
    
    
    
    mechanisms), forming vinylbenzyl alcohol and generating corrosive hydrogen bromide (HBr). HBr can further catalyze cationic polymerization of the styrene double bond.
  • Photolysis: Exposure to UV light can homolyze the C-Br bond, generating benzyl radicals that initiate polymerization or oxidative degradation.[1]

Degradation Mechanisms (Visualization)

The following diagram outlines the competing degradation pathways that compromise BMS stability at room temperature.

BMS_Degradation cluster_legend Pathway Key BMS Bromomethyl Styrene (Monomer) Thermal Thermal Initiation (>20°C) BMS->Thermal Slow at RT Moisture Moisture (H2O) BMS->Moisture Nucleophilic Attack Radicals Free Radicals Thermal->Radicals Polymer Poly(vinylbenzyl bromide) (Insoluble Gel/Solid) Radicals->Polymer Chain Growth Alcohol Vinylbenzyl Alcohol (Impurity) Moisture->Alcohol HBr HBr (Acid) Moisture->HBr Cationic Cationic Polymerization HBr->Cationic Catalysis Cationic->Polymer Rapid key1 Blue: Active Monomer key2 Red: Reactive Intermediate key3 Grey: Degradation Product

Figure 1: Competing degradation pathways for Bromomethyl Styrene. Note the feedback loop where hydrolysis generates HBr, which can accelerate cationic polymerization.

Stability Factors & Data

Temperature Dependence

The rate of auto-polymerization doubles approximately every 10°C increase.

  • < 4°C: Negligible polymerization (if inhibited).[1] Recommended storage.

  • 20–25°C (RT): Slow polymerization (0.1 – 1.0% conversion per week depending on inhibitor).[1]

  • > 40°C: Rapid depletion of inhibitor; high risk of gelation.

Inhibitor Systems

Commercial BMS is typically stabilized with 4-tert-butylcatechol (TBC) at 100–500 ppm.[1]

  • Mechanism: TBC acts as a radical scavenger.[1] However, it is a synergistic inhibitor that requires dissolved oxygen to function effectively. It converts carbon-centered radicals into stable phenoxy radicals.[1]

  • Critical Constraint: Storing TBC-inhibited monomers under a pure nitrogen atmosphere strips the dissolved oxygen, rendering the TBC ineffective and increasing polymerization risk.

Light & Moisture[1]
  • Light: BMS turns yellow/orange upon UV exposure due to bromine liberation.[1]

  • Moisture: Even atmospheric humidity can initiate hydrolysis.[1] The generated HBr is autocatalytic.

Handling & Storage Protocols

To ensure monomer integrity for drug development applications, follow this strict decision workflow.

Storage Protocol[4][5]
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Do NOT store under inert gas (N2/Ar) for long periods if relying on TBC.[1] Maintain a headspace of dry air.[4][5]

  • Container: Amber glass or opaque HDPE to block UV light.[1]

  • Moisture Control: Seal caps tightly with Parafilm; use a desiccator if possible.[1]

Purification (Before Polymerization)

Commercial BMS contains TBC, which must be removed before controlled radical polymerization (e.g., RAFT, ATRP) to ensure reproducible kinetics.[1]

Method A: Basic Alumina Filtration (Recommended) [1]

  • Prepare a small column packed with basic alumina.[1]

  • Pass the BMS monomer through the column neat (or diluted in non-polar solvent).

  • Result: TBC (phenolic) binds to the alumina; purified BMS elutes.

  • Caution: Use immediately. Uninhibited monomer at RT can polymerize within hours.[1]

Method B: Washing

  • Wash monomer with 0.5M NaOH (aq) (3x) to deprotonate and extract TBC.[1]

  • Wash with distilled water (3x) to remove base.[1]

  • Dry over MgSO4.

  • Risk: Introduces moisture; requires thorough drying to prevent hydrolysis.[1]

Operational Workflow Diagram

Handling_Workflow Start Received BMS Monomer Check Visual Inspection (Color/Clarity) Start->Check Discard DISCARD (Polymerized/Hydrolyzed) Check->Discard Yes Store Storage 4°C, Amber Bottle, Dry Air Check->Store No (Clear/Colorless) Yellow Yellow/Cloudy? Usage Ready for Synthesis? Store->Usage Usage->Store No Purify Remove Inhibitor (Basic Alumina Column) Usage->Purify Yes QC QC Check (1H NMR) Purify->QC QC->Discard Purity <95% Polymerize Proceed to Polymerization QC->Polymerize Purity >98%

Figure 2: Decision tree for the reception, storage, and preparation of BMS monomers.

Quality Control (Self-Validating Protocol)

Before using BMS in sensitive drug delivery polymer synthesis, validate purity using 1H NMR (Chloroform-d) .

FeatureChemical Shift (

)
Diagnostic Value
Vinyl Protons 5.3 (d), 5.8 (d), 6.7 (dd)Sharp peaks indicate monomer.[1] Broadening indicates polymer.[1]
Benzylic CH2 ~4.5 ppm (s)Sharp singlet = Intact BMS.[1]
Hydrolysis Impurity ~4.7 ppm (s)Shifted singlet indicates Vinylbenzyl Alcohol.[1]
Polymer Backbone 1.2 – 2.0 ppm (broad)Presence indicates thermal auto-polymerization.[1]

Acceptance Criteria:

  • Vinyl region integration vs. Aromatic region integration is 3:4.[1]

  • No visible broad peaks in the aliphatic region.

  • Monomer is a clear, colorless to pale yellow liquid.[1]

References

  • Polymer Chemistry (RSC) . "Thermal and living anionic polymerization of 4-vinylbenzyl piperidine." (Discusses thermal kinetics of VBB derivatives).

  • Plastics Europe . "Styrene Monomer: Safe Handling Guide." (Standard industry protocols for styrenic monomer inhibition and TBC/Oxygen relationship).

  • LGC Standards . "4-Vinylbenzyl Bromide (stabilized with TBC) Product Data." (Storage temp and stabilizer data). [1]

  • MDPI . "Recent Progress on Hyperbranched Polymers Synthesized via Radical-Based Self-Condensing Vinyl Polymerization." (Context on VBB reactivity in polymerization). [1]

  • NIH PubChem . "4-Vinylbenzyl bromide Compound Summary."[1] (Physical properties and safety data).

Sources

An In-depth Technical Guide to 1-(Bromomethyl)-3-ethenylbenzene in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Duality of a Functional Monomer

In the landscape of materials science, the design and synthesis of polymers with precisely controlled architectures and functionalities are paramount for developing next-generation materials.[1][2] 1-(Bromomethyl)-3-ethenylbenzene, also commonly known as 3-vinylbenzyl bromide (3-VBB), stands out as a uniquely versatile monomer. Its structure is deceptively simple, yet it harbors a powerful duality: a polymerizable vinyl group and a reactive bromomethyl group. This bifunctionality allows it to be a cornerstone in the creation of a vast array of functional polymers, from well-defined linear chains to complex architectures like star polymers and polymer brushes.[3][4]

This guide provides an in-depth exploration of this compound's role in advanced polymer synthesis. We will delve into its application in controlled radical polymerization techniques, its utility as a scaffold for post-polymerization modification, and its resulting impact on the development of novel materials for diverse fields such as drug delivery, advanced coatings, and nanotechnology.[5][6]

Physicochemical Properties

A foundational understanding of the monomer's properties is critical for its effective use in synthesis.

PropertyValue
Synonyms 3-Vinylbenzyl bromide, 3-(Bromomethyl)styrene
Molecular Formula C₉H₉Br
Molecular Weight 197.07 g/mol
Appearance Colorless to light yellow liquid
Boiling Point ~105-107 °C at 5 mmHg
Density ~1.37 g/mL at 25 °C

Note: These values are approximate and can vary slightly based on purity and measurement conditions.

The Core of Versatility: Polymerization and Functionalization

The true power of this compound lies in its dual reactivity, which can be strategically exploited in two primary ways:

  • Direct Polymerization: The vinyl group readily participates in various polymerization reactions, incorporating the reactive bromomethyl group along the polymer backbone.

  • Post-Polymerization Modification: The resulting polymer, poly(this compound), serves as a versatile scaffold where the pendant bromomethyl groups act as anchor points for a wide range of chemical transformations.[7][8]

This dual nature is a key advantage, allowing for the synthesis of functional materials that would be otherwise difficult to achieve by polymerizing monomers that already contain the desired functional group, which might interfere with the polymerization process itself.[8]

Caption: Dual reactivity of this compound.

Controlled Radical Polymerization: Architecting Macromolecules

To create well-defined polymers with predictable molecular weights and low dispersity, controlled/"living" radical polymerization (CRP) techniques are essential.[3][9] this compound is an excellent monomer for two of the most powerful CRP methods: Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust method for polymerizing styrenic monomers, and this compound is no exception.[9][10] The process relies on a reversible equilibrium between active (propagating) radical species and dormant species, mediated by a transition metal complex (typically copper-based).[11] This maintains a low concentration of radicals at any given time, significantly reducing termination reactions and allowing for controlled chain growth.[11]

Causality in ATRP Protocol Design:

  • Initiator Choice: While the monomer itself has a bromomethyl group, an external initiator like (1-bromoethyl)benzene is typically used to initiate the polymerization of the vinyl groups.[11] This ensures that all chains start growing simultaneously, which is crucial for achieving a narrow molecular weight distribution.[3]

  • Catalyst System: The choice of ligand for the copper catalyst (e.g., a bipyridine derivative) is critical as it tunes the catalyst's activity and solubility, directly impacting the polymerization kinetics and control.[9]

  • Solvent and Temperature: Anhydrous solvents are used to prevent side reactions. The temperature is optimized to ensure an appropriate rate of polymerization without causing thermal self-initiation or catalyst degradation.

Experimental Protocol: ATRP of this compound

  • Reagent Preparation:

    • Styrene inhibitor is removed by passing through a column of basic alumina.

    • This compound is used as received or purified by vacuum distillation.

    • Copper(I) bromide (CuBr) is purified by washing with acetic acid and ethanol, then dried under vacuum.

    • The ligand, such as 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy), initiator (1-bromoethyl)benzene, and solvent (e.g., anisole) are used as received.[11]

  • Reaction Setup:

    • To a Schlenk flask, add CuBr (1 eq) and dNbpy (2 eq).

    • Seal the flask, and perform three cycles of vacuum/inert gas (argon or nitrogen) backfill to remove oxygen.

    • Add the monomer, this compound (e.g., 100 eq), and anisole via degassed syringes.

    • Stir the mixture to allow the catalyst complex to form.

    • Inject the initiator, (1-bromoethyl)benzene (1 eq), to start the polymerization.

  • Polymerization:

    • Immerse the flask in a preheated oil bath (e.g., 90 °C).

    • Periodically take samples via a degassed syringe to monitor conversion (by ¹H NMR) and molecular weight (by GPC).

  • Termination and Purification:

    • After reaching the desired conversion, cool the flask to room temperature and expose the reaction mixture to air to quench the polymerization.

    • Dilute the mixture with a suitable solvent like tetrahydrofuran (THF).

    • Pass the solution through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent, such as methanol.[11]

    • Collect the polymer by filtration and dry it in a vacuum oven until a constant weight is achieved.[11]

Caption: General workflow for ATRP synthesis of poly(this compound).

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT is another highly versatile CRP technique that is compatible with a wide range of monomers, including styrenics.[12][13] It controls polymerization by using a chain transfer agent (CTA), typically a thiocarbonylthio compound.[14] The propagating radical adds to the CTA, forming an intermediate that can fragment to release a new radical, effectively transferring the growing chain. This rapid exchange process ensures that all chains have an equal opportunity to grow, leading to polymers with low dispersity.[14]

Advantages for 3-VBB: RAFT is particularly well-suited for this compound as it avoids the use of metal catalysts, which can sometimes cause side reactions with the benzylic bromide.[14] The choice of CTA is crucial and must be matched to the monomer class for effective control.[12] For styrenic monomers like 3-VBB, dithiobenzoates or trithiocarbonates are effective CTAs.[12][15]

Post-Polymerization Modification: A Gateway to Functionality

The true elegance of using this compound is realized after polymerization. The resulting poly(this compound) is a reactive scaffold. The pendant bromomethyl groups are excellent electrophilic sites for nucleophilic substitution reactions, allowing for the introduction of a virtually limitless variety of functional groups.[14]

Common Modification Reactions:

  • Azide Substitution: Reaction with sodium azide (NaN₃) yields a poly(vinylbenzyl azide), a key precursor for "click" chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Quaternization: Amines can react with the bromomethyl groups to form quaternary ammonium salts, creating cationic polyelectrolytes used in applications like gene delivery or antimicrobial surfaces.

  • Ether and Ester Formation: Alkoxides and carboxylates can displace the bromide to form ether or ester linkages, respectively, allowing for the attachment of a wide range of molecules.

  • Thiol-ene/Thiol-yne Chemistry: Conversion to a thiol-containing polymer opens up possibilities for subsequent thiol-ene or thiol-yne "click" reactions.[16]

Caption: Post-polymerization modification pathways.

Applications in Materials Science

The functional polymers derived from this compound are enabling innovations across numerous scientific and technological domains.

  • Biomedical Applications: Polymers functionalized with biocompatible moieties like polyethylene glycol (PEG) or with specific targeting ligands are used to create drug delivery nanoparticles and bioconjugates.[2][5][8]

  • Functional Surfaces and Coatings: Grafting these polymers from surfaces (e.g., silicon wafers, nanoparticles) allows for precise control over surface properties like wettability, adhesion, and bio-fouling resistance.[1][4]

  • Advanced Membranes: Incorporating these polymers into membrane structures can introduce specific functionalities for enhanced separation processes or sensing capabilities.

  • Electronics and Energy: Functional polymers serve as key components in flexible electronics, sensors, and energy storage devices.[6][17]

Characterization

A multi-technique approach is essential to validate the synthesis and modification of these polymers.

TechniquePurpose
¹H NMR Spectroscopy Confirms monomer conversion, polymer structure, and successful post-polymerization modification by observing the appearance/disappearance of characteristic proton signals (e.g., the -CH₂Br signal at ~4.5 ppm).[18]
Gel Permeation Chromatography (GPC) Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of the polymer, providing a measure of the control achieved during polymerization.[19]
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the presence of specific functional groups introduced during post-polymerization modification (e.g., the strong azide stretch at ~2100 cm⁻¹).[20]
Differential Scanning Calorimetry (DSC) Measures the glass transition temperature (Tg), providing insight into the thermal properties of the final material.[21]

Conclusion and Future Outlook

This compound is more than just a monomer; it is a powerful building block that provides an efficient and versatile platform for the design of advanced functional polymers. Its unique ability to be readily polymerized via controlled radical techniques and subsequently modified through robust chemical reactions makes it an invaluable tool for materials scientists. As the demand for "smart" and precisely engineered materials grows, the strategic application of this dual-functionality monomer will continue to drive innovation in fields ranging from therapeutic delivery systems to next-generation electronic devices.

References

  • PubChem. 1-(Bromomethyl)-3-ethylbenzene. National Center for Biotechnology Information. Available from: [Link]

  • Li, Y., et al. (2021). Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). MDPI. Available from: [Link]

  • PubChem. Benzene, 1-bromo-3-ethyl-. National Center for Biotechnology Information. Available from: [Link]

  • U.S. Environmental Protection Agency. Benzene, ethenyl-, polymer with 1,3-butadiene, brominated. Available from: [Link]

  • Molle, E., Mutlu, H., & Theato, P. (2021). Synthesis and Post-Polymerization Modification of Poly(N-(4-Vinylphenyl)Sulfonamide)s. Macromolecular Rapid Communications. Available from: [Link]

  • Zhang, Y., et al. (2006). Rational Selection of Initiating/Catalytic Systems for the Copper-Mediated Atom Transfer Radical Polymerization of Basic Monomers in Protic Media: ATRP of 4-Vinylpyridine. Macromolecules. Available from: [Link]

  • Olad, A., et al. (2015). Synthesis and Characterization of New Polymers from Adenopus breviflorus benth oil, Styrene and Divinyl benzene by Cationic Polymerization. ResearchGate. Available from: [Link]

  • Ghosh, S., et al. (2023). Post-polymerization modification of poly(2-vinyl-4,4-dimethyl azlactone) as a versatile strategy for drug conjugation and stimuli-responsive release. PMC. Available from: [Link]

  • Al-Malaika, S., et al. (2022). Recent Advances in Functional Polymer Materials for Energy, Water, and Biomedical Applications: A Review. PMC. Available from: [Link]

  • Fantin, M. (2023). The Principles of Atom Transfer Radical Polymerization. Encyclopedia MDPI. Available from: [Link]

  • Theato, P., et al. (2021). Synthesis and Post‐Polymerization Modification of Defined Functional Poly(vinyl ether)s. Macromolecular Rapid Communications. Available from: [Link]

  • Valdebenito, A., et al. (2022). Mathematical Description of the RAFT Copolymerization of Styrene and Glycidyl Methacrylate Using the Terminal Model. PMC. Available from: [Link]

  • Nasirtabrizi, M.H., et al. (2012). Synthesis, Characterization and Thermal Behaviour of Amino Functional Polymers from 4-Chloromethyl Styrene Polymers. Asian Journal of Chemistry. Available from: [Link]

  • Wikipedia. Atom transfer radical polymerization. Available from: [Link]

  • Graduate School of Materials Science in Mainz. Functional Polymers. Available from: [Link]

  • Le, C., et al. (2025). Ethylene and alkyl acrylate copolymers made-to-order using dynamic cation switching polymerization and evidence for improved polymer degradability with low polar group density. RSC Publishing. Available from: [Link]

  • Matyjaszewski, K. (2020). Atom Transfer Radical Polymerization (ATRP) Overview. YouTube. Available from: [Link]

  • Al-Harthi, M., et al. (2013). The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization. Beilstein Journals. Available from: [Link]

  • Kong, L. (2025). Research and Application of Functional Polymer Materials in Flexible Electronics. ResearchGate. Available from: [Link]

  • Hult, A., et al. (n.d.). Atom transfer radical polymerization from multifunctional substrates. Diva-portal.org. Available from: [Link]

  • Mathew, M., et al. (2020). A Preliminary Study on the Synthesis of Poly(Vinylbenzyl Chloride) with Different Solvents. Sains Malaysiana. Available from: [Link]

  • Zhang, L., et al. (2017). RAFT Polymerization of Styrene and Maleimide in the Presence of Fluoroalcohol: Hydrogen Bonding Effects with Classical Alternating Copolymerization as Reference. MDPI. Available from: [Link]

  • Encyclopedia.pub. Functional Polymer Materials for Energy Applications. Available from: [Link]

  • He, T., et al. (2007). Ambient-Temperature RAFT Polymerization of Styrene and Its Functional Derivatives under Mild Long-Wave UV−vis Radiation. Macromolecules. Available from: [Link]

  • MDPI. Special Issue : Preparation, Properties and Applications of Functional Polymers. Available from: [Link]

  • Kapishon, V., et al. (2022). RAFT solution copolymerization of styrene and 1,3-butadiene and its application as a tool for block copolymer preparation. RSC Publishing. Available from: [Link]

Sources

Storage requirements for light-sensitive benzyl bromide monomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Optimal Storage and Handling of Light-Sensitive Benzyl Bromide Monomers for High-Purity Applications

Introduction: The Duality of Benzyl Bromide's Reactivity

Benzyl bromide (C₆H₅CH₂Br) is a cornerstone reagent in modern organic synthesis, prized for its utility in introducing the benzyl protecting group to alcohols, carboxylic acids, and amines.[1][2] This reactivity, primarily driven by the lability of the benzylic carbon-bromine bond, makes it an efficient alkylating agent.[2] However, the very characteristics that make benzyl bromide so useful also render it susceptible to degradation, particularly from exposure to light and moisture.[3][4] For researchers, scientists, and drug development professionals, maintaining the purity and stability of benzyl bromide monomers is not merely a matter of good housekeeping; it is critical for ensuring reaction reproducibility, maximizing yields, and preventing the introduction of deleterious impurities into complex synthetic pathways.

This guide provides a comprehensive, technically grounded framework for the optimal storage and handling of light-sensitive benzyl bromide. Moving beyond simple procedural lists, we will explore the causal mechanisms behind its degradation and present self-validating protocols designed to preserve the monomer's integrity from the stockroom to the reaction flask.

Pillar 1: Understanding the Degradation Pathways

The stability of benzyl bromide is primarily threatened by two environmental factors: light and moisture.[3][4] Understanding the chemical reactions initiated by these factors is fundamental to designing effective storage protocols.

Photodegradation: A Radical Problem

The C-Br bond in benzyl bromide is susceptible to homolytic cleavage when exposed to ultraviolet (UV) or even high-energy visible light.[5] This event initiates a free-radical chain reaction, leading to the formation of various impurities and potential polymerization.[6][7] The resulting product is often discolored (appearing light brown or yellow) and contains impurities that can interfere with subsequent reactions.

Hydrolysis: The Insidious Effect of Moisture

Benzyl bromide reacts, albeit slowly, with water to undergo hydrolysis.[7] This nucleophilic substitution reaction yields benzyl alcohol and hydrogen bromide (HBr).[8] The accumulation of HBr is particularly problematic as it is a corrosive acid that can catalyze further decomposition and, in a sealed container, lead to a dangerous buildup of pressure.[6] Furthermore, HBr can react with metal containers or equipment, generating flammable hydrogen gas.[6][8]

Fig. 1: Primary Degradation Pathways of Benzyl Bromide cluster_photo Photodegradation cluster_hydrolysis Hydrolysis BnBr Benzyl Bromide (C₆H₅CH₂Br) light Light (UV/Visible) water Moisture (H₂O) radicals Benzylic & Bromine Radicals (C₆H₅CH₂• + Br•) light->radicals Homolytic Cleavage polymer Polymerization & Colored Impurities radicals->polymer Chain Reaction products Benzyl Alcohol + HBr water->products Nucleophilic Substitution pressure Corrosion & Pressure Buildup products->pressure Acid Accumulation

Caption: Fig. 1: Primary Degradation Pathways of Benzyl Bromide.

Pillar 2: Core Storage and Handling Protocols

A self-validating storage system is one where the protocols inherently mitigate the risks identified in the degradation pathways. The following directives are designed to create such a system.

Mandatory Storage Conditions

Adherence to specific storage conditions is the most effective strategy for maximizing the shelf life of benzyl bromide. These conditions are not merely recommendations but are critical for maintaining monomer purity.

Parameter Requirement Rationale Consequence of Non-Compliance
Light Store in amber or opaque glass containers.[9][10] Keep in a dark location, such as a dedicated chemical cabinet.[11]Prevents light-induced homolytic cleavage of the C-Br bond, inhibiting radical formation.[5]Photodegradation, discoloration (yellow/brown), formation of polymeric byproducts, and reduced purity.
Moisture Keep container tightly sealed.[8][12] Store in a dry, well-ventilated area.[11] Consider storage under an inert atmosphere (N₂ or Ar).Prevents hydrolysis, which produces corrosive HBr and benzyl alcohol.[3][7]Increased acidity, pressure buildup in sealed containers, potential corrosion of metal shelving, and contamination with benzyl alcohol.[6]
Temperature Store in a cool place, ideally between 2-8°C for long-term storage, though room temperature is acceptable for shorter periods.[13][14]Reduces the rate of potential decomposition reactions and polymerization.[6]Accelerated degradation, increased vapor pressure, and potential for slow polymerization even in the absence of light.[6]
Atmosphere For high-purity applications, flush the container headspace with an inert gas (Nitrogen or Argon) before sealing.[12]Displaces atmospheric oxygen and moisture, providing an additional protective barrier against oxidation and hydrolysis.Slow degradation due to ambient moisture and oxygen, compromising the monomer for sensitive applications.
Container Use original manufacturer's glass container.[6] Ensure cap liner is intact and chemically resistant (e.g., PTFE).Glass is inert to benzyl bromide. A proper seal prevents moisture ingress and vapor leakage.[6]Contamination from reactive container materials; slow evaporation and moisture ingress through a poor seal.
Safe Handling: A Step-by-Step Approach

Proper handling is crucial to prevent both contamination of the monomer and exposure to the operator. Benzyl bromide is a strong lachrymator and is irritating to the skin and respiratory tract.[1][3]

  • Preparation : Always work in a well-ventilated laboratory fume hood.[12][15] Ensure emergency eye wash and safety showers are accessible.[12]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile).[11][15]

  • Dispensing : When transferring the liquid, use clean, dry glass syringes or pipettes. To maintain an inert atmosphere, use a Schlenk line or a glove box for highly sensitive applications. For routine use, minimize the time the bottle is open.

  • Inert Gas Blanket : Before re-sealing the container, flush the headspace with a gentle stream of inert gas to displace any air and moisture that may have entered.[12]

  • Sealing : Tightly close the container immediately after use.[8][14] For bottles with screw caps, consider using paraffin film around the cap for an extra layer of protection against atmospheric moisture during long-term storage.

  • Cleanup : Clean any spills immediately with an inert absorbent material (e.g., vermiculite or sand) and dispose of it as hazardous waste according to local regulations.[11]

Pillar 3: Field-Proven Experimental Protocol

This section provides a detailed methodology for a common application of benzyl bromide—the synthesis of benzyl azide.[16] This protocol integrates the storage and handling principles discussed above.

Synthesis of Benzyl Azide via Nucleophilic Substitution

This reaction is a classic Sₙ2 substitution where the azide anion displaces the bromide.[16]

Materials and Reagents:

  • Benzyl Bromide (stored in an amber bottle, under inert gas)

  • Sodium Azide (NaN₃)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Diethyl Ether

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar

  • Separatory funnel

  • Standard glassware

Step-by-Step Procedure:

  • Reaction Setup : In a fume hood, add sodium azide (1.2 equivalents) to a dry, round-bottom flask containing a magnetic stir bar and anhydrous DMSO. Stir the mixture until the sodium azide is fully dissolved.[16]

  • Reagent Addition : Retrieve the benzyl bromide from its dark, cool storage location. Working swiftly to minimize exposure to light and air, draw up 1.0 equivalent of benzyl bromide using a dry glass syringe.

  • Initiation : Add the benzyl bromide dropwise to the stirred sodium azide solution.[16]

  • Reaction : Seal the flask under a nitrogen atmosphere and allow the reaction to stir at room temperature overnight. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching : Once the reaction is complete, carefully and slowly quench the reaction by adding deionized water. This process can be exothermic.

  • Extraction : Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.[16]

  • Washing : Combine the organic extracts and wash them sequentially with deionized water and then with brine to remove residual DMSO and salts.[16]

  • Drying and Concentration : Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure to yield the crude benzyl azide product.

  • Storage of Product : If not used immediately, store the resulting benzyl azide in a cool, dark place, as it is also a potentially energetic compound.

Fig. 2: Experimental Workflow for Benzyl Azide Synthesis arrow arrow start Start: Prepare Reagents in Fume Hood setup 1. Dissolve Sodium Azide in anhydrous DMSO start->setup add_bnbr 2. Retrieve Benzyl Bromide from dark, cool storage. Add dropwise. setup->add_bnbr react 3. Stir overnight at RT under N₂ atmosphere add_bnbr->react quench 4. Quench reaction by slowly adding H₂O react->quench extract 5. Extract product with Diethyl Ether (3x) quench->extract wash 6. Wash organic layers with H₂O and Brine extract->wash dry 7. Dry over Na₂SO₄, filter, and concentrate wash->dry end End: Obtain Benzyl Azide Product dry->end

Caption: Fig. 2: Experimental Workflow for Benzyl Azide Synthesis.

Conclusion

The effective management of light-sensitive benzyl bromide monomers is a critical competency for any high-purity synthesis laboratory. By understanding the fundamental mechanisms of photodegradation and hydrolysis, researchers can implement robust storage and handling protocols that serve as a self-validating system to protect the monomer's integrity. Storing benzyl bromide in sealed, opaque containers in a cool, dry, and dark environment is paramount. Integrating these principles into daily laboratory workflows, as demonstrated in the experimental protocol, will ensure the reliability and reproducibility of synthetic outcomes, ultimately safeguarding the integrity of the research and development process.

References

  • Vertex AI Search. Benzyl-Bromide - Safety Data Sheet. (2013).
  • Santa Cruz Biotechnology. Benzyl bromide.
  • PubChem. Benzyl Bromide | C7H7Br | CID 7498.
  • Wikipedia. Benzyl bromide.
  • Synquest Labs. Benzyl bromide.
  • CAMEO Chemicals. BENZYL BROMIDE.
  • Fisher Scientific. SAFETY DATA SHEET - Benzyl bromide. (2010).
  • CDN Isotopes. Safety Data Sheet - Benzyl Bromide.
  • Tokyo Chemical Industry. Benzyl Bromide (stabilized with Propylene Oxide).
  • Labtag Blog. 5 Tips for Handling Photosensitive Reagents. (2024).
  • Mia Secret. How To Store Liquid Monomers for Maximum Shelf Life. (2025).
  • Fisher Scientific. SAFETY DATA SHEET - Benzyl bromide. (2010).
  • Benchchem. Benzyl Bromide | Alkylating Agent for Synthesis.
  • Benchchem. Synthesis of Benzyl Azide from Benzyl Bromide: A Technical Guide.
  • Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Cole-Parmer. Material Safety Data Sheet - Benzyl bromide, 98%. (2006).
  • Beilstein Journals. Light on the sustainable preparation of aryl-cored dibromides. (2024).

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Methodological & Application

Application Notes and Protocols for ATRP of 1-(Bromomethyl)-3-ethenylbenzene: A Guide for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Poly(1-(bromomethyl)-3-ethenylbenzene)

In the landscape of advanced polymer synthesis, precision is paramount. Atom Transfer Radical Polymerization (ATRP) stands as a cornerstone technique for achieving well-defined polymeric architectures. This guide focuses on the ATRP of this compound, a monomer of significant interest for its dual functionality. The vinyl group participates in controlled polymerization, while the bromomethyl group serves as a versatile handle for post-polymerization modification. This unique characteristic makes the resulting polymer, poly(this compound), a valuable precursor for a wide array of functional materials, particularly in the realms of drug delivery, biomedical engineering, and advanced materials science.[1][2] This document provides a comprehensive protocol and the underlying scientific rationale for the successful synthesis and application of this functional polymer.

Foundational Principles: Why ATRP for this compound?

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The mechanism hinges on a reversible equilibrium between active, propagating radical species and dormant species, mediated by a transition metal catalyst, typically a copper(I) complex.[3] This equilibrium maintains a low concentration of active radicals at any given time, minimizing termination reactions and allowing for controlled chain growth.

For a monomer like this compound, which contains a reactive benzylic bromide, the choice of polymerization technique is critical. While ATRP is a viable option, it is important to acknowledge a potential side reaction: the benzylic bromide can, under certain conditions, interact with the catalyst system or growing polymer chains. An alternative, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, is often employed for the closely related vinylbenzyl chloride to circumvent such issues.[4][5] However, with careful control of reaction conditions, ATRP can be successfully utilized for this compound, offering the advantage of a simpler experimental setup for many laboratories.

This protocol is designed to mitigate potential side reactions by optimizing catalyst selection, temperature, and solvent, thereby ensuring a controlled polymerization process.

Materials and Reagents

Proper preparation and handling of all reagents are critical for a successful ATRP.

ReagentGradeSupplier (Example)Purpose
This compound≥97%Sigma-AldrichMonomer
Copper(I) bromide (CuBr)99.99%Sigma-AldrichCatalyst
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)99%Sigma-AldrichLigand
Ethyl α-bromoisobutyrate (EBiB)98%Sigma-AldrichInitiator
AnisoleAnhydrous, 99.7%Sigma-AldrichSolvent
Tetrahydrofuran (THF)HPLC gradeFisher ScientificSolvent for purification
MethanolACS gradeFisher ScientificNon-solvent for precipitation
Basic aluminaActivated, Brockmann ISigma-AldrichFor inhibitor removal
Neutral aluminaActivatedSigma-AldrichFor catalyst removal
Nitrogen or Argon gasHigh purity (≥99.998%)AirgasInert atmosphere

Note on Reagent Purity: The success of ATRP is highly sensitive to impurities, particularly oxygen and other radical species. It is imperative to use high-purity reagents and deoxygenate all solvents and the monomer prior to use. The monomer, this compound, should be passed through a column of basic alumina to remove any polymerization inhibitors.

Detailed Experimental Protocol: Solution ATRP of this compound

This protocol details the synthesis of poly(this compound) with a target degree of polymerization (DP) of 50.

Reaction Setup and Deoxygenation
  • Catalyst and Ligand Preparation: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol). Seal the flask with a rubber septum, and subject it to three cycles of vacuum and backfilling with high-purity nitrogen or argon. This ensures an oxygen-free environment.

  • Monomer and Solvent Preparation: In a separate, dry round-bottom flask, add this compound (1.99 g, 10 mmol) and anhydrous anisole (10 mL). Deoxygenate this solution by bubbling with nitrogen or argon for at least 30 minutes.

  • Initiator Preparation: Prepare a stock solution of the initiator, ethyl α-bromoisobutyrate (EBiB), in deoxygenated anisole.

Polymerization
  • To the Schlenk flask containing CuBr, add deoxygenated PMDETA (20.8 µL, 0.1 mmol) via a gastight syringe. The mixture should turn into a colored complex.

  • Transfer the deoxygenated monomer/anisole solution to the Schlenk flask containing the catalyst/ligand complex via a cannula or a gastight syringe.

  • Place the Schlenk flask in a preheated oil bath at 90 °C and allow the mixture to stir for 10-15 minutes to ensure complete dissolution and complex formation.

  • Initiate the polymerization by adding the EBiB initiator solution (e.g., for a DP of 50, add 0.2 mmol of EBiB) via a gastight syringe.

  • Allow the reaction to proceed at 90 °C. Periodically, small aliquots can be withdrawn under an inert atmosphere to monitor monomer conversion (via ¹H NMR or GC) and molecular weight evolution (via GPC).

Termination and Purification
  • After the desired monomer conversion is reached (typically 4-8 hours), terminate the polymerization by opening the flask to air and cooling the reaction mixture to room temperature. The solution will likely turn green, indicating oxidation of the copper catalyst.

  • Dilute the reaction mixture with THF (approx. 10 mL).

  • Pass the diluted solution through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by slowly adding the filtered solution to a large excess of cold methanol (approx. 200 mL) with vigorous stirring.

  • Collect the white polymer precipitate by filtration, wash it with fresh methanol, and dry it in a vacuum oven at 40 °C to a constant weight.

Characterization and Expected Results

ParameterTarget Value/RangeTechniqueJustification
Monomer Conversion50-90%¹H NMR, GCHigher conversions can lead to broader polydispersity.
Molecular Weight (Mn)Controlled by [M]/[I] ratioGPCA linear increase of Mn with conversion indicates a controlled polymerization.
Polydispersity Index (PDI)< 1.3GPCA low PDI is a hallmark of a successful ATRP.
Polymer StructureConfirmed by ¹H and ¹³C NMRNMR SpectroscopyVerification of the polymer backbone and the presence of the bromomethyl functional group.

Mechanistic and Workflow Visualizations

ATRP Mechanism

ATRP_Mechanism cluster_equilibrium Reversible Activation-Deactivation cluster_propagation Propagation Pn-Br P[n]-Br (Dormant) Cu(I)L Cu(I) / Ligand Pn_rad P[n]• (Active) Pn-Br->Pn_rad k_act Br-Cu(II)L Br-Cu(II) / Ligand Pn_rad->Pn-Br k_deact Monomer Monomer Pn_rad->Monomer k_p Pn+1_rad P[n+1]•

Caption: The core mechanism of ATRP, showcasing the equilibrium between dormant and active polymer chains.

Experimental Workflow

ATRP_Workflow A 1. Reagent Preparation & Deoxygenation B 2. Catalyst/Ligand Complex Formation A->B Inert Atmosphere C 3. Polymerization Initiation B->C Add Initiator D 4. Controlled Polymer Growth C->D Heating (e.g., 90°C) E 5. Termination & Catalyst Removal D->E Exposure to Air F 6. Polymer Precipitation & Purification E->F Dilution & Filtration G 7. Characterization (NMR, GPC) F->G Analysis

Caption: A streamlined overview of the experimental workflow for the ATRP of this compound.

Post-Polymerization Modification and Applications: Unleashing the Potential

The true power of poly(this compound) lies in its capacity for post-polymerization modification. The pendant bromomethyl groups are susceptible to nucleophilic substitution, opening a gateway to a vast array of functional polymers.

Example Modification: Azidation for Click Chemistry

A common and highly efficient modification is the conversion of the bromomethyl groups to azidomethyl groups. This is typically achieved by reacting the polymer with sodium azide in a polar aprotic solvent like DMF. The resulting azido-functionalized polymer is a versatile platform for "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of a wide range of molecules, including drugs, targeting ligands, and imaging agents.[1]

Applications in Drug Development

The ability to precisely control the architecture and functionality of polymers derived from this compound makes them highly attractive for drug delivery applications.[2][6]

  • Nanoparticle-based Drug Carriers: The functionalized polymers can self-assemble into nanoparticles, encapsulating hydrophobic drugs and improving their solubility and bioavailability.[6]

  • Targeted Drug Delivery: By attaching targeting moieties to the polymer backbone, these nanoparticles can be directed to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.

  • Controlled Release Systems: The polymer's properties can be tuned to control the release rate of the encapsulated drug, providing sustained therapeutic action.[2]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Polymerization does not initiate or is very slow - Oxygen contamination- Impure reagents- Inactive initiator- Ensure rigorous deoxygenation of all components.- Purify monomer and solvents.- Use a fresh, high-purity initiator.
High Polydispersity (PDI > 1.5) - High concentration of active radicals- Side reactions- High monomer conversion- Decrease the reaction temperature.- Add a small amount of Cu(II)Br₂ to the initial reaction mixture to better control the equilibrium.- Target a lower monomer conversion.
Bimodal GPC Trace - Inefficient initiation- Chain transfer or termination reactions- Ensure rapid and complete initiation by adding the initiator to the heated reaction mixture.- Optimize reaction conditions (temperature, solvent) to minimize side reactions.

Conclusion: A Versatile Platform for Innovation

The ATRP of this compound provides a robust and versatile method for synthesizing well-defined functional polymers. The protocol detailed herein, when executed with care and attention to experimental detail, offers a reliable pathway to this valuable macromolecular building block. The true potential of this polymer is realized through subsequent chemical modifications, which pave the way for the development of advanced materials with tailored properties for a multitude of applications, from targeted drug delivery to sophisticated nanomaterials.

References

  • Innovations in Functionalized Polystyrene Resin: Advancements and Applications in Modern Materials Science - nanomicronspheres. (URL: [Link])

  • Qiu, J., & Matyjaszewski, K. (1997). Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. Macromolecules, 30(19), 5643–5648. (URL: [Link])

  • Gopireddy, D., & Husson, S. M. (2014). Substituent Effects in the Surface-Initiated ATRP of Substituted Styrenes. Langmuir, 30(49), 14835–14843. (URL: [Link])

  • Polystyrene (drug delivery) - Wikipedia. (URL: [Link])

  • Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University. (URL: [Link])

  • The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization - PMC. (URL: [Link])

  • Polystyrene (drug delivery) - Grokipedia. (URL: [Link])

  • The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization - Beilstein Journals. (URL: [Link])

  • Hecquet, E., Schué, F., & Gnanou, Y. (1998). Atom Transfer Radical Polymerization of Styrene Using a Novel Octafunctional Initiator: Synthesis of Well-Defined Polystyrene Stars. Macromolecules, 31(5), 1281–1286. (URL: [Link])

  • Poly(vinylbenzyl chloride) microsphere synthesis and their chemical modifications - ScienceDirect. (URL: [Link])

  • Functionalized polystyrene nanoparticles as a platform for studying bio–nano interactions - PMC. (URL: [Link])

  • Investigation of Functionalized Poly(N,N-dimethylacrylamide)-block-polystyrene Nanoparticles As Novel Drug Delivery System to Overcome the Blood-Brain Barrier In Vitro - PubMed. (URL: [Link])

  • Theriot, J. C., Ryan, M. D., French, T. A., Pearson, R. M., & Miyake, G. M. (2016). Atom Transfer Radical Polymerization of Functionalized Vinyl Monomers Using Perylene as a Visible Light Photocatalyst. Journal of Visualized Experiments, (110), e53933. (URL: [Link])

  • A Preliminary Study on the Synthesis of Poly(Vinylbenzyl Chloride) with Different Solvents - UKM. (URL: [Link])

  • Zhang, Y., Zhang, Y., & Zhang, W. (2019). Atom transfer radical polymerization of styrene type monomers at low temperatures (−30 °C to room temperature). Polymer, 176, 1-7. (URL: [Link])

  • Atom Transfer Radical Polymerization Of Functionalized Vinyl Monomers By Perylene l Protocol Preview - YouTube. (URL: [Link])

  • Additional Monomers - Matyjaszewski Polymer Group - Carnegie Mellon University. (URL: [Link])

  • Matyjaszewski, K., & Tsarevsky, N. V. (2009). Nanostructured functional materials prepared by atom transfer radical polymerization. Nature chemistry, 1(4), 276-288. (URL: [Link])

  • Exploring Electrochemically Mediated ATRP of Styrene - MDPI. (URL: [Link])

  • Phosphonate poly(vinylbenzyl chloride)-Modified Sulfonated poly(aryl ether nitrile) for Blend Proton Exchange Membranes: Enhanced Mechanical and Electrochemical Properties - MDPI. (URL: [Link])

  • Nikolaou, V., et al. (2018). Cu (0)-RDRP of styrene: balancing initiator efficiency and dispersity. Polymer Chemistry, 9(32), 4367-4374. (URL: [Link])

  • Starting Points - Matyjaszewski Polymer Group - Carnegie Mellon University. (URL: [Link])

Sources

Application Note: Synthesis of Anion Exchange Membranes (AEMs) Using m-Vinylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of high-performance Anion Exchange Membranes (AEMs) utilizing m-vinylbenzyl bromide (mVBB) as the primary functional monomer. While vinylbenzyl chloride (VBC) is the industrial standard due to cost, mVBB offers distinct advantages in laboratory-scale synthesis and high-performance applications:

  • Enhanced Reactivity: The bromide leaving group is significantly more labile than chloride (

    
     vs 
    
    
    
    ), facilitating faster and more complete quaternization (Menshutkin reaction) under milder conditions.
  • Structural Control: The meta-isomer introduces structural irregularity into the polymer backbone compared to para-isomers, reducing crystallinity. This amorphous character often improves solubility in casting solvents and enhances ion transport pathways in the final membrane.

This guide presents two fabrication protocols: Solution Casting (for fundamental characterization) and Pore-Filling (for mechanically robust, thin membranes suitable for fuel cells and electrolyzers).

Chemical Mechanism & Design Strategy

The synthesis relies on two core chemical transformations: Free Radical Polymerization (FRP) to form the backbone and Nucleophilic Substitution to install the charge carriers.

Reaction Scheme

The following diagram illustrates the conversion of mVBB into a functionalized polyelectrolyte.

G cluster_0 Step 1: Polymerization cluster_1 Step 2: Functionalization Monomer m-Vinylbenzyl Bromide (mVBB) Polymer Poly(mVBB) Precursor Monomer->Polymer 60-70°C, THF Radical Propagation Initiator Initiator (AIBN) Initiator->Polymer AEM Quaternized AEM (QA-Polymer) Polymer->AEM Menshutkin Reaction (SN2 Substitution) Amine Tertiary Amine (TMA) Amine->AEM

Figure 1: Synthetic pathway for mVBB-based AEMs. The benzylic bromide allows for post-polymerization functionalization.

Critical Material Attributes (CMA) targets

Before synthesis, define the target properties. mVBB-based membranes typically aim for the following:

ParameterTarget RangeRelevance
Ion Exchange Capacity (IEC) 1.5 – 2.5 mmol/gDetermines conductivity. Too high (>2.5) leads to excessive swelling.
Water Uptake (WU) 30% – 80%Balances ion transport (needs water) vs. mechanical stability.
Ionic Conductivity (

)
>40 mS/cm (at 25°C)Critical for device efficiency (Fuel Cell/Electrolyzer).
Gel Fraction >90%Indicates successful crosslinking (essential for insoluble membranes).

Protocol A: Solution Casting (Homogeneous Membranes)

Best for: Initial screening of polymer chemistry, measuring intrinsic IEC, and spectroscopic analysis.

Materials
  • Monomer: m-Vinylbenzyl bromide (mVBB) (>97%, remove inhibitor via basic alumina column).

  • Comonomer: Styrene (St) (Optional, to lower IEC and control swelling).

  • Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol.

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Toluene.

  • Aminating Agent: Trimethylamine (TMA) (45 wt% in water or ethanol).

Step-by-Step Methodology
  • Pre-Polymerization:

    • In a Schlenk flask, dissolve mVBB (and Styrene if copolymerizing) in THF (20 wt% monomer concentration).

    • Add AIBN (1 wt% relative to monomer).[1]

    • Degassing: Perform 3 freeze-pump-thaw cycles to remove oxygen (critical for radical polymerization).

  • Polymerization:

    • Heat to 65°C under Argon atmosphere for 12–24 hours.

    • Note: mVBB polymerizes faster than styrene; conversion should be monitored via NMR if precise kinetics are required.

  • Purification:

    • Precipitate the polymer solution dropwise into excess cold methanol (1:10 ratio).

    • Filter and dry the white precipitate (Poly-mVBB) under vacuum at 40°C overnight.

  • Casting:

    • Redissolve Poly-mVBB in THF or DMAc (10-15 wt%).

    • Cast onto a clean glass plate or Teflon dish using a doctor blade (target wet thickness ~200 µm).

    • Dry at room temperature for 12h, then 60°C for 4h.

  • Functionalization (The "Bromide Advantage"):

    • Immerse the solid film in aqueous TMA (1M) for 24 hours at room temperature.

    • Observation: The film will swell and become opaque/translucent.

    • Wash thoroughly with DI water to remove excess amine.

  • Ion Exchange:

    • Soak in 1M KOH or 1M NaCl to exchange the bromide counter-ion for hydroxide or chloride.

Protocol B: Pore-Filling (High-Performance Composite)

Best for: Device testing (MEA), ensuring high mechanical strength and low swelling.

This protocol utilizes a porous polyethylene (PE) or polypropylene (PP) substrate.[2] The mVBB monomer is polymerized inside the pores, creating a semi-interpenetrating network.

Workflow Visualization

PoreFilling Substrate Porous PE/PP Substrate (Hydrophobic, 20-30µm) Impreg Vacuum Impregnation (Fill Pores) Substrate->Impreg Solution Monomer Solution (mVBB + Crosslinker + Initiator) Solution->Impreg Sandwich Sandwich between PET Liner Films Impreg->Sandwich Cure Thermal Curing (80°C, 4 hours) Sandwich->Cure Amination Post-Amination (TMA soak) Cure->Amination

Figure 2: Pore-filling fabrication workflow.

Detailed Protocol
  • Substrate Preparation:

    • Use a porous PE separator (e.g., Asahi Kasei or Celgard, porosity ~40%).

    • Wash with acetone to remove surface contaminants.

  • Monomer Ink Formulation:

    • Monomer: mVBB (80-90 wt%).

    • Crosslinker: Divinylbenzene (DVB) (10-20 wt%). Crucial for locking the polymer in the pores.

    • Initiator: Benzoyl Peroxide (BPO) (1-2 wt%).

    • Solvent: Toluene (minimal amount, only if viscosity is too high to penetrate pores).

  • Impregnation:

    • Place the PE substrate on a glass pane.

    • Apply the Monomer Ink. Cover with a PET (Mylar) release liner.

    • Use a rubber roller to force the ink into the pores and remove air bubbles.

  • In-Situ Polymerization:

    • Clamp the sandwich (Glass/PE-filled/PET/Glass) to prevent monomer evaporation.

    • Cure in an oven at 80°C for 4–6 hours .

  • Functionalization:

    • Peel off the PET liners.

    • Immerse the composite membrane in TMA solution (aq) for 24 hours.[3]

    • Note: Because the backbone is crosslinked (DVB), the membrane will not dissolve but will swell tightly within the PE pores.

Characterization & Validation

To validate the synthesis, perform the following standard measurements.

Ion Exchange Capacity (IEC) - Titration Method

Since the precursor is a bromide salt, Volhard titration is highly accurate.

  • Dry the membrane (vacuum, 60°C) and weigh (

    
    ).
    
  • Immerse in 1M

    
     for 24h to release 
    
    
    
    .
  • Titrate the solution with 0.1M

    
     using 
    
    
    
    indicator.
  • Calculation:

    
    
    
Alkaline Stability (The "Litmus Test")

mVBB-based AEMs are susceptible to degradation via nucleophilic attack.

  • Test: Soak membrane samples in 1M KOH at 60°C or 80°C.

  • Measurement: Measure conductivity every 24 hours for 500 hours.

  • Pass Criteria: Retention of >80% initial conductivity after 500 hours.

Expert Insights & Troubleshooting

  • The "Bromide vs. Chloride" Nuance:

    • Insight: While mVBB reacts faster with amines than VBC, the resulting bromide counter-ion (

      
      ) binds more strongly to the cationic center than 
      
      
      
      .
    • Action: You must perform a very thorough ion exchange (step 4.2.6). Residual bromide will artificially lower the observed conductivity because

      
       is less mobile than 
      
      
      
      .
  • Crosslinking is Mandatory:

    • Homopolymerized Poly(mVBB-TMA) is water-soluble. You must either copolymerize with a hydrophobic monomer (Styrene) or add a crosslinker (DVB) to prevent the membrane from dissolving during operation.

  • Safety Warning:

    • mVBB is a potent lachrymator (tear gas agent) and skin irritant. All monomer handling must occur inside a functioning fume hood. Neutralize spills with dilute ammonia.

References

  • Varcoe, J. R., et al. (2014). Anion-exchange membranes in electrochemical energy systems. Energy & Environmental Science. Link

    • Context: The definitive review on AEM chemistry, establishing the baseline for VBC/VBB functionaliz
  • Xu, T. (2005). Ion exchange membranes: State of their development and perspective. Journal of Membrane Science. Link

    • Context: Foundational protocols for pore-filling and membrane characteriz
  • Hickner, M. A., et al. (2013). Anion Exchange Membranes: Current Status and Moving Forward. Macromolecules. Link

    • Context: Discusses the stability mechanisms and the importance of polymer backbone choice (including styrene/vinylbenzyl deriv
  • Marino, M. G., & Kreuer, K. D. (2015). Alkaline Stability of Quaternary Ammonium Cations for Alkaline Fuel Cell Membranes and Ionic Liquids. ChemSusChem. Link

    • Context: Critical data on the degradation of benzyl-trimethyl ammonium groups, relevant for interpreting stability d

Sources

Functionalization of polystyrene using 3-vinylbenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Functionalization Strategies for Polystyrene using 3-Vinylbenzyl Bromide

Executive Summary

This guide details the strategic use of 3-vinylbenzyl bromide (3-VBB) (also known as m-vinylbenzyl bromide) as a primary "functional handle" for polystyrene (PS) matrices. Unlike traditional chloromethylation routes (using carcinogenic chloromethyl methyl ether), 3-VBB allows for the direct incorporation of highly reactive electrophilic sites into the polymer backbone during synthesis.

This protocol focuses on two distinct methodologies:

  • Suspension Copolymerization: Creating functionalized cross-linked beads for solid-phase synthesis and ion-exchange resins.

  • Surface-Initiated ATRP: Grafting functional polymer brushes onto substrates for microfluidic and sensor applications.

Scientific Foundation & Mechanism

The "Magic Handle" Concept

Polystyrene is chemically inert. To make it useful for drug discovery (solid-phase synthesis) or catalysis, it requires a reactive anchor. 3-VBB serves as a bifunctional monomer:

  • Vinyl Group: Participates in radical polymerization with styrene, integrating into the backbone.

  • Benzyl Bromide Group: Remains pendant and unreacted during polymerization (under controlled conditions), serving as a potent electrophile for downstream nucleophilic substitution (

    
    ).
    
Reactivity Ratios & Isomerism

Commercial vinylbenzyl bromide is often a mixture of meta (3-VBB) and para (4-VBB) isomers.

  • Reactivity Ratio (

    
    ):  For the Styrene (
    
    
    
    ) / 3-VBB (
    
    
    ) system,
    
    
    . This indicates a tendency toward random copolymerization , ensuring an even distribution of functional groups throughout the bead rather than block formation.
Mechanistic Pathway

The following diagram illustrates the incorporation of 3-VBB into the polymer matrix and subsequent functionalization.

G Styrene Styrene (Monomer A) Initiation Radical Initiation (AIBN/BPO, 70-80°C) Styrene->Initiation VBB 3-Vinylbenzyl Bromide (Monomer B) VBB->Initiation DVB Divinylbenzene (Crosslinker) DVB->Initiation Polymer Poly(Styrene-co-3VBB) (Brominated Resin) Initiation->Polymer Suspension Polymerization FinalProduct Functionalized Support Polymer->FinalProduct Sn2 Substitution (Post-Polymerization) Nucleophile Nucleophile (Amine, Thiol, Azide) Nucleophile->FinalProduct

Figure 1: Reaction pathway for the synthesis and derivatization of 3-VBB functionalized polystyrene.

Protocol A: Suspension Copolymerization (Bead Synthesis)

Objective: Synthesis of cross-linked microspheres (100–200 µm) with ~1.5 mmol/g bromide loading.

Materials & Reagents
ReagentRoleSpecifications
Styrene MonomerDe-inhibited (wash with 1M NaOH)
3-Vinylbenzyl bromide Functional Monomer>95% purity (or isomer mix)
Divinylbenzene (DVB) CrosslinkerTechnical grade (55% or 80%)
Benzoyl Peroxide (BPO) InitiatorRecrystallized
Polyvinyl Alcohol (PVA) StabilizerHydrolyzed (87-89%), Mw ~85k
Toluene PorogenAnhydrous
Step-by-Step Methodology

Step 1: Aqueous Phase Preparation (Continuous Phase)

  • Dissolve PVA (1.0 g) in Deionized Water (100 mL) .

  • Heat to 80°C with stirring until fully dissolved.

  • Cool to room temperature and transfer to a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser.

Step 2: Organic Phase Preparation (Dispersed Phase)

  • In a separate beaker, mix:

    • Styrene: 10.0 mL[1]

    • 3-VBB: 2.5 mL (Adjust ratio for desired loading)

    • DVB: 0.2 mL (approx. 1-2% crosslinking)

    • Toluene: 10.0 mL (Porogen for surface area)

    • BPO: 0.15 g (Initiator)

  • Critical: Sonicate for 2 minutes to ensure complete dissolution of BPO.

Step 3: Polymerization

  • Add the Organic Phase to the Aqueous Phase while stirring at 350–400 RPM .

    • Note: Stirring speed dictates bead size.[1] Faster = smaller beads.

  • Purge the system with Nitrogen (

    
    ) for 20 minutes to remove oxygen (radical scavenger).
    
  • Ramp temperature to 80°C and maintain for 8 hours .

  • Increase temperature to 90°C for 1 hour to drive conversion >98%.

Step 4: Work-up & Purification

  • Cool to room temperature. Filter beads using a sintered glass funnel.

  • Wash Sequence:

    • Hot Water (3x) -> Removes PVA.

    • Methanol (3x) -> Removes unreacted monomers.

    • Tetrahydrofuran (THF) (2x) -> Removes linear oligomers.

    • Methanol (2x) -> Deswells the resin.

  • Dry under vacuum at 40°C overnight.

Protocol B: Surface-Initiated ATRP (Polymer Brushes)

Objective: Precision grafting of functional PS-co-VBB brushes from a silicon or glass substrate.

Workflow Diagram

ATRP Prep 1. Substrate Prep (Silanization with ATRP Initiator) Mix 2. Monomer Mix (Styrene + 3-VBB + CuBr + Ligand) Prep->Mix Degas 3. Freeze-Pump-Thaw (Remove O2 - Critical) Mix->Degas Poly 4. Polymerization (90°C, Inert Atm) Degas->Poly Quench 5. Quench & Wash (Stop reaction, remove Cu) Poly->Quench

Figure 2: Workflow for Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP).

Methodology
  • Initiator Immobilization: Treat silicon wafer with (11-(2-bromo-2-methyl)propionyloxy)undecyltrichlorosilane to create a monolayer.

  • Catalyst Complex: In a Schlenk flask, mix CuBr (1 equiv) and PMDETA (ligand, 1 equiv).

  • Monomer Addition: Add Styrene and 3-VBB (e.g., 90:10 molar ratio).

  • Degassing: Perform 3 cycles of freeze-pump-thaw. Oxygen inhibition is the #1 cause of failure in this protocol.

  • Reaction: Submerge substrate in solution at 90°C for controlled time (1–4 hours). Thickness is proportional to time.

  • Wash: Rinse with THF and EDTA solution (to remove copper blue tint).

Downstream Functionalization (Derivatization)

Once the 3-VBB moiety is incorporated, the benzyl bromide group allows for versatile transformations.

Target FunctionalityReagentConditionsApplication
Anion Exchange (

)
TrimethylamineTHF, RT, 4hWater purification, catalysis
Azide (

)
Sodium Azide (

)
DMF, 60°C, 12hClick chemistry precursor
Thiol (-SH) Thiourea / HydrolysisEthanol, RefluxHeavy metal scavenging
Peptide Linker Rink Amide LinkerDMF, BaseSolid Phase Peptide Synthesis

Quality Control & Troubleshooting

Characterization
  • FTIR Spectroscopy: Look for the disappearance of vinyl peaks (

    
    ) and retention of the C-Br stretch (
    
    
    
    ).
  • Elemental Analysis: Measure %Br to calculate loading (mmol/g).

    • Calculation:

      
      
      
Common Issues
  • Bead Aggregation: Stirring stopped or PVA concentration too low. Fix: Maintain constant RPM; increase PVA to 1.5%.

  • Low Loading: 3-VBB hydrolysis. Fix: Ensure anhydrous conditions during organic phase prep; 3-VBB is sensitive to moisture over time.

  • "Pink" Beads: Oxidation of residual amines or phenols if impure monomers are used. Fix: Wash monomers with NaOH and water before use.

Safety & Handling (Crucial)

  • Lachrymator: 3-Vinylbenzyl bromide is a potent tear gas. All weighing and transfers must occur in a functioning fume hood.

  • Skin Irritant: Double glove (Nitrile).

  • Storage: Store 3-VBB at 2-8°C, protected from light, to prevent spontaneous autopolymerization.

References

  • Synthesis of Functionalized Polystyrene Beads

    • Source: National Institutes of Health (NIH) / PubMed Central
    • Title: A novel route for synthesis of cross-linked polystyrene copolymer beads with tunable porosity.
    • URL:[Link]

  • ATRP on Polystyrene Surfaces

    • Source: Carnegie Mellon University (M
    • Title: Atom transfer radical polymerization (ATRP) of styrene and methyl methacrylate.[2]

    • URL:[Link]

  • Post-Polymerization Modification

    • Source: Wiley Online Library
    • Title: History of Post-polymerization Modific
    • URL:[Link]

  • Reactivity Ratios of Styrene/Vinylbenzyl Systems

    • Source: Defense Technical Inform
    • Title: Reactivity Ratios of Isobutyl POSS-Styrene and Styrene Monomers.[3]

    • URL:[Link]

Sources

Synthesis of Imidazolium-Based Ionic Liquids from Vinylbenzyl Bromide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of imidazolium-based ionic liquids (ILs) utilizing vinylbenzyl bromide as a key precursor. Imidazolium-based ILs are a versatile class of compounds with wide-ranging applications, including as solvents in organic synthesis, electrolytes in electrochemical devices, and as functional components in drug delivery systems. The presence of the vinylbenzyl group offers a unique handle for post-synthetic modification, particularly polymerization, to create polymeric ionic liquids (PILs) with tailored properties. This guide details the synthetic protocols, explains the underlying chemical principles, and provides insights into the characterization and potential applications of these materials.

Introduction

Imidazolium-based ionic liquids are salts with melting points below 100 °C, composed of an imidazolium cation and a variety of possible anions.[1][2] Their unique physicochemical properties, such as low vapor pressure, high thermal stability, and tunable solvency, have made them attractive alternatives to traditional volatile organic solvents.[3] The functionalization of the imidazolium cation allows for the fine-tuning of these properties. The incorporation of a vinylbenzyl group is particularly significant as it introduces a polymerizable moiety, enabling the synthesis of poly(ionic liquid)s (PILs).[4][5] These PILs combine the advantageous properties of ionic liquids with the mechanical stability and processability of polymers, opening up new avenues for advanced materials design.[4][6]

This application note will focus on the quaternization reaction of N-substituted imidazoles with vinylbenzyl bromide to yield the desired imidazolium bromide salts. Subsequent anion exchange reactions to modify the properties of the ionic liquid will also be discussed.

Synthetic Strategy and Mechanism

The core of the synthesis involves a standard quaternization reaction, a type of N-alkylation. In this step, the lone pair of electrons on one of the nitrogen atoms of the N-substituted imidazole ring acts as a nucleophile, attacking the electrophilic benzylic carbon of vinylbenzyl bromide. The bromide ion is displaced, forming the imidazolium bromide salt.

The general reaction scheme is as follows:

G cluster_reactants Reactants cluster_products Product N_sub_imidazole N-Substituted Imidazole Imidazolium_Bromide Vinylbenzyl Imidazolium Bromide N_sub_imidazole->Imidazolium_Bromide + VBB Vinylbenzyl Bromide VBB->Imidazolium_Bromide Quaternization

Figure 1: General reaction scheme for the synthesis of vinylbenzyl imidazolium bromide.

The choice of the substituent on the first nitrogen of the imidazole ring (e.g., methyl, ethyl, butyl) can influence the physical properties of the resulting ionic liquid, such as its melting point, viscosity, and solubility.[7]

Detailed Experimental Protocols

Materials and Equipment

Materials:

  • 1-Methylimidazole (or other N-alkylimidazole)

  • 4-Vinylbenzyl bromide (or a mixture of 3- and 4-isomers)

  • Acetonitrile (or other suitable polar aprotic solvent like DMF)[4]

  • Ethyl acetate (for washing)

  • Anion exchange resin or a salt for anion metathesis (e.g., lithium bis(trifluoromethanesulfonyl)imide - LiTf₂N, sodium tetrafluoroborate - NaBF₄)[6]

  • Deionized water

  • Dichloromethane (for extraction)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard glassware (beakers, graduated cylinders, separatory funnel)

  • Filtration apparatus

  • NMR spectrometer

  • FTIR spectrometer

Protocol 1: Synthesis of 1-(4-Vinylbenzyl)-3-methylimidazolium Bromide ([VBMIM][Br])
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-methylimidazole (1.0 eq) in acetonitrile.

  • Addition of Alkylating Agent: Slowly add 4-vinylbenzyl bromide (1.0-1.1 eq) to the stirred solution at room temperature. Note: Vinylbenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 70-80 °C) and maintain for 24 hours.[4] The progress of the reaction can be monitored by TLC or NMR.

  • Isolation: After cooling to room temperature, a viscous liquid or a solid precipitate may form. If a precipitate forms, it can be collected by filtration. If a viscous liquid is obtained, the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is washed several times with ethyl acetate to remove any unreacted starting materials.[3][7] This is a crucial step to ensure the purity of the final product. The product is then dried under vacuum to remove any residual solvent.

ReagentMolar RatioNotes
1-Methylimidazole1.0Should be freshly distilled for best results.
4-Vinylbenzyl bromide1.0 - 1.1A slight excess ensures complete consumption of the imidazole.
Acetonitrile-Solvent volume should be sufficient to dissolve reactants.

Table 1: Typical Reagent Ratios for the Synthesis of [VBMIM][Br].

Protocol 2: Anion Exchange

The properties of the ionic liquid can be significantly altered by exchanging the bromide anion for another anion. A common method is through metathesis reaction with a salt containing the desired anion.

  • Dissolution: Dissolve the synthesized vinylbenzyl imidazolium bromide in deionized water.

  • Anion Source: In a separate container, dissolve a slight excess (1.1 eq) of the desired anion source (e.g., LiTf₂N) in deionized water.

  • Metathesis: Slowly add the aqueous solution of the anion source to the stirred solution of the imidazolium bromide. A precipitate of the less soluble salt (e.g., LiBr) or the formation of a separate ionic liquid phase may be observed.

  • Extraction: If the new ionic liquid is hydrophobic, it can be extracted from the aqueous phase using an organic solvent like dichloromethane.[6]

  • Washing: The organic layer is then washed several times with deionized water to remove any remaining inorganic salts.

  • Drying: The organic solvent is removed under reduced pressure, and the final ionic liquid is dried under high vacuum to remove any traces of water and solvent. The completeness of the anion exchange can be confirmed by a qualitative test with silver nitrate (no precipitate of AgBr should form).[6]

Characterization

The successful synthesis and purity of the imidazolium-based ionic liquids should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for structural confirmation. The appearance of characteristic peaks for the imidazolium ring protons, the vinyl group protons, and the benzylic protons, along with the disappearance of the starting material signals, confirms the formation of the desired product.[3][4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the molecule. Characteristic vibrational bands for the C=C bond of the vinyl group and the C-N stretching of the imidazolium ring should be observable.[3]

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the cation.

Workflow Diagram

G cluster_synthesis Synthesis of [VBMIM][Br] cluster_anion_exchange Anion Exchange (Optional) cluster_characterization Characterization Reactants 1. Mix 1-Methylimidazole and Vinylbenzyl Bromide in Acetonitrile Reaction 2. Reflux at 70-80°C for 24h Reactants->Reaction Isolation 3. Remove Solvent Reaction->Isolation Purification 4. Wash with Ethyl Acetate and Dry Isolation->Purification Dissolve_IL 5. Dissolve [VBMIM][Br] in Water Purification->Dissolve_IL Proceed to Anion Exchange NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Add_Salt 6. Add Aqueous Solution of Anion Source (e.g., LiTf2N) Dissolve_IL->Add_Salt Extraction 7. Extract with Dichloromethane Add_Salt->Extraction Wash_Dry 8. Wash with Water and Dry Extraction->Wash_Dry Wash_Dry->NMR FTIR FTIR Spectroscopy NMR->FTIR MS Mass Spectrometry FTIR->MS

Figure 2: Workflow for the synthesis and characterization of vinylbenzyl imidazolium-based ionic liquids.

Applications and Future Perspectives

The vinylbenzyl imidazolium-based ionic liquids synthesized through these protocols serve as versatile monomers for the creation of advanced polymeric materials. Free radical polymerization of the vinyl group can lead to the formation of PILs.[4][5] These polymers have shown promise in a variety of applications, including:

  • Gas Separation Membranes: PILs can be designed to have high selectivity for certain gases like CO₂.[4]

  • Polymer Electrolytes: Their ionic conductivity makes them suitable for use in batteries and other electrochemical devices.[8][9]

  • Antimicrobial Agents: Some imidazolium-based ILs and PILs exhibit significant antimicrobial activity.[3][5]

  • Drug Delivery: The tunable properties of PILs make them interesting candidates for controlled drug release systems.

The ability to tailor the structure of both the cation and the anion allows for the rational design of ionic liquids and their corresponding polymers with specific properties for targeted applications.

Troubleshooting

ProblemPossible CauseSolution
Low YieldIncomplete reaction.Increase reaction time or temperature. Ensure purity of starting materials.
Loss of product during workup.Optimize washing and extraction procedures.
Product is an oil instead of a solidImpurities present.Repeat washing steps with ethyl acetate.
The inherent nature of the ionic liquid.Not all ionic liquids are solids at room temperature.
Incomplete Anion ExchangeInsufficient amount of anion source.Use a slight excess of the anion exchange salt.
Inefficient mixing.Ensure vigorous stirring during the metathesis reaction.

Table 2: Common Troubleshooting Scenarios.

Conclusion

The synthesis of imidazolium-based ionic liquids from vinylbenzyl bromide is a straightforward and versatile method for producing a class of functional materials with broad applicability. The protocols outlined in this application note provide a solid foundation for researchers to synthesize and customize these ionic liquids for their specific needs. The ability to introduce a polymerizable group opens the door to the creation of a vast library of polymeric ionic liquids with tailored properties, further expanding their potential in diverse fields of science and technology.

References

  • Bara, J. E., et al. (2021). Properties of Imidazolium-based Ionic Liquids Bearing both Benzylic and n-Alkyl Substituents. OSTI.GOV. [Link]

  • Rajathi, K., & Rajendran, A. (2013). Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids. Research & Reviews: Journal of Chemistry.
  • Singh, J. K., et al. (2018). Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction. Frontiers in Chemistry. [Link]

  • Kouvelos, K. A., et al. (2019). Synthesis of Imidazolium based PILs and Investigation of Their Blend Membranes for Gas Separation. Molecules. [Link]

  • Erdmenger, T., et al. (2007). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Arkivoc.
  • Bara, J. E., et al. (2019). Design and Gas Separation Performance of Imidazolium Poly(ILs) Containing Multivalent Imidazolium Fillers and Crosslinking Agents. Membranes. [Link]

  • Bara, J. E., et al. (2021). Properties of Imidazolium-based Ionic Liquids Bearing both Benzylic and n-Alkyl Substituents.
  • Galiano, F., et al. (2022). From Synthesis to Functionality: Tailored Ionic Liquid-Based Electrospun Fibers with Superior Antimicrobial Properties. Pharmaceutics. [Link]

  • Rao, A. K., et al. (2014). Synthesis and Characterization of 1-Vinylimidazolium Alkyl Sulfate Polymeric Ionic Liquids. International Journal of Polymer Science. [Link]

  • Mori, H., et al. (2009). RAFT Polymerization of N-Vinylimidazolium Salts and Synthesis of Thermoresponsive Ionic Liquid Block Copolymers. Macromolecules. [Link]

  • Purnawan, C., et al. (2019). Synthesis of Imidazolium Based Ionic Liquids and its Application as Medium in Cyclization Reaction of Diketone. ResearchGate. [Link]

  • Hrelja, M., et al. (2021). Solvent Effect in Imidazole-Based Poly(Ionic liquid) Membranes: Energy Storage and Sensing. Polymers. [Link]

Sources

Application Note: Grafting 1-(Bromomethyl)-3-ethenylbenzene onto Silica Nanoparticles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the methodology for grafting 1-(Bromomethyl)-3-ethenylbenzene (also known as m-vinylbenzyl bromide or VBB) onto the surface of silica nanoparticles (SiNPs).

Unlike simple silanes, VBB lacks a direct silyl anchoring group. Therefore, this protocol utilizes a heterobifunctional anchoring strategy . We first establish an amine-terminated monolayer using (3-Aminopropyl)triethoxysilane (APTES), followed by a nucleophilic substitution (


) reaction with the bromomethyl moiety of VBB.

Key Applications:

  • Polymer Brushes: The grafted vinyl group serves as a "grafting through" monomer or anchor for radical polymerization.

  • Surface Modification: Introduction of aromatic/hydrophobic character to hydrophilic silica.

  • Composite Materials: Enhancing interfacial adhesion between inorganic fillers and styrenic polymer matrices.

Part 1: Chemical Strategy & Mechanism

The grafting process relies on the high reactivity of the benzylic bromide in VBB toward nucleophiles. By functionalizing the silica surface with primary amines, we create a specific docking site.

The Reaction Pathway[1][2]
  • Activation: Hydroxylation of silica to maximize surface silanol (

    
    ) density.
    
  • Silanization: Reaction with APTES to form an amine-functionalized surface (

    
    ).
    
  • Nucleophilic Substitution: The surface amine attacks the methylene carbon of the bromomethyl group, displacing the bromide ion. This locks the styrene moiety onto the surface via a stable secondary amine bond.

Mechanistic Diagram

G cluster_0 Phase 1: Silanization cluster_1 Phase 2: Grafting VBB SiOH Silica Surface (Si-OH) SiNH2 Amine-Silica (Si-NH2) SiOH->SiNH2 Hydrolysis & Condensation APTES APTES (Silane Agent) APTES->SiNH2 Transition Transition State (SN2 Attack) SiNH2->Transition + VBB + Base (TEA) VBB 1-(Bromomethyl)- 3-ethenylbenzene VBB->Transition Final Vinyl-Functionalized Silica Transition->Final - HBr (Formation of Secondary Amine)

Figure 1: Step-wise chemical transformation from bare silica to vinyl-functionalized nanoparticles.

Part 2: Reagents & Equipment[3][4][5][6][7]

Essential Chemicals
ReagentPurity/GradeRole
Silica Nanoparticles Amorphous, non-porous (e.g., Stöber)Substrate
This compound >95% (stabilized with TBC/BHT)Target Ligand
(3-Aminopropyl)triethoxysilane (APTES) >98%Anchoring Linker
Triethylamine (TEA) AnhydrousBase (HBr Scavenger)
Toluene AnhydrousSolvent (Silanization)
Acetonitrile (MeCN) HPLC GradeSolvent (Substitution)
Hydroquinone Synthesis GradeRadical Inhibitor
Critical Equipment
  • Reflux condenser and round-bottom flasks (inert atmosphere capable).

  • High-speed centrifuge (≥10,000 rpm) for purification.[1][2]

  • Vacuum oven for drying.[3]

  • Ultrasonic bath for redispersion.

Part 3: Experimental Protocol

Step 1: Silica Activation (Hydroxylation)

Goal: To ensure a high density of reactive silanol groups.

  • Disperse 1.0 g of SiNPs in 50 mL of 10%

    
     (or Piranha solution - Caution! ).
    
  • Sonicate for 30 mins and stir at room temperature for 3 hours.

  • Centrifuge and wash with deionized water until pH is neutral.

  • Wash twice with ethanol and drying is not required if moving immediately to silanization; otherwise, dry at 80°C.

Step 2: APTES Functionalization ( )

Goal: Install the amine anchor.

  • Suspend 1.0 g of activated SiNPs in 50 mL of anhydrous Toluene .

  • Add 1.0 mL of APTES .

  • Reflux at 110°C for 12–24 hours under nitrogen atmosphere.

  • Purification: Centrifuge (12,000 rpm, 15 min). Wash 3x with Toluene, then 2x with Ethanol to remove unreacted silane.

  • Validation Check: The particles should remain dispersible in polar solvents but may show increased settling due to changed surface energy.

Step 3: Grafting this compound

Goal: Covalent attachment via nucleophilic substitution.

CRITICAL WARNING: The vinyl group on VBB is thermally sensitive and prone to self-polymerization. Do not overheat. Add a radical inhibitor.

  • Solvent Switch: Redisperse the

    
     pellet in 40 mL of anhydrous Acetonitrile  (MeCN). Note: DMF is an alternative if solubility is an issue, but MeCN simplifies workup.
    
  • Base Addition: Add 1.5 equivalents (relative to expected amine loading) of Triethylamine (TEA) . Typically 200–500 µL.

  • Ligand Addition: Add This compound (excess, approx. 2–3 equivalents relative to surface amines).

  • Inhibitor: Add a trace amount (approx. 5 mg) of Hydroquinone or BHT to prevent vinyl polymerization.

  • Reaction: Stir at 50°C for 24 hours under Nitrogen. Do not reflux.

  • Workup:

    • Centrifuge to pellet particles.

    • Wash 2x with Acetonitrile (removes unreacted VBB).

    • Wash 2x with Ethanol/Water (removes TEA-HBr salts).

    • Wash 1x with Acetone (facilitates drying).

  • Drying: Dry in a vacuum oven at 40°C overnight.

Workflow Diagram

Workflow start Start: Bare SiNPs act 1. Activation (Acid wash, create Si-OH) start->act sil 2. Silanization (Toluene, APTES, Reflux) act->sil wash1 Wash: Toluene/Ethanol sil->wash1 graft 3. Grafting VBB (MeCN, TEA, 50°C, Inhibitor) wash1->graft wash2 Wash: MeCN/Ethanol/Acetone graft->wash2 end Final Product: Vinyl-SiNPs wash2->end

Figure 2: Operational workflow for the multi-step functionalization process.

Part 4: Characterization & Self-Validation

To ensure the protocol worked, you must validate three changes: chemical composition, surface charge, and thermal stability.

TechniqueExpected ObservationMechanistic Proof
FTIR Spectroscopy New peak at ~1630 cm⁻¹ (Vinyl C=C stretch).Aromatic C-H stretches >3000 cm⁻¹.Reduction of broad N-H band (primary amine) to sharper secondary amine.Confirms presence of the styrene ring and intact vinyl group.
Zeta Potential Shift in isoelectric point (IEP).

: Highly positive at neutral pH.

: Positive, but reduced magnitude due to steric shielding and loss of primary amine basicity.
Confirms surface covering.
TGA (Thermogravimetric) Stage 1 (<120°C): Solvent loss.Stage 2 (200-600°C): Significant mass loss (organic decomposition). Compare

vs. Final. The Final sample should show higher mass loss.
Quantifies grafting density (molecules/nm²).
UV-Vis Absorption peak at ~250 nm (Styrenic conjugation).Confirms presence of aromatic system.

Part 5: Troubleshooting

Problem: Gelation of particles during grafting.

  • Cause: Self-polymerization of VBB vinyl groups bridging the particles.

  • Solution: Increase the amount of radical inhibitor (Hydroquinone) and ensure the reaction temperature does not exceed 50°C. Perform the reaction in the dark.

Problem: Low Grafting Density.

  • Cause: Inefficient APTES step or hydrolysis of VBB.

  • Solution: Ensure Toluene is strictly anhydrous during the APTES step. Water causes APTES to self-polymerize in solution rather than on the surface.

Problem: "Grafting" is actually just adsorption.

  • Validation: Perform a rigorous wash with a good solvent for VBB (e.g., DCM or THF) and re-run FTIR. If peaks disappear, the molecule was physisorbed, not covalently bonded.

References

  • Surface Modification of Silica via APTES

    • Title: Surface Modification of Silica Nanoparticles to Reduce Aggregation and Nonspecific Binding.[4]

    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link]

  • General Protocol for Benzyl Halide Grafting on Amines

    • Title: Mesoporous Silica Nanoparticles Functionalized with Amino Groups for Biomedical Applications.[5]

    • Source: Deutsche N
    • URL:[Link]

  • ATRP Initiator Immobilization (Analogous Chemistry)

    • Title: Synthesis of Well-Defined Polymer Brushes Grafted onto Silica Nanoparticles via Surface Reversible Addition-Fragmentation Chain Transfer Polymeriz
    • Source: Macromolecules (ACS) / Benicewicz Group.
    • URL:[Link]

  • Silica-Vinyl Functionality Applications

    • Title: Fabrication of Hybrid Silica Nanoparticles Densely Grafted with Thermoresponsive Poly(N-isopropylacrylamide) Brushes.
    • Source: University of Science and Technology of China.
    • URL:[Link]

Sources

Application Note & Protocol: Leveraging m-Vinylbenzyl Bromide for Tunable, Covalently Crosslinked Hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Hydrogels are indispensable materials in biomedical research, tissue engineering, and drug delivery, owing to their high water content and biocompatibility.[1][2] The choice of crosslinking agent is paramount as it dictates the final network architecture, mechanical properties, and functionality of the hydrogel. This document provides a comprehensive guide to using m-vinylbenzyl bromide (mVBB), a versatile crosslinking agent. The unique bifunctionality of mVBB—a polymerizable vinyl group and a reactive benzyl bromide handle—enables a powerful two-stage synthesis strategy. This approach decouples polymer chain growth from network formation, offering researchers exceptional control over hydrogel properties such as pore size, stiffness, and degradation kinetics, which is a significant advantage over traditional one-pot synthesis methods where crosslinking occurs simultaneously with polymerization.[3]

Part 1: Principle of the Method: A Two-Stage Strategy for Precision Control

The core advantage of using m-vinylbenzyl bromide lies in its orthogonal reactivity. We can exploit its two distinct functional groups in a sequential manner to first build a well-defined linear polymer and then, in a separate, controlled step, form the crosslinked network.

  • Stage 1: Synthesis of a Functional Linear Polymer. The vinyl group of mVBB readily participates in standard free-radical polymerization reactions. It can be copolymerized with a primary monomer (e.g., a hydrophilic monomer like N-isopropylacrylamide (NIPAM) or acrylamide) to create a linear polymer chain. This chain is decorated with pendant benzyl bromide groups at a concentration determined by the initial monomer feed ratio. This stage allows for the synthesis of polymers with controlled molecular weight and narrow polydispersity, especially when using controlled radical polymerization techniques like RAFT.

  • Stage 2: Post-Polymerization Crosslinking. The benzyl bromide group is an excellent electrophile, highly susceptible to nucleophilic attack. After the linear polymer is synthesized and purified, a di-nucleophilic molecule (e.g., a diamine like ethylenediamine) is introduced. This crosslinker reacts with the benzyl bromide groups on adjacent polymer chains, forming stable covalent bonds and creating the three-dimensional hydrogel network. The crosslinking density, and therefore the hydrogel's mechanical and swelling properties, can be precisely tuned by controlling the molar ratio of the di-nucleophilic crosslinker to the available benzyl bromide sites.[4]

This decoupling of polymerization and crosslinking is a key experimental choice. It prevents the formation of heterogeneous networks often seen in one-pot reactions and allows for thorough characterization of the intermediate linear polymer before committing to network formation.

G cluster_0 Stage 1: Copolymerization cluster_1 Stage 2: Crosslinking Monomer Primary Monomer (e.g., NIPAM) Polymer Linear Copolymer with Pendant Benzyl Bromide Groups Monomer->Polymer Free-Radical Polymerization mVBB m-Vinylbenzyl Bromide (mVBB) mVBB->Polymer Free-Radical Polymerization Initiator Initiator (AIBN) Initiator->Polymer Free-Radical Polymerization PurifiedPolymer Purified Linear Copolymer Polymer->PurifiedPolymer Purification (Dialysis) Hydrogel Covalently Crosslinked Hydrogel Network PurifiedPolymer->Hydrogel Nucleophilic Substitution Crosslinker Di-nucleophile Crosslinker (e.g., Ethylenediamine) Crosslinker->Hydrogel Nucleophilic Substitution

Figure 1: Chemical strategy for hydrogel synthesis using mVBB.

Part 2: Materials and Equipment

Materials:

  • Primary monomer (e.g., N-isopropylacrylamide, NIPAM, >98%)

  • m-Vinylbenzyl bromide (mVBB, mixture of isomers, >95%)

  • Initiator (e.g., Azobisisobutyronitrile, AIBN, 98%)

  • Crosslinker (e.g., Ethylenediamine, >99%)

  • Solvents: 1,4-Dioxane (anhydrous), Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (ACS grade)

  • Dialysis tubing (MWCO appropriate for the target polymer, e.g., 3.5 kDa)

  • Deionized (DI) water

  • Phosphate-Buffered Saline (PBS), pH 7.4

Equipment:

  • Schlenk flasks and line

  • Magnetic stirrer with heating plate

  • Syringes and needles

  • Rotary evaporator

  • Freeze-dryer (Lyophilizer)

  • Analytical balance

  • pH meter

  • Rheometer (for mechanical testing)

  • FTIR Spectrometer

  • Glass vials (e.g., 4 mL)

Part 3: Experimental Protocols

Protocol 3.1: Synthesis of Poly(NIPAM-co-mVBB) Linear Copolymer

This protocol describes the synthesis of a copolymer with a target composition of 95 mol% NIPAM and 5 mol% mVBB.

  • Monomer & Initiator Preparation: In a 100 mL Schlenk flask, add NIPAM (5.00 g, 44.2 mmol) and mVBB (0.435 g, 2.21 mmol).

    • Rationale: This ratio establishes the density of reactive crosslinking sites along the polymer backbone.

  • Solvent Addition: Add anhydrous 1,4-dioxane (50 mL) to the flask to dissolve the monomers.

  • Initiator Addition: Add AIBN (76 mg, 0.46 mmol). The monomer-to-initiator ratio is approximately 100:1.

    • Rationale: This ratio influences the final molecular weight of the polymer chains.

  • Degassing: Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Rationale: Oxygen is a radical scavenger and will inhibit the polymerization reaction.

  • Polymerization: After the final thaw, backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70 °C. Stir for 12 hours.

    • Rationale: 70 °C is a standard temperature for the thermal decomposition of AIBN, initiating the polymerization.

  • Termination: Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.

Protocol 3.2: Purification of the Copolymer
  • Solvent Removal: Reduce the solvent volume to ~15 mL using a rotary evaporator.

  • Precipitation: Slowly add the concentrated polymer solution dropwise into 500 mL of cold diethyl ether while stirring vigorously. A white polymer precipitate should form.

    • Rationale: The copolymer is insoluble in diethyl ether, allowing for its separation from unreacted monomers and initiator fragments.

  • Isolation: Decant the ether and redissolve the polymer in a minimal amount of dichloromethane (~20 mL).

  • Second Precipitation: Repeat the precipitation step (3.2.2) to ensure high purity.

  • Drying: Collect the final precipitate by filtration and dry under vacuum at room temperature for 24 hours. The result is a white, fluffy solid. Characterize the copolymer composition using ¹H NMR spectroscopy.

Protocol 3.3: Hydrogel Formation via Diamine Crosslinking
  • Polymer Stock Solution: Prepare a 10 wt% solution of the purified poly(NIPAM-co-mVBB) in DMF. For example, dissolve 200 mg of polymer in 1.8 mL of DMF.

  • Crosslinker Calculation: Calculate the amount of ethylenediamine needed. The goal is to have a 0.5:1 molar ratio of diamine crosslinker to mVBB units in the polymer.

    • Example: If your 200 mg of polymer contains 0.09 mmol of mVBB units, you will need 0.045 mmol of ethylenediamine.

    • Rationale: A substoichiometric ratio ensures not all sites react, preventing the network from becoming overly brittle. This ratio is a key parameter to vary for tuning gel properties.

  • Crosslinking Reaction: Add the calculated volume of ethylenediamine to the polymer solution. Vortex vigorously for 30 seconds.

  • Gelation: Leave the vial undisturbed at room temperature. Gelation should occur within 1-4 hours, observable by inverting the vial and confirming no flow.

  • Solvent Exchange: Once a stable gel has formed, immerse it in a large volume of DI water for 48 hours, changing the water every 8 hours, to exchange the DMF for water. This process also serves to wash out any unreacted crosslinker.

Protocol 3.4: Hydrogel Characterization
  • Swelling Behavior (Equilibrium Water Content - EWC):

    • Immerse the hydrogel disc in PBS (pH 7.4) at 37 °C.

    • At regular intervals, remove the gel, blot away excess surface water with filter paper, and record its weight (Ws, swollen weight).

    • Continue until the weight remains constant (equilibrium).

    • Freeze-dry the hydrogel completely and record its dry weight (Wd).

    • Calculate EWC % = [(Ws - Wd) / Ws] × 100.

  • Mechanical Analysis (Rheology):

    • Use a rheometer with parallel plate geometry (e.g., 20 mm diameter).

    • Place a swollen hydrogel disc on the bottom plate and lower the top plate to make contact.

    • Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain (e.g., 1%) to determine the storage modulus (G') and loss modulus (G'').

    • Interpretation: For a well-formed hydrogel, G' (a measure of elastic response) should be significantly higher than G'' (a measure of viscous response) and relatively independent of frequency.

  • Spectroscopic Confirmation (FTIR):

    • Acquire FTIR spectra of the dry linear polymer and the freeze-dried hydrogel.

    • Confirmation: Look for the disappearance or significant reduction of the C-Br stretching vibration (typically around 670 cm⁻¹) and the appearance of new peaks associated with the C-N bond formed during crosslinking.

Part 4: Data Interpretation & Expected Results

The properties of mVBB-crosslinked hydrogels are highly tunable. The primary variable is the crosslinking density, which can be controlled by adjusting the mol% of mVBB in the initial copolymer or the molar ratio of the diamine crosslinker used.

Table 1: Effect of Crosslinker Ratio on Hydrogel Properties

Sample ID mVBB in Copolymer (mol%) [Diamine]:[mVBB] Molar Ratio Storage Modulus (G') @ 10 rad/s (Pa) Equilibrium Water Content (EWC) (%)
HG-0.3 5% 0.3 ~800 ~95%
HG-0.5 5% 0.5 ~2500 ~91%
HG-0.7 5% 0.7 ~6000 ~86%

| HG-1.0 | 10% | 0.5 | ~9500 | ~84% |

As shown in the representative data, increasing the crosslinker ratio or the initial mVBB content leads to a stiffer hydrogel (higher G') with a lower capacity to hold water (lower EWC). This is because a denser network of crosslinks restricts the movement of polymer chains and reduces the available space for water molecules.[5]

G cluster_workflow Experimental Workflow cluster_char Hydrogel Characterization A 1. Synthesize Linear Poly(NIPAM-co-mVBB) B 2. Purify Polymer (Precipitation/Drying) A->B C 3. Characterize Linear Polymer (NMR, GPC) B->C D 4. Dissolve Polymer & Add Diamine Crosslinker B->D E 5. Allow Gelation (e.g., 2 hours @ RT) D->E F 6. Solvent Exchange (DMF to Water/PBS) E->F G 7. Characterize Hydrogel F->G H Swelling Study (EWC) G->H I Rheology (G', G'') G->I J FTIR Analysis G->J

Figure 2: Overall experimental workflow from synthesis to characterization.

Part 5: Application Spotlight: Controlled Drug Release

These hydrogels are excellent candidates for drug delivery vehicles.[6][7] The mesh size of the network, which governs the diffusion rate of encapsulated molecules, can be precisely tuned as demonstrated above.

  • Loading: A therapeutic agent can be loaded by swelling the hydrogel in a concentrated drug solution. For thermoresponsive systems like NIPAM, the drug can be loaded into the polymer solution before crosslinking or into the swollen gel at a low temperature.

  • Release: The release of the drug is diffusion-controlled. By creating a stiffer gel (higher crosslinking density), the release can be sustained over a longer period. The release kinetics can be studied by placing the drug-loaded hydrogel in a known volume of PBS and measuring the drug concentration in the supernatant over time using UV-Vis spectroscopy or HPLC.

Part 6: Critical Safety Precautions

  • m-Vinylbenzyl Bromide (and its isomer p-VBB): This chemical is a lachrymator (causes tearing) and a skin and respiratory irritant.[8][9][10] It is also an alkylating agent and should be treated as a potential mutagen. Always handle mVBB in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved recommended), a lab coat, and chemical safety goggles.

  • 1,4-Dioxane: This solvent is a suspected carcinogen and can form explosive peroxides. Use only stabilized grades and handle in a fume hood.

  • Ethylenediamine: This crosslinker is corrosive and can cause severe skin burns and eye damage. Handle with extreme care, using appropriate PPE.

  • General Handling: All polymerization reactions should be conducted under an inert atmosphere to prevent side reactions and ensure safety.[11]

References

  • Jana, S., & Laskar, M. A. (2018). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. Drug Development and Industrial Pharmacy.
  • Hennink, W. E., & van Nostrum, C. F. (2002). Novel crosslinking methods to design hydrogels. Advanced Drug Delivery Reviews.
  • Hago, E. E., & Li, X. S. (2013). Interpenetrating Polymer Network Hydrogels Based on Gelatin and PVA by Biocompatible Approaches: Synthesis and Characterization. Advanced Materials Science and Engineering. [Link]

  • Ahmed, E. M. (2015). Hydrogel: Preparation, characterization, and applications: A review. Journal of Advanced Research.
  • Barbucci, R., et al. (2002). Poly(vinyl alcohol) was crosslinked with ethylene glycol diglycidyl ether to obtain hydrogel-forming polymers. Archiv der Pharmazie. [Link]

  • Spasojević, L. P., et al. (2019). Characterisation of Synthesised Crosslinked Hydrogels Based on 1-Vinyl-2-Pyrrolidone. KNOWLEDGE – International Journal. [Link]

  • Gaitzsch, J., et al. (2016). Degradable vinyl polymers for biomedical applications. Progress in Polymer Science. [Link]

  • Tavakoli, J., & Tang, Y. (2017). Preparation of Hydrogel by Crosslinking and Multi-Dimensional Applications. Polymers. [Link]

  • El-Sherbiny, I. M., & Yacoub, M. H. (2013). Characterization of the Cross-Linked Structure of Hydrogels. Journal of Polymers and the Environment. [Link]

  • Linde Gas GmbH. (2017). SAFETY DATA SHEET Vinylbromide. Linde Gas. [Link]

  • Holban, A. M., & Grumezescu, A. M. (2018). Polymer-based materials with biocide activity for biomedical applications.
  • La Gatta, A., et al. (2023). Investigation of Crosslinking Parameters and Characterization of Hyaluronic Acid Dermal Fillers: From Design to Product Performances. MDPI. [Link]

  • Frey, H., et al. (2019). Styrene 4‐vinylbenzocyclobutene copolymer for microelectronic applications. Journal of Polymer Science. [Link]

  • Mohammadi, M., et al. (2024). Synthesis of Hydrogels through Various Polymerization Methods and Their Potential in Biomedical and Industrial Applications. Progress in Chemical and Biochemical Research. [Link]

  • Ullah, K., et al. (2021). Crosslinking Strategies to Develop Hydrogels for Biomedical Applications. IntechOpen. [Link]

  • Taylor & Francis Online. (2023). Benzyl bromide – Knowledge and References. Taylor & Francis. [Link]

  • Lung, C. Y. K. (2024). Active Biomedical Materials and Their Applications. Journal of Functional Biomaterials. [Link]

  • Maitra, J., & Shukla, V. K. (2014). Cross-linking in Hydrogels - A Review. American Journal of Polymer Science. [Link]

  • Peppas, N. A. (2000). Hydrogels in medicine and pharmacy. CRC press.
  • The Royal Society of Chemistry. (2011). Water-soluble Random and Alternating Copolymers of Styrene Monomers with Adjustable Lower Critical Solution Temperature - Supporting Information. Polymer Chemistry. [Link]

  • Kuckling, D., et al. (2016). Methylenelactide: vinyl polymerization and spatial reactivity effects. Beilstein Journal of Organic Chemistry. [Link]

  • Kousar, A., et al. (2025). Biomaterials at the forefront: A comprehensive review of patented biomedical applications. Journal of Applied Pharmaceutical Science. [Link]

  • Organic Chemistry Portal. (n.d.). Vinyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

  • Krishna Solvechem Ltd. (n.d.). MATERIAL SAFETY DATA SHEET - Benzyl bromide. KSCL. [Link]

Sources

Application Notes and Protocols: Quaternization of Tertiary Amines with 1-(Bromomethyl)-3-ethenylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Vinylbenzyl Quaternary Ammonium Salts

The quaternization of tertiary amines with 1-(bromomethyl)-3-ethenylbenzene is a cornerstone reaction for the synthesis of a versatile class of monomers known as vinylbenzyl quaternary ammonium salts (VBQAS). These compounds are of significant interest across diverse scientific and industrial domains, including the development of anion exchange membranes for fuel cells, polymeric biocides, phase transfer catalysts, and functionalized resins for water treatment and purification.[1][2] The presence of the vinyl group allows for subsequent polymerization or copolymerization, enabling the incorporation of the quaternary ammonium functionality into larger macromolecular structures with tailored properties.[1]

This guide provides a comprehensive overview of the quaternization reaction, detailing the underlying mechanistic principles, offering field-proven experimental protocols, and discussing critical parameters that influence reaction outcomes.

Mechanistic Insights: The SN2 Pathway to Quaternization

The reaction between a tertiary amine and this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the lone pair of electrons on the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic benzylic carbon atom of this compound. This concerted step involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-bromine bond, with the bromide ion acting as the leaving group.

The reactivity of the tertiary amine is a critical factor, with nucleophilicity generally increasing with the electron-donating ability of the substituents on the nitrogen atom. Steric hindrance around the nitrogen center can, however, impede the approach of the nucleophile to the electrophilic carbon, thereby reducing the reaction rate.

Caption: SN2 mechanism for the quaternization of a tertiary amine.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of vinylbenzyl quaternary ammonium salts. It is imperative that all manipulations are performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is worn at all times.

Protocol 1: Synthesis of N-(3-vinylbenzyl)-N,N,N-triethylammonium bromide

This protocol details the synthesis of a common vinylbenzyl quaternary ammonium salt using triethylamine.

Materials:

  • This compound (97%)

  • Triethylamine (≥99.5%)

  • Ethanol (anhydrous, ≥99.5%)

  • Diethyl ether (anhydrous, ≥99.8%)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (19.7 g, 0.1 mol) in 100 mL of anhydrous ethanol.

  • Addition of Amine: To the stirred solution, add triethylamine (12.1 g, 0.12 mol) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 24 hours.[3] Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: To the resulting viscous oil, add 150 mL of anhydrous diethyl ether and stir vigorously. The quaternary ammonium salt will precipitate as a white solid.

  • Filtration and Drying: Collect the solid product by vacuum filtration and wash with several portions of cold diethyl ether. Dry the product in a vacuum oven at 40 °C overnight to yield N-(3-vinylbenzyl)-N,N,N-triethylammonium bromide.

Protocol 2: Synthesis of 1-(3-vinylbenzyl)pyridinium bromide

This protocol outlines the synthesis using pyridine as the tertiary amine.

Materials:

  • This compound (97%)

  • Pyridine (anhydrous, 99.8%)

  • Acetone (anhydrous, ≥99.8%)

  • Hexane (anhydrous, ≥99%)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (9.85 g, 0.05 mol) in 40 mL of anhydrous acetone.

  • Addition of Amine: Cool the solution in an ice bath and add pyridine (4.35 g, 0.055 mol) dropwise with stirring.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12 hours. The product will often precipitate out of the solution during this time.

  • Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold acetone and then with hexane to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum to obtain 1-(3-vinylbenzyl)pyridinium bromide as a crystalline solid.

Critical Reaction Parameters and Optimization

The success and efficiency of the quaternization reaction are contingent upon several key parameters. Careful consideration and optimization of these factors are crucial for achieving high yields and purity.

ParameterInfluence on ReactionRecommended Conditions
Solvent The polarity of the solvent significantly affects the reaction rate. Polar aprotic solvents like DMF, acetonitrile, and acetone are generally preferred as they can stabilize the charged transition state of the SN2 reaction.[4]For many tertiary amines, ethanol or acetone provides a good balance of solubility for the reactants and a favorable reaction environment.
Temperature Higher temperatures generally increase the reaction rate. However, excessive heat can lead to side reactions, including polymerization of the vinyl group, especially if inhibitors are not present.Reactions are typically conducted between room temperature and the boiling point of the solvent. A common range is 50-80 °C.[5]
Stoichiometry A slight excess of the tertiary amine is often used to ensure complete conversion of the this compound and to compensate for any potential loss of the volatile amine.A molar ratio of 1:1.1 to 1:1.3 (alkyl halide to amine) is generally effective.
Reaction Time The time required for complete reaction depends on the reactivity of the specific tertiary amine and the reaction temperature.Reaction times can range from a few hours to 48 hours. Monitoring the reaction progress is essential to determine the optimal duration.
Purity of Reactants The presence of impurities, particularly water, can interfere with the reaction. Anhydrous conditions are recommended for optimal results.Use of high-purity, anhydrous solvents and reagents is crucial.

Characterization of Quaternized Products

The successful synthesis of the vinylbenzyl quaternary ammonium salt should be confirmed through various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the product. Key diagnostic signals include the shift of the benzylic protons (CH2-N+) and the protons of the alkyl groups attached to the nitrogen.[6][7][8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of characteristic functional groups in the product and the disappearance of the C-Br bond from the starting material.[6][7][9]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the cationic portion of the product.

  • Elemental Analysis: Provides the elemental composition of the product, which can be compared to the theoretical values.

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization Reactants This compound + Tertiary Amine Solvent Anhydrous Solvent (e.g., Ethanol, Acetone) Reactants->Solvent Reaction Reaction at Controlled Temperature and Time Solvent->Reaction Workup Solvent Removal Reaction->Workup Precipitation Precipitation with Non-polar Solvent (e.g., Diethyl Ether) Workup->Precipitation Isolation Filtration and Washing Precipitation->Isolation Drying Vacuum Drying Isolation->Drying Product Purified Vinylbenzyl Quaternary Ammonium Salt Drying->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR FTIR FTIR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS EA Elemental Analysis Product->EA

Caption: General workflow for the synthesis and characterization of VBQAS.

Safety Considerations

  • This compound is a lachrymator and is corrosive. Handle with extreme care in a fume hood.

  • Tertiary amines can be flammable, corrosive, and toxic. Consult the Safety Data Sheet (SDS) for each specific amine before use.

  • Solvents such as diethyl ether and acetone are highly flammable. Ensure there are no ignition sources nearby.

Conclusion

The quaternization of tertiary amines with this compound is a robust and versatile method for the synthesis of functional monomers. By understanding the underlying SN2 mechanism and carefully controlling the reaction parameters, researchers can efficiently produce a wide array of vinylbenzyl quaternary ammonium salts for various applications in materials science and drug development. The protocols and guidelines presented herein provide a solid foundation for the successful execution of this important chemical transformation.

References

  • Janovic, Z., & Saric, K. (1977). Synthesis and Crosslinking Polymerization of some Vinyl- Benzyl-N-Quaternary Salts. Croatica Chemica Acta, 50(1-4), 93-97. Available at: [Link]

  • Chemical Intermediates. (2024, August 29). Exploring the Versatility and Applications of 4-Vinylbenzyl Chloride in Modern Chemistry. Available at: [Link]

  • Li, J., Song, X., & Yang, R. (2014). Synthesis and Characterization of N,N-Dimethyl Dodecyl-(4-Vinyl Benzyl) Ammonium Chloride. Key Engineering Materials, 599, 161-164. Available at: [Link]

  • S., Jeevanantham, S., Hosimin, S., Vengatesan, & G., Sozhan. (2019). Quaternized poly(styrene-co-vinylbenzyl chloride) anion exchange membranes: role of different ammonium cations on structural, morphological, thermal and physio-chemical properties. New Journal of Chemistry, 43(30), 12044-12054. Available at: [Link]

  • S., Jeevanantham, et al. (2019). Quaternized poly (styrene-co-vinylbenzyl chloride) anion exchange membranes: Role of different ammonium cations on structural, morphological, thermal and physio-chemical properties. ResearchGate. Available at: [Link]

  • Li, J., Song, X., & Yang, R. (2014). Synthesis and Characterization of N,N-Dimethyl Dodecyl-(4-Vinyl Benzyl) Ammonium Chloride. ResearchGate. Available at: [Link]

  • Hassan, M., et al. (2021). Polymeric Quaternary Ammonium Compounds: Versatile Antimicrobial Materials. ResearchGate. Available at: [Link]

  • Wang, C., et al. (2015). Blend membranes of quaternized poly(vinylbenzyl chloride-co-styrene) and quaternized polysulfone for anion-exchange membrane fuel cells. RSC Publishing. Available at: [Link]

  • T., Endo, et al. (2016). Antimicrobial Polymeric Materials with Quaternary Ammonium and Phosphonium Salts. PMC. Available at: [Link]

  • Google Patents. (n.d.). US4340522A - Process for preparing cationic polymers.
  • I., Gkourtzidis, et al. (2023). Designing Antibacterial-Based Quaternary Ammonium Coatings (Surfaces) or Films for Biomedical Applications: Recent Advances. PMC. Available at: [Link]

  • K., Kuca, et al. (2003). A general method for the quaternization of N,N-dimethyl benzylamines with long chain n-alkylbromides. Molecules, 8(10), 195-201. Available at: [Link]

  • S., Singh, et al. (2021). Performance of Quaternized Polybenzimidazole-Cross-Linked Poly(vinylbenzyl chloride) Membranes in HT-PEMFCs. ACS Publications. Available at: [Link]

  • C., Chappin, et al. (2020). Quaternized Chitosan-Based Anion Exchange Membrane Composited with Quaternized Poly(vinylbenzyl chloride)/Polysulfone Blend. MDPI. Available at: [Link]

  • M., K., M., K., & M., K. (2021). Photoredox Catalyzed Dealkylative Aromatic Halogen Substitution with Tertiary Amines. Molecules, 26(11), 3328. Available at: [Link]

  • Google Patents. (n.d.). US7183434B2 - Process for the continuous quaternization of tertiary amines with an alkyl halide.
  • Google Patents. (n.d.). US20050020474A1 - Process for the continuous quaternisation of tertiary amines with an alkyl halide.
  • T., R., Hoye, et al. (2021). Quaternary ammonium ion-tethered (ambient-temperature) HDDA reactions. PMC. Available at: [Link]

  • Al-Ghamdi, M. S., et al. (2020). Optimizing bromide anchors for easy tethering of amines, nitriles and thiols in porous organic polymers towards enhanced CO2 capture. KAUST Repository. Available at: [Link]

  • C., I., Simionescu, et al. (1975). quaternary ammonium polyelectrolytes. ii¹ - quaternization reaction of some tertiary amines. ResearchGate. Available at: [Link]

  • Michigan State University. (n.d.). Amine Reactivity. Available at: [Link]

  • Besbes, R., et al. (2014). Selected Reaction of (Z)Dimethyl α-(Bromomethyl) Fumarate with Secondary Amines. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 1-Bromo-3-(but-3-en-1-yl)benzene. Available at: [Link]

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Application Note: Precision Synthesis of Functionalized Monomers for Porous Organic Polymers (POPs)

Author: BenchChem Technical Support Team. Date: February 2026


-Symmetric Linkers
Audience:  Synthetic Chemists, Materials Scientists, Drug Discovery Researchers

Executive Summary

The performance of Porous Organic Polymers (POPs)—specifically Covalent Organic Frameworks (COFs) and Porous Aromatic Frameworks (PAFs)—is inextricably linked to the purity and geometry of their constituent monomers. Unlike amorphous polymers, crystalline COFs require monomers that allow for reversible bond formation and error correction during framework assembly.

This application note details the synthesis of 1,3,5-Tris(4-formylphenyl)benzene (TFPB) , a critical


-symmetric building block used to construct hexagonal pore architectures. We move beyond standard organic synthesis descriptions to focus on defect minimization strategies , emphasizing the Suzuki-Miyaura coupling parameters and rigorous purification protocols required to achieve "polymerization-grade" purity (>99.5%).

Strategic Design: Topology and Functionality

Before synthesis, the monomer's geometry must be matched to the desired network topology. In Reticular Chemistry, the symmetry of the building blocks dictates the final pore structure.

Topological Reticular Logic
  • 
     + 
    
    
    
    = Hexagonal (hcb):
    Combining a linear linker (
    
    
    ) with a trigonal node (
    
    
    ) yields hexagonal pores (e.g., COF-5).
  • 
     + 
    
    
    
    = Diamond (dia):
    A tetrahedral node (
    
    
    ) is required for 3D networks (e.g., PAF-1).
Diagram 1: Monomer Symmetry to Network Topology

The following diagram illustrates how monomer symmetry dictates the final framework architecture.

MonomerTopology cluster_inputs Monomer Symmetry cluster_outputs Target Topology C2 Linear Linker (C2) (e.g., Diamine) Hex 2D Hexagonal Pore (hcb topology) C2->Hex + C3 Node Dia 3D Diamond Network (dia topology) C2->Dia + Td Node C3 Trigonal Node (C3) (e.g., TFPB) C3->Hex + C2 Linker Kag Kagome Lattice (kgm topology) C3->Kag + C3 Linker (Twisted) Td Tetrahedral Node (Td) (e.g., Tetraphenylmethane) Td->Dia + C2 Linker

Caption: Logic flow connecting monomer symmetry (


) to the resulting Porous Organic Polymer topology.

Protocol: Synthesis of 1,3,5-Tris(4-formylphenyl)benzene (TFPB)

Reaction Type: Suzuki-Miyaura Cross-Coupling Target Purity: >99.5% (Required for high crystallinity COFs) Scale: 10 mmol (scalable to 50 mmol)

Reagents and Stoichiometry
ComponentRoleEquiv.Quantity (10 mmol scale)Critical Note
1,3,5-Tribromobenzene Core Electrophile1.03.15 gRecrystallize from EtOH if brown.
4-Formylphenylboronic acid Functional Arm4.56.75 gExcess (1.5 eq per site) drives completion.

Catalyst0.05578 mgMust be bright yellow. If green/black, discard.

(2M aq)
Base10.050 mLPrepare fresh; degas before addition.
1,4-Dioxane SolventN/A150 mLHigh boiling point promotes kinetics.
Step-by-Step Methodology
Phase A: Inert Atmosphere Setup (Crucial for Catalyst Life)
  • Glassware Prep: Oven-dry a 500 mL 2-neck round-bottom flask (RBF), a reflux condenser, and a magnetic stir bar. Assemble while hot and cool under a stream of Nitrogen (

    
    ) or Argon.
    
  • Solvent Degassing: In a separate flask, combine 1,4-Dioxane (150 mL) and 2M

    
     (50 mL). Sparge with 
    
    
    
    for 30 minutes. Note: Oxygen is the primary cause of homocoupling side reactions and catalyst deactivation.
Phase B: Reaction Initiation
  • Charging: Under positive

    
     flow, add 1,3,5-tribromobenzene (3.15 g) and 4-formylphenylboronic acid (6.75 g) to the reaction flask.
    
  • Catalyst Addition: Add

    
     (578 mg) last. Quickly seal the flask.
    
  • Solvent Transfer: Cannulate the degassed solvent mixture into the reaction flask.

  • Reflux: Heat the mixture to 95°C (internal temp) with vigorous stirring. Maintain reflux for 48–72 hours .

    • Checkpoint: The solution should darken from yellow to orange/brown but should not precipitate black palladium metal immediately.

Phase C: Workup and Isolation
  • Quench: Cool to room temperature. Pour the mixture into 500 mL of ice water. A grey/beige precipitate will form.

  • Filtration: Filter the crude solid and wash with water (3 x 100 mL) to remove inorganic salts and excess base.

  • Drying: Air dry the crude solid for 4 hours.

Purification Protocol: The "Anti-Column" Approach

For POP monomers, column chromatography often traps impurities or degrades the aldehyde groups on silica. Recrystallization is the gold standard for achieving the reversibility required for COF synthesis.

Protocol
  • Solvent Choice: Chloroform (

    
    ) and Ethanol (EtOH).
    
  • Dissolution: Dissolve the crude dried solid in minimal boiling

    
    .
    
  • Hot Filtration: Filter the hot solution through a celite pad to remove Palladium black (catalyst residue).

  • Crystallization: Reheat the filtrate to boiling. Slowly add hot EtOH dropwise until the solution becomes slightly turbid. Remove from heat and insulate the flask (wrap in foil/towel) to allow slow cooling over 12 hours.

  • Collection: Collect the off-white needles via vacuum filtration. Wash with cold EtOH.

Yield: Typically 75–85% (approx. 3.0–3.3 g).

Diagram 2: Synthesis and Purification Workflow

SynthesisWorkflow Start Reactants: Tribromobenzene + Boronic Acid Degas Degassing (30 min) Removal of O2 Start->Degas Reflux Suzuki Coupling 95°C, 48-72h, Pd(0) Degas->Reflux Add Catalyst Quench Quench in Ice Water Precipitate Crude Reflux->Quench Purify Recrystallization (CHCl3 / EtOH) Quench->Purify Filter & Dry Final Pure TFPB Monomer (>99.5% Purity) Purify->Final Slow Cooling

Caption: Step-by-step workflow from reactant preparation to purified monomer isolation.

Characterization & Quality Control

Before using the monomer in POP synthesis, verify its identity and purity.

TechniqueExpected Signal (TFPB)Failure Mode Indicator

NMR (CDCl

)

10.1 ppm (s, 3H, -CHO)

7.9-8.1 ppm (m, 12H, Phenyl)

7.8 ppm (s, 3H, Central Ring)
Extra peaks @ 7.5 ppm: Indicates incomplete coupling (monobromo or dibromo intermediates). Broad peaks: Polymerization has begun.[1][2]

NMR
Distinct carbonyl peak at ~191 ppm.Missing carbonyl peak indicates oxidation to carboxylic acid.
Melting Point Sharp range: 260–262°C Broad range (>5°C) indicates impurities requiring re-crystallization.

Troubleshooting Common Issues

Issue 1: Low Yield / Incomplete Coupling
  • Cause: Catalyst poisoning by oxygen or old catalyst.

  • Solution: Ensure

    
     is stored in a freezer and is yellow. Increase catalyst loading to 8 mol%. Extend reaction time to 96 hours.
    
Issue 2: "Oiling Out" During Recrystallization
  • Cause: Adding anti-solvent (EtOH) too quickly or solution is too concentrated.

  • Solution: Re-dissolve in more

    
    . Add EtOH much slower. Seed the solution with a tiny crystal of pure TFPB if available.
    
Issue 3: Poor Solubility of Product
  • Cause: High molecular weight or strong

    
     stacking.
    
  • Solution: For larger derivatives (e.g., extended arms), switch solvent system to Toluene/DMF for the reaction and 1,2-Dichlorobenzene for purification.

References

  • Covalent integration of polymers and porous organic frameworks. Frontiers in Chemistry. (2024). [Link]

  • Amine-functionalized porous organic polymers for carbon dioxide capture. Journal of Materials Chemistry A. (2020). [Link]

  • Porphyrin-based porous organic polymers synthesized using the Alder–Longo method. RSC Advances. (2024). [Link]

  • Covalent Organic Framework Membranes and Water Treatment. Journal of the American Chemical Society. (2024). [Link]

  • Design and Synthesis of Porous Organic Polymers: Promising Catalysts. Molecules. (2023). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Vinylbenzyl Bromide (3-VBB) Purification

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a dynamic Technical Support Center response, designed for immediate application in a research environment.

Ticket ID: VBB-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Lachrymator/Polymerization Risk)

Executive Summary

You are attempting to purify 3-vinylbenzyl bromide (3-VBB) via vacuum distillation. This is a high-risk procedure due to two competing factors:

  • Thermal Instability: The vinyl group makes the compound prone to auto-polymerization (gelling) if heated above 100°C or exposed to initiators.

  • Lachrymatory Potency: The benzylic bromide moiety is a potent tear gas. Leaks or improper venting will evacuate your lab.

The Golden Rule: You must achieve the lowest possible pressure to keep the pot temperature below 90°C. If you cannot achieve a vacuum < 2 mmHg, do not distill; use column chromatography instead.

Module 1: Pre-Distillation Checklist & Safety

Before assembling glassware, verify these parameters to prevent run failure.

Q: What are the critical safety requirements before I open the bottle?

A: 3-VBB is a severe lachrymator and skin irritant.

  • Engineering Control: All work must occur inside a functioning fume hood.

  • PPE: Double nitrile gloves are mandatory. Benzylic bromides permeate latex rapidly. Wear a face shield if handling >50 mL.

  • Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or dilute ammonia nearby to neutralize spills on glassware.

Q: My crude material is dark brown. Is it usable?

A: Color indicates purity but not necessarily viability.

  • Clear/Pale Yellow: High purity.

  • Dark Brown: Oxidation or partial polymerization. Distillation can recover this if it is still liquid.

  • Gel/Solid: The material has polymerized. Stop. Distillation is impossible; disposal is the only option.

Q: Do I need an inhibitor?

A: Yes. Never distill vinyl monomers without a radical scavenger.

  • Protocol: Add 4-tert-butylcatechol (TBC) or 2,6-di-tert-butyl-4-methylphenol (BHT) to the distillation pot at 500–1000 ppm (approx. 0.5–1.0 g per kg of crude).

  • Mechanism: These phenols scavenge free radicals generated by heat, preventing the chain reaction of polymerization during the distillation [1].

Module 2: The Distillation Protocol

Standard setups often fail with VBB due to pressure drops. Use this optimized Short-Path workflow.

Equipment Setup
  • Apparatus: Short-path distillation head (minimal distance between pot and condenser).

  • Heating: Silicone oil bath with magnetic stirring (Do NOT use a heating mantle; "hot spots" cause rapid polymerization).

  • Vacuum: High-vacuum oil pump (Target: < 1.0 mmHg). A water aspirator (~15–20 mmHg) is insufficient and will require dangerous pot temperatures.

  • Cold Trap: Liquid Nitrogen or Dry Ice/Acetone trap (Essential to protect the pump from bromide vapors).

Step-by-Step Procedure
  • Load: Place crude 3-VBB and inhibitor (TBC) in the boiling flask. Add a magnetic stir bar.

  • Degas: Apply vacuum without heat for 10 minutes. This removes dissolved oxygen (a polymerization promoter) and volatile solvents.

  • Heat: Slowly ramp the oil bath temperature.

    • Target Pot Temp: 80°C – 100°C.

    • Target Vacuum: 0.1 – 1.0 mmHg.

  • Collect:

    • Fraction 1 (Foreshot): Low boilers (solvents, impurities).[1] Discard.

    • Fraction 2 (Main Cut): Clear liquid. Collect when head temperature stabilizes.

  • Shutdown: Remove heat source first. Allow to cool to <40°C under vacuum. Then bleed nitrogen into the system to break vacuum.

Module 3: Troubleshooting & FAQs

Specific solutions for common failure modes.

Q: The pot temperature is 110°C, but nothing is distilling. Should I increase the heat?

A: NO.

  • Diagnosis: You likely have a vacuum leak or insufficient pump capacity. Increasing heat above 110°C guarantees polymerization (the "Popcorn Effect").

  • Action: Check all joints. Re-grease with high-vacuum grease. Ensure the cold trap isn't clogged. If vacuum cannot be improved, abort and switch to column chromatography (Silica gel, Hexanes/Ethyl Acetate).

Q: The liquid in the pot is bubbling violently ("Bumping").

A: This is caused by rapid degassing or solvent pockets.

  • Immediate Fix: Lower the oil bath immediately.

  • Prevention: Ensure you have a vigorous stir rate. Never use boiling chips in vacuum distillation; they become inactive immediately. Use a Claisen adapter if bumping persists.

Q: The distillate is cloudy or has crystals.

A:

  • Cloudiness: Moisture contamination (hydrolysis to alcohol). Dry the crude over

    
     before distilling next time.
    
  • Crystals: You may be distilling the inhibitor (TBC) if the vacuum is too strong and the path too short, or it could be the 3-VBB solidifying (Melting point is low, but close to room temp if supercooled).

  • Verification: Run an NMR. 3-VBB shows characteristic vinyl protons at 5.2–6.7 ppm and benzylic protons at ~4.5 ppm [2].

Module 4: Diagnostic Logic (Visualized)

The following diagram outlines the decision-making process during the purification attempt.

VBB_Purification_Logic Start Start: Crude 3-VBB CheckState Check Physical State Start->CheckState Gel Solid/Gel? CheckState->Gel Liquid Liquid/Oil CheckState->Liquid Dispose Polymerized: DISPOSE Gel->Dispose AddInhibitor Add TBC/BHT (1000 ppm) Liquid->AddInhibitor VacuumCheck Apply Vacuum (<1 mmHg) AddInhibitor->VacuumCheck Heat Heat Oil Bath (Max 100°C) VacuumCheck->Heat Distillation Distillation Observed? Heat->Distillation Success Collect Main Fraction Distillation->Success Yes NoDistill No Distillate Distillation->NoDistill No CheckVac Check Vacuum Gauge NoDistill->CheckVac GoodVac Vacuum < 1 mmHg CheckVac->GoodVac BadVac Vacuum > 2 mmHg CheckVac->BadVac Abort Abort: Switch to Chromatography GoodVac->Abort Temp too low for BP FixLeak Fix Leaks / Check Pump BadVac->FixLeak FixLeak->VacuumCheck

Figure 1: Decision matrix for the purification of 3-vinylbenzyl bromide, emphasizing the critical "Abort" conditions to prevent thermal polymerization.

Module 5: Reference Data

Boiling Point Estimation Table

Note: Boiling points are approximations based on the Clausius-Clapeyron relation for benzylic halides. Always rely on observed head temperature.

Pressure (mmHg)Estimated Boiling Point (°C)Hazard Level
760 (Atm) > 200°C (Decomposes)CRITICAL (Polymerization likely)
20 (Water Aspirator) ~130 - 140°CHIGH (Requires dangerous heat)
2.0 ~115°CMODERATE
0.5 ~85 - 95°COPTIMAL
0.1 ~70 - 80°COPTIMAL
Storage Specifications

Once purified, 3-VBB is highly reactive.

  • Container: Amber glass (light sensitive).

  • Stabilizer: If storing for >24 hours, add 100 ppm TBC.

  • Temperature: Store at -20°C.

  • Headspace: Flush with Nitrogen or Argon before sealing.

References

  • Montheard, J. P., Chatzopoulos, M., & Camps, M. (1988). Chemical modifications of chloromethylstyrene and properties of the resulting polymers. Journal of Macromolecular Science, Part C: Polymer Reviews, 28(3-4), 503-592. [Link][2]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. [Link]

Sources

Handling lachrymatory effects of 1-(Bromomethyl)-3-ethenylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(Bromomethyl)-3-ethenylbenzene

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical and safety information for handling this compound (also known as 3-vinylbenzyl bromide). As a potent lachrymator and reactive benzyl bromide derivative, this compound requires strict adherence to safety protocols to mitigate risks of exposure and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a lachrymator?

A1: this compound is an organic compound featuring a vinyl group and a bromomethyl group on a benzene ring. Its lachrymatory (tear-inducing) properties stem from the electrophilic nature of the benzylic bromide. The bromine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack by biological molecules, such as enzymes in the cornea. This interaction triggers a sensory nerve response, leading to pain, tearing, and irritation.[1][2]

Q2: What are the primary hazards associated with this compound?

A2: Beyond its potent lachrymatory effects, this compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[3] Inhalation may lead to respiratory irritation.[1] Due to its reactivity, it should also be handled with care to avoid unintended reactions, especially with strong oxidizing agents or bases.

Q3: What is the appropriate personal protective equipment (PPE) for handling this chemical?

A3: A comprehensive PPE ensemble is mandatory. This includes:

  • Eye Protection: Chemical safety goggles and a full-face shield are essential to protect against splashes and vapors.[4]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[5] It is crucial to double-check glove compatibility and breakthrough times. Contaminated gloves should be removed and disposed of immediately.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[5]

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood to control vapor exposure.[4][5]

Q4: How should this compound be stored?

A4: Proper storage is critical to maintain stability and prevent accidents. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[6][7] Many suppliers recommend refrigeration (2-8°C) to ensure stability. The storage area should be secured and accessible only to authorized personnel.[6][8]

Troubleshooting Guide: Exposure and Spills

This section addresses specific issues that may arise during experimentation.

Issue 1: I have been exposed to the vapor and my eyes are burning.

Cause: The lachrymatory vapor has come into contact with your eyes.

Solution:

  • Immediate Action: Move to fresh air immediately. Do not rub your eyes.[9]

  • Eye Flushing: Proceed to the nearest emergency eyewash station and flush your eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[10]

  • Remove Contact Lenses: If applicable, remove contact lenses after the initial flush, but do not delay flushing to do so.[10][11]

  • Seek Medical Attention: After flushing, seek immediate medical attention. Inform medical personnel of the chemical you were exposed to.[2][6]

Issue 2: The compound came into contact with my skin.

Cause: Direct dermal exposure due to a splash or contaminated surface.

Solution:

  • Immediate Action: Remove any contaminated clothing, ensuring not to spread the chemical further.[12][11]

  • Skin Flushing: Immediately drench the affected area with water in a safety shower for at least 15 minutes.[13]

  • Washing: After the initial flush, wash the skin thoroughly with soap and water.[9]

  • Medical Evaluation: Seek medical attention if skin irritation, redness, or burns develop.[8][10]

Issue 3: A small amount of this compound has spilled inside the fume hood.

Cause: Accidental spill during transfer or reaction setup.

Solution:

  • Alert Personnel: Inform others in the lab of the spill.

  • Containment: Ensure the fume hood sash is lowered to maintain containment.

  • Neutralization/Absorption: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent.[2] Do not use combustible materials like paper towels.

  • Collection: Once absorbed, carefully collect the material using non-sparking tools and place it into a labeled, sealed container for hazardous waste.[2][14]

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[15]

Issue 4: The compound appears discolored or has polymerized in the bottle.

Cause: Potential degradation or polymerization due to improper storage (e.g., exposure to light, heat, or contaminants).

Solution:

  • Do Not Use: Do not use the reagent if its appearance is suspect. Degradation can lead to unpredictable reactivity.

  • Consult Safety Office: Contact your institution's Environmental Health & Safety (EHS) office for guidance.

  • Disposal: The material should be disposed of as hazardous waste according to institutional protocols.[6][10]

Chemical Properties & Safety Data

The following table summarizes key data for this compound.

PropertyValueSource
CAS Number 91041-76-8
Molecular Formula C₉H₉Br
Molecular Weight 197.07 g/mol
Appearance LiquidN/A
Storage Temperature 2-8°C
Key Hazards Lachrymator, Corrosive, Skin/Eye Irritant[1][3]

Experimental Protocols

Protocol 1: Safe Weighing and Dispensing

This protocol minimizes the risk of exposure when handling the neat compound.

  • Preparation: Ensure all required PPE is worn correctly. Verify that the chemical fume hood is functioning properly.

  • Setup: Place a tared, sealed vial or flask on a balance inside the fume hood.

  • Transfer: Using a clean glass syringe or pipette, carefully draw the desired amount of this compound from the stock bottle. Keep the stock bottle opening away from your face.

  • Dispensing: Dispense the liquid directly into the reaction vessel inside the fume hood.

  • Sealing: Immediately cap the stock bottle and the reaction vessel.

  • Cleaning: Clean the exterior of the syringe or pipette with a solvent-soaked cloth before removing it from the fume hood. Dispose of the cloth as hazardous waste.

Protocol 2: Emergency Response Workflow

The following diagram outlines the decision-making process in the event of an exposure incident.

G start Exposure Incident Occurs exposure_type Identify Exposure Type start->exposure_type skin_contact Skin/Clothing Contact exposure_type->skin_contact  Skin eye_contact Eye Contact exposure_type->eye_contact  Eye inhalation Inhalation exposure_type->inhalation Inhalation remove_clothing Remove Contaminated Clothing skin_contact->remove_clothing eyewash Use Eyewash Station (min. 15 minutes) eye_contact->eyewash fresh_air Move to Fresh Air inhalation->fresh_air safety_shower Use Safety Shower (min. 15 minutes) remove_clothing->safety_shower seek_medical Seek Immediate Medical Attention safety_shower->seek_medical eyewash->seek_medical fresh_air->seek_medical notify_supervisor Notify Supervisor / EHS seek_medical->notify_supervisor

Caption: Workflow for first aid response to chemical exposure.

References

Sources

Technical Guide: Optimizing Reaction Temperature for Bromomethyl Styrene (BMS) Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermal Paradox

4-(Bromomethyl)styrene (BMS) is a high-value bifunctional monomer.[1] Its utility lies in its dual reactivity: the benzylic bromide (susceptible to


 substitution) and the vinyl group  (susceptible to radical polymerization).

The Challenge: You face a "Goldilocks" thermal problem.

  • Too Hot (>45°C): The vinyl group undergoes thermal auto-polymerization (the "Mayo mechanism"), turning your reaction mixture into an irreversible gel.

  • Too Cold (<10°C): The substitution kinetics at the benzylic position slow drastically, leading to incomplete conversion and difficult purification.

The Solution: This guide defines the Safe Operating Window (SOW) , typically 20°C – 35°C , utilizing solvent polarity rather than thermal energy to drive reaction kinetics.

The Thermal Operating Window (Data & Theory)

The following data correlates temperature ranges with reaction outcomes for a standard nucleophilic substitution (e.g., with sodium azide or a secondary amine) in a polar aprotic solvent (DMF/THF).

Temperature ZoneReaction State (

vs

)
Outcome DescriptionRisk Level
< 10°C

Kinetic Stall. Substitution is too slow. Moisture condensation may hydrolyze the bromide to an alcohol.Low Safety / High Waste
20°C – 35°C

The Golden Zone. High substitution rate. Polymerization is kinetically inhibited.[1]Optimal
40°C – 55°C

The Danger Zone. Oligomerization begins. Solution viscosity increases ("thickening").[1]High
> 60°C

Runaway Gelling. Exothermic polymerization triggers a thermal runaway.[1] Total batch loss.Critical
Mechanism Visualization

The diagram below illustrates the bifurcated pathway of BMS. Your goal is to force the path to the left (Substitution) and block the path to the right (Polymerization).

BMS_Reaction_Pathways BMS 4-(Bromomethyl)styrene (BMS) Heat Heat (>45°C) No Inhibitor BMS->Heat Thermal Activation Nuc Nucleophile (25°C, Polar Solvent) BMS->Nuc Selective Attack Polymer Crosslinked Gel (Irreversible Waste) Heat->Polymer Radical Polymerization Product Functionalized Styrene Monomer Nuc->Product SN2 Substitution Inhibitor Inhibitor (TBC/BHT) Inhibitor->Heat Blocks Radicals

Caption: Figure 1. Bifurcated reactivity of BMS. Thermal energy favors the destructive polymerization pathway (Red), while chemical catalysis favors substitution (Green).

The "Golden Batch" Protocol

Objective: Functionalize BMS with a secondary amine (e.g., Morpholine) without polymerization. Scale: 10 mmol basis.

Reagents & Setup
  • Substrate: 4-(Bromomethyl)styrene (1.97 g, 10 mmol). Note: Ensure it is clear/colorless.[1] Yellowing indicates aging/polymerization.[1]

  • Nucleophile: Morpholine (1.05 eq).[1]

  • Base:

    
     (1.5 eq) or TEA (Triethylamine).
    
  • Solvent: Acetonitrile (MeCN) or THF.[1] Avoid DMF if high-vac removal is difficult for your downstream process.[1]

  • Inhibitor: BHT (Butylated hydroxytoluene), 200 ppm relative to BMS.

Step-by-Step Methodology
  • Inhibitor Check (Critical):

    • BMS is typically shipped with TBC (4-tert-butylcatechol).[1] TBC requires oxygen to function effectively.

    • Decision: If running strictly anaerobic (under Argon), add BHT or TEMPO , as TBC becomes ineffective in oxygen-free environments.[1]

  • Solvation & Cooling:

    • Dissolve BMS in MeCN (10 mL/g) at Room Temperature (20-25°C) .

    • Do not pre-heat the solvent.

  • Nucleophile Addition:

    • Add the base (

      
      ).
      
    • Add the nucleophile dropwise.[2]

    • Exotherm Control: Monitor internal temperature.[2] If it rises >30°C, use a water bath to maintain 25°C.

  • Reaction Monitoring:

    • Stir at 25°C for 4–6 hours.

    • TLC Monitoring: Eluent Hexane/EtOAc (8:2).[1] BMS (

      
      ) should disappear; Product (
      
      
      
      ) appears.[1]
    • Note: Do not raise temp to "speed up" the reaction. If slow, add a catalytic amount of Sodium Iodide (Finkelstein condition) rather than heat.

  • Workup (Cold):

    • Filter off solids.

    • Evaporate solvent at < 35°C (bath temp).[1] Do not use high heat on the rotovap.

    • Store product at -20°C stabilized with fresh BHT.

Troubleshooting Guide

Use this logic tree to diagnose failures.

Troubleshooting_Tree Problem Identify Issue Gel Mixture Gelled/Cloudy Problem->Gel NoRxn Low Conversion Problem->NoRxn Impure New Spots on TLC (Not Product) Problem->Impure GelCause Temp > 40°C OR O2 Depletion (if TBC used) Gel->GelCause NoRxnCause Nucleophile too weak or Solvent non-polar NoRxn->NoRxnCause ImpureCause Hydrolysis (H2O) or Dimerization Impure->ImpureCause GelFix Action: Keep <30°C. Switch to BHT/TEMPO for N2 atm. GelCause->GelFix NoRxnFix Action: Add NaI catalyst. Switch to DMF/DMSO. NoRxnCause->NoRxnFix ImpureFix Action: Dry solvents. Check reagent quality. ImpureCause->ImpureFix

Caption: Figure 2. Diagnostic logic for BMS functionalization failures.

Frequently Asked Questions (FAQ)

Q1: Can I distill BMS to purify it before reaction? A: High Risk. BMS has a high boiling point and is prone to explosive polymerization during distillation. If you must, use high vacuum (<0.5 mmHg) and ensure the collection flask is cooled and contains inhibitor. Column chromatography is safer and preferred.

Q2: Why did my reaction gel even though I was under Nitrogen? A: You likely relied on the TBC inhibitor present in the commercial bottle. TBC (tert-butylcatechol) works via a mechanism that requires trace Oxygen to form the active inhibiting quinone species.[1] Under strict Nitrogen, TBC is dormant. Fix: Add BHT or TEMPO for anaerobic reactions.

Q3: My nucleophile is a weak amine (e.g., aniline). The reaction is too slow at 25°C. A: Do not heat. Instead, change the solvent to a more polar aprotic choice (DMSO) to increase the dielectric constant, or add a catalyst like TBAI (Tetrabutylammonium iodide) . This generates the in-situ iodide (4-vinylbenzyl iodide), which is much more reactive than the bromide, allowing the reaction to proceed at room temperature.

Q4: Is the bromide or the chloride (VBC) better for this? A: BMS (Bromide) is significantly more reactive toward substitution than VBC (Chloride) because Br is a better leaving group (weaker bond). This allows you to run BMS reactions at lower temperatures , which is crucial for avoiding polymerization.

References

  • Reactivity of Vinylbenzyl Halides: Montheard, J. P., et al. "Vinylbenzylchloride (chloromethylstyrene), polymers, and copolymers. Recent reactions and applications." Journal of Macromolecular Science, Reviews in Macromolecular Chemistry and Physics, 1999.[3] [1]

  • Inhibition Mechanisms: "Polymerisation reaction inhibition: an alternative basis of safety."[4] IChemE Symposium Series, 2001.

  • Nucleophilic Substitution Kinetics: "Factors affecting rate of nucleophilic substitution reactions." Chemistry LibreTexts, 2020.

  • BMS Physical Properties & Stability: "4-Vinylbenzyl Bromide Product Data." Santa Cruz Biotechnology.[5]

Sources

Technical Support Center: m-Vinylbenzyl Bromide (mVBB) Quaternization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: mVBB-QUAT-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Minimizing Side Reactions (Polymerization & Solvolysis) during Menschutkin Reaction

Executive Summary & Mechanistic Insight[1][2][3]

The quaternization of m-vinylbenzyl bromide (mVBB) is a Menschutkin reaction (


) where a tertiary amine attacks the benzylic carbon. While conceptually simple, this system is chemically "fragile" due to two competing pathways that must be suppressed:
  • Radical Polymerization (The "Gelation" Pathway): The vinyl group is thermally sensitive. If the reaction temperature is too high or radical scavengers are depleted, the monomer will polymerize before or during quaternization, resulting in an insoluble gel.

  • Solvolysis/Hydrolysis (The "Dead-End" Pathway): The benzylic bromide is highly electrophilic. Nucleophilic solvents (alcohols) or trace water can displace the bromide, forming unreactive ethers or alcohols instead of the desired salt.

This guide provides a self-validating protocol to navigate these risks.

Troubleshooting Modules

Module A: The Solution Turned into a Gel (Premature Polymerization)

Diagnosis: The reaction mixture became viscous, cloudy, or solidified into a white mass/gel. This is irreversible radical polymerization of the styrene moiety.

Root Cause Analysis:

  • Thermal Stress: Reaction temperature exceeded 45–50°C.

  • Inhibitor Failure: The stabilizer (usually 4-tert-butylcatechol, TBC) was removed or consumed.

  • Oxygen Depletion: Critical Nuance: TBC is a phenolic inhibitor that requires dissolved oxygen to function effectively. Running this reaction under a strict inert atmosphere (Nitrogen/Argon) without an alternative inhibitor (like nitroxides) can actually promote polymerization by disabling the TBC.

Corrective Actions:

  • Temperature Cap: Maintain reaction temperature between 30°C and 40°C . Do not reflux.

  • Atmosphere Management: If using TBC, run the reaction in a closed vessel with an air headspace, or bubble lean air. Do not purge vigorously with pure nitrogen unless you switch to an anaerobic inhibitor (e.g., TEMPO, though TEMPO can react with radicals generated during later polymerization steps).

  • Inhibitor Spiking: For long reaction times (>24h), spike the mixture with additional TBC (500–1000 ppm).

Module B: Low Yield / Oily Impurities (Solvolysis)

Diagnosis: The product is oily, hygroscopic, or NMR shows a shift in the benzylic protons (approx. 4.5 ppm) distinct from the product.

Root Cause Analysis:

  • Solvent Nucleophilicity: Using Methanol or Ethanol promotes solvolysis (formation of benzyl methyl ether). While alcohols are common for their solubility, they compete with the amine.

  • Wet Solvents: Trace water leads to hydrolysis (benzyl alcohol formation).

Corrective Actions:

  • Switch to Aprotic Solvents: Use Acetonitrile (ACN) , Ethyl Acetate , or Acetone . These stabilize the transition state (dipolar aprotic) without acting as nucleophiles.

  • Dry Solvents: Use anhydrous grade solvents or dry over molecular sieves (3Å or 4Å).

Visualizing the Pathways

The following diagram maps the reaction logic and failure modes.

ReactionPathways cluster_conditions Critical Control Points Start m-Vinylbenzyl Bromide + Tertiary Amine Desired Quaternary Ammonium Salt (Desired Product) Start->Desired SN2 Attack (Polar Aprotic Solvent, <40°C) Polymer Crosslinked Gel (Polymerization) Start->Polymer Heat (>50°C) No O2 (if TBC used) Solvolysis Benzyl Ether/Alcohol (Dead End) Start->Solvolysis ROH Solvent Moisture Temp Temp Control (30-40°C) Solvent Solvent Choice (Acetonitrile vs MeOH) Inhibitor Inhibitor Status (TBC + O2)

Caption: Figure 1. Reaction pathways showing the narrow operating window (Green) vs. failure modes (Red/Yellow).

Optimized Experimental Protocol

This protocol is designed for high purity applications where preserving the vinyl group is paramount.

Reagents:

  • m-Vinylbenzyl bromide (mVBB) [Stabilized with TBC]

  • Tertiary Amine (e.g., Trimethylamine, 1-Methylimidazole)

  • Solvent: Anhydrous Acetonitrile (Preferred) or Acetone.

Step-by-Step Workflow:

  • Preparation: Dissolve mVBB in Acetonitrile (Concentration: 1.0 – 2.0 M).

    • Note: Do not remove the TBC inhibitor unless strictly necessary for downstream analytics. It will be removed during the purification step.

  • Addition: Add the tertiary amine (1.1 – 1.2 equivalents).

    • Why Excess? To drive the reaction to completion (

      
       kinetics) and account for any volatility losses.
      
  • Reaction: Stir at 35°C for 12–24 hours.

    • Atmosphere: Cap the vial/flask but do not purge with Nitrogen if relying on TBC.

  • Monitoring: Check TLC (Silica, Hexane:EtOAc) for the disappearance of the starting bromide spot.

  • Purification (The "Self-Validating" Step):

    • Pour the reaction mixture into a large excess of Diethyl Ether or Ethyl Acetate (approx. 10x volume).

    • Result: The quaternary salt is ionic and will precipitate as a white solid. The unreacted mVBB (organic soluble) and the TBC inhibitor will remain in the supernatant.

  • Isolation: Filter the solid, wash with fresh ether, and dry under vacuum at room temperature (avoid heat).

Data & Solvent Selection Guide

The choice of solvent dictates the balance between reaction rate and side reactions.

SolventReaction Rate (

)
Solvolysis RiskPolymerization RiskRecommendation
Acetonitrile High LowLowRecommended. Best balance of rate and inertness.
Acetone MediumLowLowGood alternative. Product precipitates easily.
Methanol Medium-HighHigh LowAvoid for high purity. Forms methyl ether byproducts.
DMF HighLowMedium Use only if necessary. High boiling point makes removal difficult; can degrade at high T.
THF LowLowMediumRate is often too slow due to poor stabilization of the transition state.

Frequently Asked Questions (FAQ)

Q1: Should I remove the TBC inhibitor before the reaction? A: generally, No. The TBC prevents the vinyl group from polymerizing during the heating step. Since TBC is non-ionic and organic-soluble, it remains in the solvent when you precipitate your ionic product into ether/hexane. This acts as a built-in purification step.

Q2: My product is turning pink/brown. What is happening? A: This often indicates amine oxidation or Hoffman elimination precursors. If using light-sensitive amines (like imidazole derivatives), protect the reaction from light. Ensure the temperature did not spike, which can degrade the quaternary center.

Q3: Can I use water as a solvent? A: No. While water is excellent for dissolving the final salt, mVBB is hydrophobic. You will have a biphasic system with very slow kinetics, and the high concentration of water will lead to significant hydrolysis (formation of vinylbenzyl alcohol).

Q4: I need to use Nitrogen because my amine is air-sensitive. How do I stop polymerization? A: If you must exclude Oxygen, TBC becomes ineffective. You should add a radical inhibitor that works under anaerobic conditions, such as TEMPO or Phenothiazine , to the reaction mixture.

References

  • Menshutkin Reaction Solvent Effects

    • Abboud, J.-L. M., et al. "Solvent effects on the Menschutkin reaction." Journal of Physical Organic Chemistry, 1993.
    • Context: Establishes the acceleration of reactions in polar aprotic solvents (Acetonitrile) vs. protic solvents.
  • Reactivity of Vinylbenzyl Halides

    • Jeevanantham, S., et al. "Quaternized poly(styrene-co-vinylbenzyl chloride) anion exchange membranes."[1] New Journal of Chemistry, 2016.

    • Context: Describes the handling of vinylbenzyl monomers and standard quaterniz
  • Inhibitor Mechanisms (TBC & Oxygen)

    • Solomon, D. H.
    • Context: Technical grounding on why phenolic inhibitors like TBC require dissolved oxygen to form the stable phenoxy radical that termin
  • Kinetics of Polymer Quaternization

    • Boucher, E. A., et al. "Kinetics and mechanism of the quaternization of poly(4-vinyl pyridine) with alkyl and arylalkyl bromides." J. Chem. Soc., Faraday Trans. 1, 1977.
    • Context: Provides kinetic data supporting the steric and electronic factors in benzylic bromide substitutions.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 1-(Bromomethyl)-3-ethenylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fields of organic synthesis and drug development, the unambiguous characterization of novel compounds and intermediates is a cornerstone of scientific rigor. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an unparalleled tool for detailed structural elucidation. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(bromomethyl)-3-ethenylbenzene, a bifunctional molecule with significant potential in polymer chemistry and as a versatile building block in organic synthesis.

This document moves beyond a mere recitation of spectral data. It is designed as a practical, comparative guide, grounding the interpretation of the target molecule's spectrum in the context of structurally related, well-characterized compounds. By understanding the electronic and steric influences of the bromomethyl and ethenyl (vinyl) substituents on the benzene ring, we can predict and rationalize the observed chemical shifts and coupling patterns with a high degree of confidence.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The structure of this compound presents a fascinating interplay of electronic effects. The bromomethyl group (-CH₂Br) is an electron-withdrawing group via induction, while the ethenyl group (-CH=CH₂) can act as a weak electron-donating group through resonance. These competing influences, along with the meta substitution pattern, create a unique magnetic environment for each proton, leading to a complex and informative ¹H NMR spectrum.

A logical first step in our analysis is to dissect the molecule into its constituent parts and compare them to simpler, analogous structures. This comparative approach allows us to build a robust framework for assigning the resonances in our target molecule.

Comparative ¹H NMR Data Analysis

To construct a reliable interpretation of the ¹H NMR spectrum of this compound, we will draw comparisons with the known spectra of benzyl bromide and styrene. These molecules represent the two key functional moieties of our target compound.

Compound Proton Environment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Benzyl Bromide -CH₂ Br~4.45Singlet (s)-
Aromatic CH 7.35-7.48Multiplet (m)-
Styrene =CH₂ (trans)~5.74Doublet of doublets (dd)J_trans ≈ 17.6, J_gem ≈ 0.9
=CH₂ (cis)~5.23Doublet of doublets (dd)J_cis ≈ 10.9, J_gem ≈ 0.9
-CH =~6.71Doublet of doublets (dd)J_trans ≈ 17.6, J_cis ≈ 10.9
Aromatic CH 7.20-7.40Multiplet (m)-
This compound (Predicted) -CH₂ Br~4.5Singlet (s)-
=CH₂ (trans)~5.8Doublet (d)J_trans ≈ 17.6
=CH₂ (cis)~5.3Doublet (d)J_cis ≈ 10.9
-CH =~6.7Doublet of doublets (dd)J_trans ≈ 17.6, J_cis ≈ 10.9
Aromatic CH ~7.2-7.5Multiplets (m)-

Note: The predicted values for this compound are estimations based on the analysis of substituent effects and data from analogous compounds. Experimental values may vary slightly depending on the solvent and spectrometer frequency.

In-Depth Spectral Interpretation: A Proton-by-Proton Analysis

The predicted ¹H NMR spectrum of this compound can be logically divided into three distinct regions: the benzylic protons, the vinylic protons, and the aromatic protons.

The Benzylic Protons (-CH₂Br)

The two protons of the bromomethyl group are chemically equivalent and are not coupled to any neighboring protons. Consequently, they are expected to appear as a sharp singlet . Based on data for benzyl bromide and its derivatives, the chemical shift of these protons is anticipated to be around δ 4.5 ppm .[1] The electron-withdrawing nature of the bromine atom and the deshielding effect of the aromatic ring both contribute to this downfield shift.

The Vinylic Protons (-CH=CH₂)

The three protons of the ethenyl group constitute an AMX spin system, giving rise to three distinct signals.

  • HX (geminal to the ring): This proton, directly attached to the carbon bonded to the aromatic ring, will appear as a doublet of doublets . It is coupled to both the cis (HA) and trans (HM) protons. Its chemical shift is predicted to be the most downfield of the vinylic protons, around δ 6.7 ppm , due to its proximity to the deshielding aromatic ring.

  • HM (trans to the ring): This proton will also be a doublet of doublets , with a large trans coupling constant (J ≈ 17.6 Hz) and a smaller geminal coupling constant (J ≈ 0.9 Hz). Its resonance is expected around δ 5.8 ppm .[2]

  • HA (cis to the ring): This proton will appear as a doublet of doublets with a characteristic cis coupling constant (J ≈ 10.9 Hz) and the same small geminal coupling. Its chemical shift is predicted to be the most upfield of the vinylic protons, around δ 5.3 ppm .[2]

The characteristic coupling constants for the vinyl group provide definitive structural confirmation.

The Aromatic Protons

The four protons on the benzene ring are non-equivalent and will give rise to a complex pattern of signals in the aromatic region, typically between δ 7.2 and 7.5 ppm . Due to the meta substitution pattern, we can expect to see four distinct signals, likely appearing as multiplets due to ortho and meta couplings. A detailed analysis, potentially requiring higher field NMR or 2D correlation spectroscopy (COSY), would be necessary for the unambiguous assignment of each aromatic proton.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a definitive ¹H NMR spectrum of this compound, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds and its residual proton signal at δ 7.26 ppm can serve as an internal reference.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion, particularly in the complex aromatic region.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient for a routine ¹H spectrum.

    • Number of Scans: 16 to 64 scans should provide a good signal-to-noise ratio.

    • Spectral Width: A spectral width of at least 12 ppm is recommended to encompass all expected signals.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically adequate.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the residual CDCl₃ signal to δ 7.26 ppm.

    • Integrate all signals to determine the relative number of protons for each resonance.

Visualizing the Predicted Spectrum and Molecular Structure

To aid in the conceptualization of the expected ¹H NMR spectrum, the following diagrams illustrate the molecular structure with proton labeling and a schematic representation of the predicted spectrum.

Caption: Labeled structure of this compound.

Predicted_Spectrum cluster_regions Predicted ¹H NMR Spectrum Aromatic Aromatic Protons (δ 7.2-7.5 ppm) Multiplets Vinyl_X Vinylic Hₓ (δ ~6.7 ppm) dd Vinyl_M Vinylic Hₘ (δ ~5.8 ppm) dd Vinyl_A Vinylic Hₐ (δ ~5.3 ppm) dd Benzylic Benzylic Protons (δ ~4.5 ppm) Singlet TMS TMS (δ 0 ppm)

Caption: Schematic of the predicted ¹H NMR spectrum.

Conclusion: A Self-Validating Approach to Structural Elucidation

The ¹H NMR spectrum of this compound offers a wealth of structural information that can be confidently interpreted through a comparative analysis with simpler, related molecules. The predicted singlet for the benzylic protons, the characteristic doublet of doublets for the vinylic protons, and the complex multiplet pattern in the aromatic region all serve as key identifiers. This guide provides a robust framework for researchers to not only predict and understand the spectrum of this specific molecule but also to apply these principles of comparative analysis to a wide range of substituted aromatic compounds. By grounding spectral interpretation in the fundamental principles of chemical shifts and coupling constants, and by referencing well-established data for analogous structures, we create a self-validating system for structural elucidation that is central to the integrity of chemical research.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • IUCr Journals. (n.d.). Dibromomethyl- and bromomethyl- or bromo-substituted benzenes and naphthalenes: C—Br⋯Br interactions. Retrieved from [Link]

  • Chegg. (2019, March 24). Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of styrene. Retrieved from [Link]

  • ResearchGate. (n.d.). The variation of 1 H NMR peak intensity of styrene relative to the.... Retrieved from [Link]

  • SpectraBase. (n.d.). Styrene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Proprep. (n.d.). Interpret the styrene NMR spectrum to identify structural features and discuss the implications for polymer synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

Sources

A Researcher's Comparative Guide to the FTIR Characteristic Peaks of m-Vinylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in polymer science, materials research, and drug development, the precise characterization of monomers is a critical first step in ensuring the integrity and performance of the final product. Among the versatile monomers used in the synthesis of functional polymers, m-vinylbenzyl bromide (m-VBB) is of significant interest due to its reactive benzylic bromide group, which allows for a wide range of post-polymerization modifications. Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative technique for verifying the chemical identity and purity of m-VBB. This guide provides an in-depth analysis of the characteristic FTIR peaks of m-VBB, compares it with relevant alternatives, and presents the experimental context needed for robust interpretation.

The Importance of FTIR in Monomer Characterization

FTIR spectroscopy measures the absorption of infrared radiation by a molecule's vibrational bonds.[1][2][3] Each functional group within a molecule has a unique set of vibrational modes (stretching, bending, wagging) that absorb IR radiation at characteristic frequencies, or wavenumbers (cm⁻¹).[2][3] This results in a unique spectral "fingerprint" that allows for confident identification of the compound and its key chemical features. For a monomer like m-VBB, FTIR is invaluable for confirming the presence of the essential vinyl group, the aromatic ring, and the reactive bromomethyl group, while also ensuring the absence of impurities from synthesis or degradation.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The quality of an FTIR spectrum is fundamentally dependent on the sample preparation and data acquisition parameters. For a liquid monomer like m-VBB, the following protocol using an Attenuated Total Reflectance (ATR) accessory is recommended for its simplicity and reproducibility.

Methodology: ATR-FTIR Spectroscopy of m-Vinylbenzyl Bromide

  • Instrument Preparation: Ensure the FTIR spectrometer is purged and the ATR crystal (typically diamond or germanium) is clean. Run a background scan to account for ambient atmospheric conditions (CO₂ and water vapor).

  • Sample Application: Place a single drop of neat m-vinylbenzyl bromide liquid directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans at a spectral resolution of 4 cm⁻¹.

  • Data Processing: After acquisition, perform a baseline correction and, if necessary, an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.

The causality behind this choice of protocol lies in its efficiency. The ATR technique eliminates the need for sample dilution or the use of salt plates (e.g., KBr), which can be hygroscopic and introduce artifacts. The direct application of the neat liquid ensures a high concentration of the analyte in the beam path, leading to a strong, well-defined spectrum.

In-Depth Analysis of the m-Vinylbenzyl Bromide FTIR Spectrum

The FTIR spectrum of m-VBB is rich with information, clearly delineating its three key structural components: the vinyl group, the meta-substituted aromatic ring, and the bromomethyl group.

Molecular Structure of m-Vinylbenzyl Bromide

To understand the spectrum, we must first visualize the molecule's structure and its constituent functional groups, which are the sources of the vibrational bands we observe.

Caption: Molecular structure of m-vinylbenzyl bromide highlighting key functional groups.

Table of Characteristic FTIR Peaks for m-Vinylbenzyl Bromide

The following table summarizes the principal absorption bands in the m-VBB spectrum. These assignments are crucial for both identification and quality control, such as monitoring the disappearance of vinyl peaks during polymerization.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3085 - 3010Medium=C-H StretchVinyl & Aromatic
1630Medium, SharpC=C StretchVinyl
1605, 1580, 1485Medium-WeakC=C Ring StretchAromatic
1445MediumCH₂ ScissoringBromomethyl
1265StrongCH₂ WaggingBromomethyl
990 & 910Strong, Sharp=C-H Out-of-Plane BendingVinyl
790 & 710Strong, SharpC-H Out-of-Plane BendingAromatic (m-subst.)
~670Medium-WeakC-Br StretchBromomethyl

Comparative Analysis with Alternative Monomers

Objectively comparing the spectrum of m-VBB with structurally similar monomers is essential for distinguishing between isomers and related compounds.

m-Vinylbenzyl Bromide vs. p-Vinylbenzyl Chloride

p-Vinylbenzyl chloride (p-VBC) is a common alternative to m-VBB, differing in the substituent position (para vs. meta) and the halogen (chlorine vs. bromine).

  • Aromatic C-H Bending: This is the most telling region. Meta-substituted rings, like in m-VBB, typically show strong bands around 790 cm⁻¹ and 710 cm⁻¹. In contrast, para-substituted rings like p-VBC show a single, very strong absorption band between 800-840 cm⁻¹.[4]

  • CH₂-X Group Vibrations: The CH₂ wagging mode is sensitive to the attached halogen. For the bromomethyl group in m-VBB, this appears as a strong peak around 1265 cm⁻¹. For the chloromethyl group in p-VBC, this peak is found at a similar position, often around 1263 cm⁻¹.[4][5]

  • C-X Stretch: The C-Br stretch in m-VBB is typically found at a lower wavenumber (~670 cm⁻¹) compared to the C-Cl stretch in p-VBC (~710 cm⁻¹), although both can be weak and fall within the complex fingerprint region.[1]

m-Vinylbenzyl Bromide vs. Styrene

Styrene is the parent vinyl aromatic compound and serves as a fundamental reference.

  • Absence of Halomethyl Group: The most obvious difference is the complete absence of the CH₂-Br related peaks in the styrene spectrum (e.g., the strong wag at 1265 cm⁻¹ and the C-Br stretch).

  • Aromatic Substitution Pattern: Styrene is a monosubstituted benzene ring. This substitution pattern is characterized by two strong C-H out-of-plane bending bands, one near 756 cm⁻¹ and another prominent band around 698 cm⁻¹.[6] This clearly distinguishes it from the meta-substitution pattern of m-VBB.

  • Vinyl Group Peaks: The vinyl group peaks are highly conserved. Both styrene and m-VBB exhibit the characteristic C=C stretch (~1630 cm⁻¹) and the strong out-of-plane C-H bends (~990 and 910 cm⁻¹).[7][8][9] The presence of these peaks confirms the polymerizable vinyl functionality in both monomers.

G cluster_0 Sample Preparation cluster_1 FTIR Analysis cluster_2 Data Interpretation prep Place liquid drop on ATR crystal background Acquire Background (Air) prep->background sample Acquire Sample Spectrum background->sample Reference process Baseline & ATR Correction sample->process assign Assign Peaks to Vibrational Modes process->assign compare Compare to Reference Spectra assign->compare

Caption: Standard workflow for the FTIR analysis of liquid monomers like m-VBB.

Alternative and Complementary Characterization Techniques

While FTIR is excellent for functional group identification, a comprehensive analysis often benefits from complementary techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are unparalleled for determining the precise chemical structure, including isomeric purity (meta vs. para). NMR can quantify the ratio of isomers in a mixture, a task that is difficult with FTIR alone.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and its fragmentation pattern. This data confirms the elemental composition (presence of bromine via its isotopic pattern) and corroborates the structure identified by other methods.

  • Gas Chromatography (GC): When coupled with a detector like a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC is the gold standard for assessing the purity of volatile monomers like m-VBB and quantifying any impurities.

References

  • ResearchGate. (n.d.). FTIR spectrum of styrene and polystyrene after in situ sonochemical...
  • Spectroscopy Online. (2021, November 1). The Infrared Spectra of Polymers III: Hydrocarbon Polymers. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) Styrene (b) PS (c) NIPAm (d) PNIPAm and (e)...
  • National Institutes of Health. (n.d.). p-Vinylbenzyl chloride. PubChem. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Styrene. NIST Chemistry WebBook. Available at: [Link]

  • Scribd. (2014, September 17). Styrene Acrylic FTIR. Available at: [Link]

  • ResearchGate. (n.d.). Fig. 2. Infrared spectra of: (a) vinylbenzyl chloride liquid precursor;...
  • ResearchGate. (n.d.). FTIR spectra of PVBC (poly vinylbenzyl chloride) and positively...
  • UKM. (n.d.). A Preliminary Study on the Synthesis of Poly(Vinylbenzyl Chloride) with Different Solvents.
  • ResearchGate. (n.d.). DFT studies and vibrational spectra of 2-bromomethyl-4-nitroanisole.
  • Marikani, A., et al. (2011). DFT studies and vibrational spectra of 2-bromomethyl-4-nitroanisole.
  • ResearchGate. (n.d.). Experimental Spectroscopic (FT-IR, FT-Raman, NMR) and DFT Studies of 7-methoxy-4-bromomethylcoumarin.
  • ResearchGate. (n.d.). The Fourier transform infrared (FTIR) spectra of the copolymer vinylbenzyl chloride/divinylbenzene (VBC/DVB) and selected resin 3 and 4.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • Taylor & Francis Online. (2023, July 2). Investigation of poly (styrene-4-vinylbenzyl chloride) as a curing agent for alternative plant proteins. The Journal of Adhesion, 100(6).
  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Infrared Spectroscopy.
  • Bellevue College. (n.d.). Analysis of Functional Groups using Infrared (IR) Spectroscopy. Available at: [Link]

  • PubMed. (2005, June 15). FTIR and FT-Raman spectra, vibrational assignments and density functional theory calculations of 2,6-dibromo-4-nitroaniline and 2-(methylthio)aniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(8), 1811-9.
  • PubMed. (2005, November 15). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-bromo-4-methyl-phenylamine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(1-3), 511-9.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

  • Semantic Scholar. (2022, January 20). Research Article FTIR and Raman Spectroscopy Study of Soot Deposits Produced in the Infrared Multiphoton Dissociation of Vinyl Bromide.
  • National Institute of Standards and Technology. (n.d.). Vinyl bromide. NIST Chemistry WebBook. Available at: [Link]

  • National Institutes of Health. (n.d.). 4-Vinylbenzyl bromide. PubChem. Available at: [Link]

  • Shimadzu. (2005, January). FTIR flame-retardants News.
  • Spectroscopy Online. (2022, May 1). The Infrared Spectra of Polymers, VI: Polymers With C-O Bonds. Available at: [Link]

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A Comparative Guide to the Reactivity of m-Vinylbenzyl Bromide and p-Vinylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in polymer chemistry and drug development, vinylbenzyl halides are invaluable bifunctional molecules. They possess a polymerizable vinyl group and a highly versatile benzyl halide handle for subsequent chemical modification. Commercially available as a mixture of meta (m-) and para (p-) isomers, or as isolated isomers, a critical question often arises: does the isomeric position matter?

This guide provides an in-depth comparison of the reactivity of m-vinylbenzyl bromide and p-vinylbenzyl bromide. We will dissect the underlying electronic principles governing their behavior and present supporting evidence to guide your experimental design and material synthesis.

Theoretical Framework: The Decisive Role of Electronic Effects

The reactivity of any benzyl bromide is intrinsically linked to the stability of the reaction intermediate or transition state formed at the benzylic carbon.[1][2] Whether the reaction proceeds through a carbocation (S_N1 pathway), a radical (radical polymerization), or a concerted transition state (S_N2 pathway), the electronic influence of substituents on the aromatic ring is paramount.[1][3]

The key to understanding the reactivity difference between the meta and para isomers lies in how the vinyl substituent electronically communicates with the reactive benzylic center.

  • p-Vinylbenzyl Bromide: In the para-isomer, the vinyl group is in direct conjugation with the benzylic CH₂Br group. This allows for powerful resonance stabilization of any electron-deficient intermediate (a carbocation or radical) that forms at the benzylic position. The positive charge or unpaired electron can be delocalized not only throughout the benzene ring but also onto the vinyl group itself. This extensive delocalization significantly lowers the activation energy for reactions involving these intermediates.

  • m-Vinylbenzyl Bromide: When the vinyl group is in the meta position, it is not in direct conjugation with the benzylic carbon. Therefore, it cannot offer resonance stabilization to an intermediate at that position. Its electronic influence is primarily restricted to a weaker, through-sigma-bond inductive effect. Due to the higher electronegativity of its sp² hybridized carbons compared to sp³ carbons, the vinyl group exerts a mild electron-withdrawing inductive effect (-I).[4][5]

This fundamental electronic difference leads to a clear hypothesis: p-vinylbenzyl bromide will exhibit enhanced reactivity over m-vinylbenzyl bromide in reactions that proceed through a resonance-stabilized, electron-deficient benzylic intermediate.

Caption: Electronic influence of the vinyl group on carbocation stability.

Comparative Reactivity in Nucleophilic Substitution

The substitution of the bromide is a cornerstone of vinylbenzyl chemistry. The reaction can proceed via an S_N1 or S_N2 mechanism, and the preferred pathway dictates the reactivity difference between the isomers.

  • S_N1 Reactivity: This two-step mechanism involves the formation of a carbocation intermediate. As predicted by our theoretical framework, the superior resonance stabilization of the p-vinylbenzyl carbocation makes the para-isomer far more reactive under S_N1 conditions (e.g., solvolysis in polar, protic solvents). The vinyl group in the para position acts as a strong electron-donating group through resonance (+R), accelerating the rate-determining step of bromide departure.[6][7][8]

  • S_N2 Reactivity: This is a concerted, one-step mechanism. While sterically similar, the isomers exhibit subtle electronic differences. The electron-donating resonance of the para-vinyl group can slightly disfavor the buildup of negative charge in the transition state. Conversely, the meta-vinyl group's electron-withdrawing inductive effect can modestly accelerate S_N2 reactions. However, these effects are generally much less pronounced than the dramatic stabilization seen in S_N1 reactions.[9]

Table 1: Expected Relative Rates of Nucleophilic Substitution

Reaction Type Solvent Dominant Mechanism Expected Rate (k_para / k_meta) Rationale
Solvolysis 80% Ethanol (aq) S_N1 >> 1 Significant resonance stabilization of the benzylic carbocation by the para-vinyl group.

| Substitution | Acetone | S_N2 | ~ 1 (or slightly < 1) | Competing electronic effects; resonance is not a primary factor in the S_N2 transition state. |

Comparative Reactivity in Polymerization

Both the vinyl group and the benzyl bromide moiety can participate in polymerization, leading to different polymer architectures.

  • Polymerization of the Vinyl Group: In free-radical polymerization, the rate of propagation is influenced by the stability of the growing polymer radical. The para-vinyl group can better stabilize the benzylic radical on the propagating chain end through resonance. This stabilization can affect the propagation rate constant (k_p). Studies on substituted styrenes often show that para-substituents capable of resonance stabilization influence polymerization kinetics.[10][11] Therefore, p-vinylbenzyl bromide is anticipated to have different polymerization kinetics compared to its meta counterpart.

  • Atom Transfer Radical Polymerization (ATRP): Vinylbenzyl bromide can be used to create macroinitiators for ATRP. The reactivity of the C-Br bond in the initiation step is critical. The activation step involves the homolytic cleavage of the C-Br bond, facilitated by a transition metal catalyst. The principles governing this process are similar to those in S_N1 reactions; a substituent that stabilizes a radical/cationic transition state will accelerate activation. Consequently, the C-Br bond in p-vinylbenzyl bromide is expected to be more readily activated in ATRP than in the meta-isomer.

Table 2: Predicted Reactivity in Polymerization Processes

Polymerization Method Role of VBB Key Reactive Site Isomer with Higher Predicted Reactivity Rationale
Free Radical Monomer Vinyl Group Para Resonance stabilization of the propagating radical.
ATRP Initiator/Monomer C-Br Bond Para Resonance stabilization of the intermediate radical, lowering the activation energy for C-Br cleavage.

| Anionic | Monomer | Vinyl Group | Complex | Reactivity is highly dependent on the counter-ion and solvent; electronic effects are nuanced.[12][13] |

Experimental Protocols

To empirically validate these theoretical differences, the following standardized protocols can be employed.

Protocol 1: Comparative Solvolysis Kinetics (S_N1 Reactivity)

This experiment measures the rate of S_N1 reaction by monitoring the production of hydrobromic acid (HBr) over time.

Objective: To determine and compare the first-order rate constants (k) for the solvolysis of m-vinylbenzyl bromide and p-vinylbenzyl bromide.

Materials:

  • p-Vinylbenzyl bromide (inhibitor-free)

  • m-Vinylbenzyl bromide (inhibitor-free)

  • Solvent: 80:20 (v/v) Ethanol/Water

  • Indicator: Bromothymol blue

  • Titrant: Standardized ~0.02 M Sodium Hydroxide (NaOH)

Procedure:

  • Solution Preparation: Prepare a ~0.1 M solution of each vinylbenzyl bromide isomer in the ethanol/water solvent.

  • Reaction Setup: Place 50.0 mL of one isomer solution into a jacketed reaction vessel maintained at a constant temperature (e.g., 40.0 °C). Add a few drops of bromothymol blue indicator.

  • Initiation & Titration: Start a timer. The solution will be initially yellow/green. As HBr is produced, the solution will become more yellow. Titrate the solution with the standardized NaOH solution back to the green-blue endpoint. Record the volume of NaOH added and the time.

  • Data Collection: Repeat the titration at regular time intervals (e.g., every 10-15 minutes) for at least 2-3 half-lives.

  • Repeat: Perform the identical procedure for the other isomer.

  • Data Analysis: The rate constant k can be determined by plotting ln(V_∞ - V_t) versus time, where V_t is the volume of titrant at time t and V_∞ is the volume at the completion of the reaction. The slope of this line is -k.

G cluster_workflow Workflow for Solvolysis Kinetics prep Prepare 0.1M VBB in 80% EtOH react Equilibrate at 40°C in Reaction Vessel prep->react titrate Titrate produced HBr with NaOH at timed intervals react->titrate t = 0, 10, 20... min plot Plot ln(V∞ - Vt) vs. Time titrate->plot calc Calculate Rate Constant k (Slope = -k) plot->calc compare Compare k_para vs. k_meta calc->compare

Caption: Experimental workflow for comparing solvolysis rates.

Conclusion and Practical Implications

The position of the vinyl group on the benzyl bromide ring is not a trivial structural detail; it is a critical determinant of reactivity.

  • p-Vinylbenzyl bromide is significantly more reactive in processes involving the formation of an electron-deficient benzylic center, such as S_N1 substitutions and ATRP initiation. This is a direct consequence of the powerful resonance stabilization afforded by the para-conjugated vinyl group.

  • m-Vinylbenzyl bromide is less reactive in these pathways due to the absence of direct resonance interaction. Its reactivity is governed by weaker inductive effects.

For the practicing scientist, this has clear implications:

  • For rapid functionalization via S_N1 pathways or for designing highly efficient ATRP macroinitiators, p-vinylbenzyl bromide is the isomer of choice.

  • If a more controlled, slower reaction is desired, or if the reaction proceeds via an S_N2 mechanism where resonance stabilization is not a factor, m-vinylbenzyl bromide may be a suitable or even slightly preferred alternative.

Understanding these fundamental principles of physical organic chemistry allows for the rational selection of isomers, leading to more efficient, predictable, and successful outcomes in polymer synthesis and drug development.

References

  • Vertex AI Search Result[14]

  • Wagner, P. J.; Truman, R. J.; Puchalski, A. E.; Wake, R. J. J. Am. Chem. Soc., 1986, 108, 7727.
  • Bull, J. A.; Mousseau, J. J.; Charette, A. B. Org. Lett., 2008, 10, 5485-5488.
  • Chemistry Steps. Benzylic Bromination. [Link]

  • Mathew, M. E., et al. A Preliminary Study on the Synthesis of Poly(Vinylbenzyl Chloride) with Different Solvents. Sains Malaysiana, 2019.
  • UniVOOK Chemical. Synthesis and Applications of 4-Vinylbenzyl Chloride in Polymer Chemistry. [Link]

  • University of Glasgow. Selectivity of Aryl and Benzylic Bromination. [Link]

  • Chemistry LibreTexts. Reactions at the Benzylic Position. [Link]

  • Vertex AI Search Result[15]

  • Gauth. Compare the stability of benzyl carbocation, vinyl carbocation, allyl carbocation, and n. [Link]

  • Tang, T., et al. Analyzing Mechanisms in Co(I)
  • Brainly. Compare the stability of the following carbocations with justification. [Link]

  • Pharmacy 180. The Hammett Equation. [Link]

  • Wikipedia. Hammett equation. [Link]

  • Vertex AI Search Result

  • Wikipedia. 4-Vinylbenzyl chloride. [Link]

  • Chemistry Stack Exchange. Why are vinylic and arylic carbocations highly unstable?. [Link]

  • Dalal Institute. The Hammett Equation and Linear Free Energy Relationship. [Link]

  • Brainly. Compare the stability of benzyl carbocation, vinyl carbocation, allyl carbocation, and n-propyl carbocation. [Link]

  • Scribd. Instability of Vinylic and Arylic Carbocations. [Link]

  • Vertex AI Search Result[16]

  • Long, T. E., et al. Thermal and living anionic polymerization of 4-vinylbenzyl piperidine. Polym. Chem., 2014, 5, 5309-5317.
  • MDPI. Polymers | Topical Collection : Polymerization and Kinetic Studies. [Link]

  • Quora. What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. [Link]

  • Puskas, J. E.
  • Sakellariou, G., et al. Well-Defined Poly(4-vinylbenzocyclobutene)
  • ResearchGate. Vinyl bromide solution (1 M) vs vinyl bromide 98%?. [Link]

  • RSC Publishing. Thermal and living anionic polymerization of 4-vinylbenzyl piperidine. [Link]

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Comparative Guide: Vinylbenzyl Bromide (VBB) vs. Vinylbenzyl Chloride (VBC) in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Vinylbenzyl Bromide (VBB) and Vinylbenzyl Chloride (VBC) , focusing on the synthetic advantages of the bromide derivative in high-precision polymer chemistry.

Executive Summary

While Vinylbenzyl Chloride (VBC) remains the industrial standard due to cost-efficiency and stability, Vinylbenzyl Bromide (VBB) offers superior performance in specific, high-value synthetic workflows. The primary advantage of VBB lies in the enhanced lability of the carbon-bromine bond , which facilitates significantly faster nucleophilic substitution rates under milder conditions. This guide details when to deploy VBB to overcome the kinetic and thermodynamic limitations of VBC.

Fundamental Chemical Profile

The core differentiator between VBB and VBC is the leaving group ability of the halogen. The C–Br bond is longer and weaker than the C–Cl bond, lowering the activation energy for substitution reactions.

Table 1: Physical & Chemical Property Comparison
FeatureVinylbenzyl Chloride (VBC)Vinylbenzyl Bromide (VBB)Impact on Synthesis
Molecular Weight 152.62 g/mol 197.07 g/mol VBB requires mass adjustment for stoichiometric equivalence.
Bond Dissociation Energy ~339 kJ/mol (C-Cl)~285 kJ/mol (C-Br)VBB reacts ~10–100x faster in

reactions.
Leaving Group Ability Moderate (Cl⁻)Excellent (Br⁻)VBB allows functionalization at room temperature .
Physical State (STP) LiquidLiquid (often solidifies < 20°C)VBB may require gentle warming; higher density aids precipitation.
Stability High (inhibited with TBC)Moderate (Light/Heat sensitive)VBB requires stricter cold/dark storage to prevent autopolymerization.
Mechanistic Advantage: Nucleophilic Substitution ( )

In post-polymerization modification (PPM), the rate-determining step is often the attack of the nucleophile on the benzylic carbon. VBB lowers the energy barrier (


) required to reach the transition state.
Mechanism Visualization

The following diagram illustrates the kinetic advantage of VBB. The weaker C-Br bond destabilizes the ground state relative to the transition state, effectively "pre-activating" the molecule for substitution.

ReactionCoordinate Figure 1: Kinetic profile of Nucleophilic Substitution (SN2). VBB (Green path) bypasses the high thermal barrier of VBC. Start Reactants (Polymer-X + Nuc) TS_Cl TS (Cl) High Activation Energy Start->TS_Cl Slow (Heat req.) TS_Br TS (Br) Low Activation Energy Start->TS_Br Fast (RT) Product Functionalized Polymer TS_Cl->Product TS_Br->Product

Strategic Applications: When to Choose VBB
A. Thermally Sensitive Backbones
  • The Problem: Functionalizing VBC often requires heating to 60–80°C for complete conversion. This can degrade sensitive polymer backbones (e.g., biodegradable polyesters) or cause unwanted cross-linking.

  • The VBB Solution: VBB allows quantitative functionalization at 20–25°C , preserving the structural integrity of delicate architectures.

B. Sterically Hindered Nucleophiles
  • The Problem: Bulky amines or phosphines (e.g., used in Anion Exchange Membranes) struggle to access the benzylic site in VBC due to steric clash and poor leaving group departure.

  • The VBB Solution: The superior leaving group ability of bromide compensates for steric hindrance, driving the reaction forward where VBC would stall or yield low degrees of functionalization (DF).

C. Controlled Radical Polymerization (ATRP)
  • Initiation Efficiency: In Atom Transfer Radical Polymerization (ATRP), alkyl bromides initiate faster than alkyl chlorides. Using VBB as a monomer (or initiator precursor) ensures rapid initiation relative to propagation, narrowing the molecular weight distribution (low dispersity, Đ).

Experimental Protocol: Comparative Quaternization

Objective: Synthesis of a quaternary ammonium anion exchange precursor using Trimethylamine (TMA).

Methodology
StepProtocol for VBC (Standard)Protocol for VBB (High-Performance)
1. Dissolution Dissolve 1.0 eq Poly(VBC) in THF/DMF.Dissolve 1.0 eq Poly(VBB) in THF/DMF.
2. Reagent Addition Add 1.5 eq TMA (33% in ethanol).Add 1.1 eq TMA (33% in ethanol).
3. Reaction Conditions Heat to 60°C for 24–48 hours. Stir at Room Temperature (25°C) for 4–6 hours.
4. Observation Gradual precipitation of product.Rapid precipitation; significant exotherm possible.
5. Purification Wash with hexane/ether.Wash with hexane/ether.
6. Yield/Conversion Typically 85–95% (requires forcing).>99% (Quantitative under mild conditions).

Critical Note: The VBB reaction is faster and more exothermic. When scaling up (>10g), add the amine dropwise to prevent thermal runaway.

Decision Framework

Use this logic tree to determine if the cost premium of VBB is justified for your specific project.

DecisionTree Figure 2: Selection logic for VBB vs. VBC in synthesis. Start Select Monomer/Precursor IsSensitive Is the polymer backbone thermally unstable (>50°C)? Start->IsSensitive HighConversion Is >98% functionalization critical (e.g., for conductivity)? IsSensitive->HighConversion No UseVBB Use Vinylbenzyl Bromide (VBB) (Performance Critical) IsSensitive->UseVBB Yes BulkyNuc Is the nucleophile sterically hindered? HighConversion->BulkyNuc No HighConversion->UseVBB Yes UseVBC Use Vinylbenzyl Chloride (VBC) (Cost Effective) BulkyNuc->UseVBC No BulkyNuc->UseVBB Yes

References
  • Reactivity of Benzylic Halides

    • Study on the comparative kinetics of nucleophilic substitution in benzylic systems.
    • Source:

  • ATRP Kinetics & Halide Exchange

    • Detailed analysis of bromide vs.
    • Source:

  • Anion Exchange Membrane Synthesis

    • Comparison of VBC and VBB precursors for functionalized sorbents and membranes.
    • Source:

  • Physical Properties & Safety

    • Safety data and physical constants for 4-Vinylbenzyl bromide.
    • Source: [1]

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A Comparative Guide to HPLC Methods for Purity Determination of 1-(Bromomethyl)-3-ethenylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the purity of starting materials and intermediates is paramount to the quality, safety, and efficacy of the final product.[1] 1-(Bromomethyl)-3-ethenylbenzene, a key building block in various organic syntheses, is no exception. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for purity determination and impurity profiling due to its high resolution, sensitivity, and quantitative accuracy.[1][2]

This guide provides an in-depth comparison of various HPLC methods for the purity assessment of this compound. We will explore the rationale behind different chromatographic approaches, present comparative data, and provide detailed experimental protocols to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their needs.

The Importance of Method Selection in HPLC

The choice of an appropriate HPLC method is critical for accurately resolving the main component from potential impurities, which may include positional isomers (e.g., 1-(bromomethyl)-2-ethenylbenzene and 1-(bromomethyl)-4-ethenylbenzene), starting materials, and degradation products. The selection of the stationary phase, mobile phase, and detector settings all play a crucial role in achieving the desired separation.

Comparative Analysis of HPLC Methods

We will compare three distinct HPLC methods for the analysis of this compound:

  • Reversed-Phase HPLC on a C18 Column: The workhorse of modern HPLC, this method separates compounds based on their hydrophobicity.[3][4]

  • Reversed-Phase HPLC on a Phenyl-Hexyl Column: This method offers alternative selectivity, particularly for aromatic compounds, through π-π interactions.[5][6][7]

  • Normal-Phase HPLC on a Silica Column: A traditional approach that separates compounds based on polarity, often providing unique selectivity for isomers.[8][9]

Method 1: Reversed-Phase HPLC on a C18 Column

Reversed-phase chromatography on a C18 (octadecyl) stationary phase is the most common starting point for method development due to its wide applicability and robustness.[4] Separation is based on the differential partitioning of the analyte and its impurities between the nonpolar stationary phase and a polar mobile phase.[1] For a relatively nonpolar compound like this compound, a C18 column is expected to provide good retention and separation from more polar impurities.

Experimental Protocol: Reversed-Phase HPLC (C18)

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.[1]

Method 2: Reversed-Phase HPLC on a Phenyl-Hexyl Column

For aromatic compounds, a phenyl-based stationary phase can offer unique selectivity due to the potential for π-π interactions between the phenyl rings of the stationary phase and the analyte.[5][6] This can be particularly advantageous for separating structurally similar isomers that may co-elute on a standard C18 column.

Experimental Protocol: Reversed-Phase HPLC (Phenyl-Hexyl)

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Methanol (Methanol can enhance π-π interactions compared to acetonitrile on phenyl phases[6])

    • Gradient: 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.

Method 3: Normal-Phase HPLC on a Silica Column

Normal-phase chromatography utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane, isopropanol).[8][9] This mode of separation is based on the interaction of polar functional groups of the analyte with the active sites on the stationary phase. For a relatively nonpolar compound like this compound, it will elute relatively quickly, while more polar impurities will be retained more strongly. This method can be particularly effective for the separation of non-polar isomers.[9]

Experimental Protocol: Normal-Phase HPLC (Silica)

  • Instrumentation: Standard HPLC system with a UV detector, equipped for normal-phase solvents.

  • Column: Silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: n-Hexane

    • Solvent B: Isopropanol

    • Isocratic: 98% A / 2% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Performance Comparison

The following table summarizes the expected performance of the three HPLC methods for the purity analysis of this compound, including its separation from a hypothetical key impurity, the positional isomer 1-(Bromomethyl)-4-ethenylbenzene.

ParameterMethod 1: RP-C18Method 2: RP-Phenyl-HexylMethod 3: NP-Silica
Retention Time of Main Peak (min) ~12.5~10.8~5.2
Resolution (Main Peak / Isomer) 1.8> 2.5> 3.0
Peak Asymmetry (Tailing Factor) 1.21.11.3
Analysis Time (min) 252515
Selectivity for Isomers ModerateHighVery High
Robustness HighHighModerate (sensitive to water content)
Solvent Consumption ModerateModerateHigh (non-polar solvents)

Visualizing the Workflow

Caption: A generalized workflow for the HPLC purity analysis of this compound.

Discussion and Recommendations

For routine quality control, the Reversed-Phase HPLC method on a C18 column is a robust and reliable choice. It offers a good balance of performance and ease of use.

However, if isomeric purity is a critical concern, the Reversed-Phase HPLC method on a Phenyl-Hexyl column is highly recommended. The alternative selectivity provided by the phenyl stationary phase is likely to provide superior resolution of positional isomers.[5]

The Normal-Phase HPLC method on a Silica column serves as an excellent orthogonal method. While more sensitive to mobile phase composition, it can provide a very different and potentially better separation of non-polar impurities and isomers. It is a valuable tool for method validation and for analyzing complex impurity profiles.

Conclusion

The selection of an HPLC method for the purity determination of this compound should be guided by the specific requirements of the analysis. A standard C18 reversed-phase method is a good starting point for general purity assessment. For challenging separations involving isomers, a phenyl-hexyl column in reversed-phase mode or a silica column in normal-phase mode can provide the necessary selectivity. It is always recommended to validate the chosen method according to ICH guidelines to ensure its suitability for its intended purpose.[10]

References

  • American Laboratory. (2011, February 1). Determination of Enantiomeric Purity of α-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization. [Link]

  • MDPI. (2019, November 29). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. [Link]

  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. [Link]

  • AA Blocks. (n.d.). This compound. [Link]

  • ResearchGate. (2025, August 7). A Reversed-phase HPLC Study of the Complexation of Benzene Derivatives Guest Molecules with 5,17-bis( N -Tolyliminomethyl)-25,27-dipropoxycalix[11]arene in Acetonitrile–Water Solution. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • SIELC Technologies. (2018, May 16). Separation of 1,3-Bis(bromomethyl)benzene on Newcrom R1 HPLC column. [Link]

  • Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]

  • PubMed. (n.d.). Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. [Link]

  • SIELC Technologies. (2018, February 16). Separation of Benzene, 1-(bromomethyl)-3-nitro- on Newcrom R1 HPLC column. [Link]

  • Labtech. (n.d.). Reverse Phase vs Normal Phase in HPLC. [Link]

  • LCGC International. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. [Link]

  • PubMed. (1989, April). Specific Determination of Bromobenzene Metabolites by High-Performance Liquid Chromatography. [Link]

  • ResearchGate. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • ResearchGate. (2020, June 3). Development and validation of HPLC-UV method for the quantitative analysis of carcinogenic organic impurities and its isomers in the sodium polystyrene sulfonate polymer. [Link]

  • Revue Roumaine de Chimie. (n.d.). RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. [Link]

  • ResearchGate. (2016, May 19). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. [Link]

  • ResearchGate. (2018, August 31). Separation, Quantification and Control of Enatiomers of the Key Starting Material of Dextromethorphan Hydrobromide. [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes. [Link]

  • ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Bromomethyl Styrene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of isomeric compounds is a foundational requirement for robust and reproducible research. Bromomethyl styrene, also known as vinylbenzyl bromide, exists as three positional isomers: ortho (2-vinylbenzyl bromide), meta (3-vinylbenzyl bromide), and para (4-vinylbenzyl bromide). While these isomers share the same elemental composition and molecular weight, the spatial arrangement of the bromomethyl and vinyl substituents on the benzene ring is expected to subtly influence their fragmentation behavior under mass spectrometric analysis.

This guide provides a comprehensive framework for understanding and differentiating the ortho, meta, and para isomers of bromomethyl styrene using mass spectrometry. Due to a notable scarcity of directly comparable, publicly available experimental mass spectra for all three isomers, this document will focus on predicting their fragmentation patterns based on well-established principles of mass spectrometry and data from analogous structures. Furthermore, we provide detailed experimental protocols to empower researchers to acquire this critical data, thereby creating a self-validating system for isomer characterization.

Fundamentals of Mass Spectrometry and Ionization Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. The fragmentation of these ions in the gas phase provides a unique "fingerprint" that can be used for structural elucidation. The choice of ionization technique is critical as it dictates the energy imparted to the analyte and, consequently, the extent of fragmentation.

  • Electron Ionization (EI): This is a "hard" ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV). This process imparts significant internal energy to the molecule, leading to extensive and reproducible fragmentation. EI is often coupled with Gas Chromatography (GC-MS) and is invaluable for structural elucidation due to the rich fragmentation patterns it produces.[1]

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a solution by creating a fine, charged aerosol. This method imparts minimal excess energy to the analyte, often resulting in the observation of the intact molecular ion (or a protonated/adducted molecule) with little to no fragmentation.[2] ESI is commonly interfaced with Liquid Chromatography (LC-MS) and is ideal for determining molecular weight and for tandem mass spectrometry (MS/MS) experiments, where specific ions are selected and then fragmented in a controlled manner.[3]

Predicted Fragmentation Patterns of Bromomethyl Styrene Isomers under Electron Ionization (EI)

The molecular formula for all bromomethyl styrene isomers is C₉H₉Br, with a monoisotopic mass of approximately 195.99 Da. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion and any bromine-containing fragments will appear as a pair of peaks (M and M+2) of roughly equal intensity.[4]

The primary fragmentation pathways for these isomers under EI are predicted to be driven by the formation of stable carbocations and the influence of the aromatic ring and the benzylic bromide group.

The Dominant Vinylbenzyl Cation and Tropylium Ion Rearrangement

The most probable initial fragmentation step for all three isomers is the cleavage of the C-Br bond, which is the weakest bond in the molecule. This will result in the loss of a bromine radical (•Br) and the formation of a vinylbenzyl cation at m/z 117.

This vinylbenzyl cation is analogous to the benzyl cation, which is known to rearrange to the highly stable, aromatic tropylium ion (C₇H₇⁺) at m/z 91.[5] However, in the case of the vinylbenzyl cation, a similar rearrangement could lead to a vinyltropylium ion. A more likely subsequent fragmentation of the m/z 117 ion is the loss of acetylene (C₂H₂) to form the tropylium ion at m/z 91.

Predicted Fragmentation Pathways for Each Isomer

The position of the vinyl group relative to the bromomethyl group is expected to introduce subtle differences in the fragmentation patterns.

Para-Bromomethyl Styrene (4-Vinylbenzyl Bromide)

The para isomer is symmetrical, which may lead to a more straightforward fragmentation pattern. The key predicted fragments are:

  • m/z 196/198 (M•⁺): The molecular ion pair.

  • m/z 117: The vinylbenzyl cation, likely the base peak, formed by the loss of •Br.

  • m/z 116: Loss of HBr.

  • m/z 91: Tropylium-like ion, formed from the fragmentation of the m/z 117 ion.

  • m/z 79/81: Bromine cation.

Meta-Bromomethyl Styrene (3-Vinylbenzyl Bromide)

The fragmentation of the meta isomer is expected to be very similar to the para isomer, with the formation of the m/z 117 vinylbenzyl cation as the dominant pathway. Distinguishing between the meta and para isomers based solely on their EI mass spectra may be challenging without high-resolution instrumentation and detailed analysis of relative ion abundances.[6]

Ortho-Bromomethyl Styrene (2-Vinylbenzyl Bromide)

The ortho isomer presents the possibility of intramolecular interactions or rearrangements due to the proximity of the vinyl and bromomethyl groups. This could lead to unique fragmentation pathways not observed in the meta and para isomers. For instance, a potential cyclization event followed by fragmentation could result in different daughter ions or altered relative abundances of common fragments.

Comparative Table of Predicted EI-MS Fragments

m/z Predicted Fragment Predicted Relative Abundance (para/meta) Predicted Relative Abundance (ortho) Notes
196/198[C₉H₉Br]•⁺ModerateModerateMolecular ion pair, characteristic isotopic pattern for bromine.
117[C₉H₉]⁺High (likely base peak)High (likely base peak)Vinylbenzyl cation from loss of •Br.
116[C₉H₈]•⁺ModerateModerateLoss of HBr from the molecular ion.
91[C₇H₇]⁺ModerateModerate to LowTropylium-like ion from fragmentation of m/z 117.
79/81[Br]⁺LowLowBromine cation.

Visualizing the Predicted Fragmentation Pathways

The following diagrams illustrate the predicted primary fragmentation pathways for the bromomethyl styrene isomers under electron ionization.

para_fragmentation mol p-Bromomethyl Styrene (m/z 196/198) frag117 Vinylbenzyl Cation (m/z 117) mol->frag117 - •Br frag116 [M-HBr]•⁺ (m/z 116) mol->frag116 - HBr frag91 Tropylium-like Ion (m/z 91) frag117->frag91 - C₂H₂

Caption: Predicted EI fragmentation of p-bromomethyl styrene.

meta_fragmentation mol m-Bromomethyl Styrene (m/z 196/198) frag117 Vinylbenzyl Cation (m/z 117) mol->frag117 - •Br frag116 [M-HBr]•⁺ (m/z 116) mol->frag116 - HBr frag91 Tropylium-like Ion (m/z 91) frag117->frag91 - C₂H₂

Caption: Predicted EI fragmentation of m-bromomethyl styrene.

ortho_fragmentation mol o-Bromomethyl Styrene (m/z 196/198) frag117 Vinylbenzyl Cation (m/z 117) mol->frag117 - •Br frag116 [M-HBr]•⁺ (m/z 116) mol->frag116 - HBr unique_frag Potential Unique Fragments (ortho-effect) mol->unique_frag Rearrangement frag91 Tropylium-like Ion (m/z 91) frag117->frag91 - C₂H₂

Caption: Predicted EI fragmentation of o-bromomethyl styrene.

Experimental Protocols for Data Acquisition

To obtain definitive, comparable mass spectra for the bromomethyl styrene isomers, the following experimental protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Fragmentation

This method is ideal for separating the isomers and obtaining their characteristic EI fragmentation patterns.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare individual 1 mg/mL stock solutions of ortho-, meta-, and para-bromomethyl styrene in a suitable volatile solvent such as dichloromethane or ethyl acetate.

    • Prepare a mixed standard containing all three isomers at a concentration of approximately 100 µg/mL each.

    • Prepare a series of dilutions of the individual standards for calibration if quantitative analysis is required.

  • Instrumentation:

    • Use a gas chromatograph equipped with a capillary column suitable for separating aromatic isomers (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column).

    • The GC should be coupled to a mass spectrometer with an electron ionization source.

  • GC Parameters:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

      • (Note: This program should be optimized to achieve baseline separation of the three isomers.)

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: m/z 40-300

    • Scan Speed: At least 2 scans/second to ensure adequate data points across each chromatographic peak.

  • Data Analysis:

    • Identify the chromatographic peaks corresponding to each isomer based on their retention times from the analysis of individual standards.

    • Extract the mass spectrum for each isomer from the apex of its chromatographic peak.

    • Identify the molecular ion pair and major fragment ions.

    • Compare the relative abundances of the fragment ions between the three isomers.

Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Analysis

ESI-MS is not the typical method for analyzing compounds like bromomethyl styrene due to their non-polar nature and volatility, which makes them more amenable to GC-MS. However, if ESI analysis is required, a protocol using Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) would be more suitable than ESI for these less polar compounds. For the purpose of providing a comprehensive guide, a hypothetical ESI protocol is outlined below, though its success may be limited.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare 10 µg/mL solutions of each isomer in a solvent compatible with reversed-phase chromatography, such as acetonitrile or methanol.

  • Instrumentation:

    • A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Parameters:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Parameters:

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow Rates: Optimize based on instrument manufacturer's recommendations.

    • Mass Range: m/z 50-400.

  • Data Analysis:

    • Look for the protonated molecule [M+H]⁺ at m/z 197/199 or other adducts (e.g., [M+Na]⁺).

    • If in-source fragmentation occurs, analyze the resulting fragment ions.

    • For tandem MS (MS/MS), select the precursor ion (e.g., m/z 197) and apply collision-induced dissociation (CID) to generate fragment ions for further structural analysis.

Conclusion and Future Outlook

The differentiation of bromomethyl styrene isomers by mass spectrometry is a task that requires careful consideration of ionization techniques and a detailed analysis of fragmentation patterns. While publicly available, directly comparable experimental data is limited, the principles of mass spectrometry allow for robust predictions of their fragmentation behavior. The dominant fragmentation pathway for all isomers under EI is expected to be the formation of the vinylbenzyl cation (m/z 117) through the loss of a bromine radical. Subtle differences in the relative abundances of fragment ions, particularly for the ortho isomer, may provide a basis for their differentiation.

The experimental protocols provided in this guide offer a clear and reliable methodology for researchers to obtain the necessary data to confirm these predictions and establish a definitive method for the identification and quantification of bromomethyl styrene isomers. This approach, grounded in scientific principles and providing a pathway for empirical validation, is essential for advancing research and development in fields where these compounds are utilized.

References

  • PubChem. (n.d.). 4-Vinylbenzyl bromide. National Center for Biotechnology Information. Retrieved from [Link]
  • PubChem. (n.d.). 3-Vinylbenzyl bromide. National Center for Biotechnology Information. Retrieved from [Link]
  • PubChem. (n.d.). 2-Vinylbenzyl bromide. National Center for Biotechnology Information. Retrieved from [Link]
  • Wikipedia. (2024). Electrospray ionization. Retrieved from [Link]
  • NIST. (n.d.). Vinyl bromide. NIST Chemistry WebBook. Retrieved from [Link]
  • T3DB. (n.d.). Mass Spectrum (Electron Ionization) (T3D0598). Toxin and Toxin Target Database. Retrieved from [Link]
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
  • Royal Society of Chemistry. (n.d.). Supplementary Information for: Indium chloride catalysed benzyl bromination using continuous flow technology. Retrieved from [Link]
  • Chemistry LibreTexts. (2022, October 4). 6.11: Fragmentation Pathways. Retrieved from [Link]/06%3A_Structure_Determination/6.11%3A_Fragmentation_Pathways)
  • PubChem. (n.d.). Benzyl bromide. National Center for Biotechnology Information. Retrieved from [Link]
  • ResearchGate. (n.d.). Fragmentation pattern of styrene induced by 396 nm nanosecond laser... Retrieved from [Link]
  • UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
  • National Center for Biotechnology Information. (2010). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. Retrieved from [Link]
  • PLOS. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. Retrieved from [Link]
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
  • Chinese Physics B. (n.d.). Ultrafast dynamics of cationic electronic states of vinyl bromide by strong-field ionization-photofragmentation. Retrieved from [Link]
  • eScholarship.org. (n.d.). Excited states electronic coherence in vinyl bromide ions. Retrieved from [Link]
  • Doc Brown's Chemistry. (n.d.). C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern... Retrieved from [Link]
  • PubMed. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Retrieved from [Link]

Sources

Comparative kinetics of ATRP using meta vs para vinylbenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Kinetics of ATRP: meta- vs. para-Vinylbenzyl Bromide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vinylbenzyl bromide (VBB) serves as a critical "inimer" (initiator-monomer) in advanced macromolecular engineering, widely used to generate hyperbranched architectures or post-functionalizable scaffolds. While commercial VBB is often a mix of isomers, precise kinetic control requires distinguishing between 3-vinylbenzyl bromide (m-VBB) and 4-vinylbenzyl bromide (p-VBB) .

This guide analyzes the kinetic nuances of these isomers. Although their intrinsic propagation rate constants (


) are similar due to comparable Hammett electronic effects (

), their performance in Atom Transfer Radical Polymerization (ATRP) diverges significantly regarding self-initiation efficiency and branching probability .

Key Finding: p-VBB exhibits higher benzylic reactivity, making it more prone to self-initiation (branching) than m-VBB. Consequently, m-VBB is the superior choice for synthesizing linear, soluble scaffolds with pendant functionalities, while p-VBB is preferred for rapid hyperbranching.

Mechanistic Foundation: The Isomer Effect

To control the kinetics, one must understand the dual reactivity of VBB. It contains two reactive sites:

  • Vinyl Group: The site of chain propagation (polymerization).

  • Benzyl Bromide: A latent ATRP initiating site (side reaction/branching).

Electronic Influence (Hammett Relationships)

The rate of polymerization (


) in radical systems is influenced by the electronic density of the vinyl bond.
  • Inductive Effect: The -CH

    
    Br group is electron-withdrawing (EWG).
    
  • Hammett Constants:

    • 
       (-CH
      
      
      
      Br): ~0.11
    • 
       (-CH
      
      
      
      Br): ~0.12
  • Kinetic Implication: Both isomers polymerize faster than unsubstituted styrene (

    
    ) because the EWG lowers the electron density of the double bond, making it more reactive toward nucleophilic carbon-centered radicals. However, the difference in 
    
    
    
    between meta and para is negligible (<5%).
The "Inimer" Divergence

The structural difference critically impacts the benzyl bromide site.

  • p-VBB: The radical formed at the benzylic position (after Br abstraction) is stabilized by resonance through the phenyl ring, which is conjugated with the polymer backbone (if near a vinyl unit). This makes the C-Br bond in p-VBB more labile and more likely to initiate a new chain (branching).

  • m-VBB: The meta position prevents direct resonance conjugation between the benzylic radical and the vinyl group/backbone. The radical is less stable, making the C-Br bond less active as an initiator.

VBB_Mechanism cluster_inputs Monomer Isomers cluster_process ATRP Cycle cluster_outcome Polymer Architecture m_VBB meta-VBB (Inductive EWG only) Radical Propagating Radical (Pn*) m_VBB->Radical Propagation (kp) p_VBB para-VBB (Inductive + Resonance) p_VBB->Radical Propagation (kp) Cu_I Activator (Cu-I) Cu_II Deactivator (Cu-II-Br) Cu_II->Radical k_act Radical->Cu_II k_deact Linear Linear Polymer (Pendant -CH2Br intact) Radical->Linear Dominant in m-VBB Branched Hyperbranched/Gel (Self-Initiation) Radical->Branched Dominant in p-VBB (Benzyl Activation)

Caption: Kinetic competition between linear propagation and self-initiation. p-VBB favors the red pathway (branching) due to benzylic resonance stabilization.

Kinetic Comparison Data

The following data summarizes the kinetic behavior when polymerizing these monomers targeting linear chains (using a separate initiator like Ethyl


-bromoisobutyrate, EBiB).
Parametermeta-VBBpara-VBBCausality
Apparent

HighHigh (Marginally higher)EWG effect lowers LUMO energy, facilitating radical attack.
Initiation Efficiency (

)
HighHighFast initiation due to benzylic stability.
Self-Initiation Rate LowHigh Para resonance stabilizes the benzylic radical, lowering activation energy for C-Br bond homolysis.
PDI (Dispersity) 1.15 - 1.251.30 - 1.60 (Broadens)Branching in p-VBB broadens the distribution at high conversion.
Critical Conversion (

)
>80% (Gelation point)~40-50% (Gelation point)p-VBB crosslinks earlier due to "inimer" behavior.

Application Note: If your goal is Post-Polymerization Modification (PPM) , use m-VBB . The pendant benzyl bromide remains intact (unreacted) for longer, ensuring 100% functionality availability for subsequent nucleophilic substitution (e.g., with amines or azides).

Experimental Protocol: Kinetic Analysis

To validate these kinetics in your lab, use this self-validating protocol. It utilizes NMR kinetics , which allows simultaneous monitoring of vinyl consumption (propagation) and benzyl bromide integrity (branching).

Materials
  • Monomer: Pure m-VBB or p-VBB (Must be inhibitor-free; pass through basic alumina).

  • Initiator: Ethyl

    
    -bromoisobutyrate (EBiB).[1]
    
  • Catalyst System: CuBr / dNbpy (4,4'-di-5-nonyl-2,2'-bipyridine).[2]

  • Solvent: Anisole (Internal NMR standard).

Workflow Diagram

Protocol_Workflow Setup 1. Schlenk Setup [M]:[I]:[Cu]:[L] = 100:1:1:2 Solvent: Anisole (50% v/v) Degas 2. Deoxygenation Freeze-Pump-Thaw (3 cycles) Critical for kinetic accuracy Setup->Degas Polymerize 3. Polymerization Temp: 70°C (Oil Bath) Time: t=0 to 8 hrs Degas->Polymerize Sampling 4. Kinetic Sampling Extract 0.1 mL every 30 min Quench in CDCl3 + Air Polymerize->Sampling Analysis 5. 1H NMR Analysis Compare Vinyl (5.2-5.8 ppm) vs Anisole (3.8 ppm) Sampling->Analysis

Caption: Step-by-step kinetic workflow. Anisole serves as the non-reactive internal standard for conversion calculations.

Step-by-Step Methodology
  • Stoichiometry: Target a Degree of Polymerization (

    
    ) of 100. Ratio: [Monomer] : [EBiB] : [CuBr] : [dNbpy] = 100 : 1 : 1 : 2.
    
  • Baseline Measurement (

    
    ):  Take an aliquot of the reaction mixture before adding CuBr (or before heating) to establish the ratio of Monomer Vinyl Protons (
    
    
    
    5.2–5.8 ppm) to Anisole Methoxy Protons (
    
    
    3.8 ppm).
  • Initiation: Add CuBr under frozen conditions or nitrogen flow. Immerse in oil bath at 70°C.

  • Sampling: Every 30–60 minutes, remove 0.1 mL via an airtight syringe. Immediately dilute into deuterated chloroform (

    
    ) containing traces of BHT (to stop reaction).
    
  • Data Processing:

    • Calculate conversion (

      
      ) using the equation:
      
      
      
      
    • Self-Validation Check: Monitor the Benzylic -CH

      
      Br peak (
      
      
      
      ~4.5 ppm).
      • If the integral of this peak decreases relative to the polymer backbone, branching is occurring (the -CH

        
        Br is reacting).
        
      • For p-VBB, expect this decrease to start earlier than for m-VBB.

References
  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization.[1][2][3][4][5][6][7] Chemical Reviews, 101(9), 2921–2990. Link

  • Coessens, V., & Matyjaszewski, K. (2010). Synthesis of Polymers with Hydroxyl End Groups by Atom Transfer Radical Polymerization. Macromolecular Rapid Communications, 20(3), 127-134. (Discusses functional initiator kinetics). Link

  • Gao, H., & Matyjaszewski, K. (2008). Synthesis of functional polymers with controlled architecture by ATRP of monomers in the presence of cross-linkers: From stars to gels. Progress in Polymer Science, 34(4), 317-350. (Detailed mechanism on inimer/branching kinetics). Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Source for

    
     values). Link
    

Sources

A Comparative Guide to Elemental Analysis Standards for 1-(Bromomethyl)-3-ethenylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of reactive intermediates is paramount. 1-(Bromomethyl)-3-ethenylbenzene (also known as 3-vinylbenzyl bromide), a key building block in polymer chemistry and pharmaceutical synthesis, presents a distinct analytical challenge due to its reactivity. Ensuring its elemental integrity is not merely a quality control checkpoint; it is the foundation upon which stoichiometric calculations, reaction yield assessments, and ultimately, the safety and efficacy of the final product are built.

This guide provides an in-depth comparison of standards and methodologies for the elemental analysis of this compound. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, establish a framework for self-validating protocols, and compare the primary method of combustion analysis with orthogonal techniques essential for comprehensive characterization.

The Gold Standard: Certified Reference Materials (CRMs)

The pinnacle of analytical accuracy is achieved through the use of Certified Reference Materials (CRMs). A CRM is a substance with one or more property values that are sufficiently homogeneous and well-established to be used for the calibration of an apparatus, the assessment of a measurement method, or for assigning values to materials[1]. These materials are produced by national metrology institutes like the National Institute of Standards and Technology (NIST) in the US or the Federal Institute for Materials Research and Testing (BAM) in Germany, often under rigorous ISO 17034 and ISO/IEC 17025 guidelines[2][3].

Establishing a Self-Validating In-House Standard

When a commercial CRM is unavailable, a rigorous internal qualification process is necessary. This workflow ensures the material is suitable for use as a calibrant or control. The process involves sourcing high-purity material and subjecting it to a battery of orthogonal analytical tests to confirm identity and purity before performing definitive elemental analysis.

G cluster_0 Phase 1: Material Sourcing & Initial ID cluster_1 Phase 2: Orthogonal Purity Assessment cluster_2 Phase 3: Elemental Analysis & Certification Sourcing Source Highest Purity This compound ID_Spec Confirm Identity (NMR, FT-IR, MS) Sourcing->ID_Spec Initial Verification Purity_HPLC Purity by RP-HPLC (Assay vs. Impurities) ID_Spec->Purity_HPLC Purity_GC Purity by GC-MS (Volatiles & Related Substances) ID_Spec->Purity_GC Purity_qNMR Purity by qNMR (Assay vs. Internal Standard) ID_Spec->Purity_qNMR Combustion Combustion Analysis (C, H, N, S, X) Purity_HPLC->Combustion Purity_GC->Combustion Purity_qNMR->Combustion Data_Eval Statistical Evaluation (n≥5, RSD%) Combustion->Data_Eval CoA Generate In-House Certificate of Analysis Data_Eval->CoA Assign Certified Value & Uncertainty

Caption: Workflow for qualifying an in-house elemental analysis standard.

Primary Method: Combustion Analysis

Combustion analysis remains the definitive method for determining the mass fractions of Carbon, Hydrogen, and Bromine in organic compounds. The technique is based on the complete combustion of the sample in a high-oxygen environment, followed by the quantitative detection of the resulting gases.

Principle of Operation:

  • A precisely weighed sample of this compound is combusted at a high temperature (typically >900°C).

  • Carbon is converted to Carbon Dioxide (CO₂), and Hydrogen is converted to Water (H₂O).

  • Halogens like Bromine are converted to hydrogen bromide (HBr) or elemental bromine (Br₂), which are subsequently "scrubbed" from the gas stream by a specialized absorbent.

  • The CO₂ and H₂O are detected, typically by infrared detectors, while the amount of Bromine is often determined by titration or ion chromatography after absorption.

Experimental Protocol: Combustion Analysis of this compound

This protocol is a representative example and should be adapted to the specific instrumentation available.

  • Instrument Preparation:

    • Ensure the combustion and reduction tubes are packed correctly and have not exceeded their operational lifetime.

    • Calibrate the instrument using a well-characterized, stable organobromine CRM (e.g., bromobenzoic acid) to ensure system suitability.

  • Sample Preparation:

    • Accurately weigh approximately 1-3 mg of the this compound sample into a tin or silver capsule.

    • Causality: The small sample size ensures complete and rapid combustion. The choice of capsule material can influence combustion dynamics.

    • Perform at least five replicate measurements to ensure statistical validity.

  • Analysis:

    • Introduce the sample into the combustion furnace.

    • The resulting gases (CO₂, H₂O, HBr) are swept by a helium carrier gas through the detection system.

    • The instrument software calculates the percentage of C and H based on the detector response and the initial sample weight.

  • Bromine Determination (Post-Combustion):

    • The combustion gases are passed through an absorption solution that traps the HBr.

    • The concentration of bromide in the solution is then determined via potentiometric titration with silver nitrate (AgNO₃).

    • Causality: This two-step process separates the halogen from other combustion products, preventing interference and allowing for a specific and accurate quantification.

  • Data Evaluation:

    • Calculate the mean, standard deviation, and relative standard deviation (RSD) for the C, H, and Br percentages.

    • The results must fall within an acceptable deviation from the theoretical values, typically ±0.3% absolute.

Data Summary: Theoretical vs. Experimental Values

The theoretical elemental composition of this compound (C₉H₉Br, MW: 197.07 g/mol ) provides the benchmark for experimental results.

ElementTheoretical Mass %Acceptance CriteriaHypothetical Result (Mean, n=5)
Carbon (C)54.87%± 0.3%54.75%
Hydrogen (H)4.60%± 0.3%4.58%
Bromine (Br)40.53%± 0.3%40.39%

Comparison with Orthogonal Analytical Techniques

While combustion analysis provides the direct elemental composition, it offers no information about impurities or structural isomers. Therefore, orthogonal methods are required for a complete purity assessment, which is essential for qualifying an in-house standard.[5]

Parameter Combustion Analysis Quantitative NMR (qNMR) GC-MS RP-HPLC-UV
Primary Purpose Direct measurement of elemental mass fractions (C, H, Br).Determines purity and molar ratios relative to a certified internal standard.Separates and identifies volatile impurities and related substances.Separates and quantifies non-volatile impurities and degradation products.
Principle High-temperature oxidation and detection of resulting gases.Signal intensity is directly proportional to the number of atomic nuclei.Partitioning between a gaseous mobile phase and a stationary phase.Partitioning between a liquid mobile phase and a stationary phase.
Sample State Solid / LiquidSolutionSolution / GasSolution
Destructive? YesNoYes (for MS)No (with fraction collection)
Key Insights Stoichiometric purity.Structural confirmation, assay purity, isomer ratios.Identification of volatile impurities, degradation products.Assay purity, identification of non-volatile impurities.
Limitations Does not detect impurities with the same elemental composition.Requires a high-purity internal standard; lower sensitivity.The compound may degrade at high injector temperatures.[6][7]The compound may be unstable in aqueous or protic mobile phases.[6]

The use of multiple, independent techniques provides a self-validating system. For example, if qNMR analysis indicates a purity of 99.5% and combustion analysis results align with the theoretical values for a 99.5% pure substance, it builds a high degree of confidence in the material's characterization.

Conclusion

For a reactive intermediate like this compound, establishing elemental composition requires a meticulous and multi-faceted approach. In the absence of a commercially available Certified Reference Material, the gold standard is the creation of a rigorously qualified in-house standard.

The definitive determination of Carbon, Hydrogen, and Bromine content is achieved through combustion analysis, a destructive but highly accurate technique. However, this method must be underpinned by a suite of orthogonal purity assessments, including qNMR, GC-MS, and HPLC, to provide a complete analytical picture. This integrated strategy, which cross-verifies purity and elemental content, ensures that the material is fit for its intended purpose in research and development, providing the trustworthy data essential for advancing scientific discovery.

References

  • AA BLOCKS, INC. This compound | 91041-76-8. [Link]

  • PubChem. 1-(Bromomethyl)-3-ethylbenzene | C9H11Br | CID 22003656. [Link]

  • ScienceDirect. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • NIST. Standard Reference Material® 2448 Mercury in Brominated Activated Carbon. [Link]

  • BAM. Certified Reference Materials Catalogue. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Biomedical Journal of Scientific & Technical Research. Recent Trends in Analytical Techniques for Impurity Profiling. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(Bromomethyl)-3-ethenylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Assessment

Compound Identity: 1-(Bromomethyl)-3-ethenylbenzene (CAS: 22570-84-9) Synonyms: m-Vinylbenzyl bromide, 3-(Bromomethyl)styrene.

This compound presents a triad of immediate hazards that distinguishes it from standard organic reagents. It is not merely toxic; it is an aggressive lachrymator and a reactive monomer.

Hazard ClassMechanism of ActionOperational Implication
Lachrymator Alkylates TRPA1 ion channels in corneal/mucous membranes.Zero-tolerance for vapor release. Fume hood failure or open-bench handling will evacuate the laboratory immediately.
Corrosive Hydrolyzes on skin moisture to produce hydrobromic acid (HBr).Causes delayed, deep-tissue chemical burns. Pain may not be immediate, leading to prolonged exposure.
Polymerizer The ethenyl (vinyl) group is prone to free-radical polymerization.Cold Chain Critical. Exothermic polymerization can rupture containers. Do not store with initiators (peroxides).

The Barrier Strategy: PPE Architecture

Standard laboratory nitrile gloves provide insufficient protection against benzylic bromides. The chemical structure allows it to permeate nitrile rubber in under 10 minutes. You must utilize a Multi-Layered Barrier System .

Hand Protection Protocol

Primary Barrier (Inner): Silver Shield® / 4H® (PE/EVAL Laminate).

  • Rationale: Laminate films offer >480 minutes breakthrough time for benzyl halides. Secondary Barrier (Outer): 5-8 mil Nitrile (Disposable).

  • Rationale: Provides dexterity and protects the inner laminate glove from physical tears. Technique: "Double-Gloving" is mandatory. Inspect outer gloves immediately after any splash; if contaminated, strip outer glove immediately, wash the laminate surface, and reglove.

Respiratory & Eye Protection[1][2][3][4][5][6]
  • Engineering Control: All operations must occur within a certified chemical fume hood (Face velocity: 100 fpm).

  • Eye Protection: Chemical splash goggles (ANSI Z87.1+) are required. Safety glasses are insufficient due to the lachrymatory vapor risk.

  • Face Protection: A face shield is required during transfer operations to prevent neck/chin burns from aerosols.

PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Handling this compound Volume Assess Volume / Risk Start->Volume SmallScale < 10 mL (Syringe Transfer) Volume->SmallScale LargeScale > 10 mL or Open Pouring Volume->LargeScale Glove_Std Double Nitrile (Change <10 min) SmallScale->Glove_Std Acceptable with caution Glove_Adv Laminate Liner + Nitrile Outer SmallScale->Glove_Adv Recommended LargeScale->Glove_Adv MANDATORY Resp_Hood Fume Hood (Sash at working height) Glove_Std->Resp_Hood Glove_Adv->Resp_Hood Emergency Evacuate Lab Resp_Hood->Emergency Hood Failure? Resp_Mask Full Face Respirator (OV/AG Cartridge)

Figure 1: PPE Selection Hierarchy based on operational volume.

Operational Protocol: The "Cold Chain" Transfer

This compound is typically stored at -20°C to prevent polymerization. However, opening a cold bottle in a humid lab causes water condensation, which hydrolyzes the bromide to HBr (corrosive gas).

The Protocol:

  • Thawing: Remove the container from the freezer and place it inside a desiccator or a sealed secondary bag. Allow it to warm to room temperature before opening. This prevents moisture ingress.[1][2][3][4]

  • Stabilizer Check: Verify if the product contains a stabilizer (e.g., TBC - 4-tert-Butylcatechol). If distilling the product to remove the stabilizer, the receiver flask must contain fresh inhibitor, or the monomer may polymerize violently in the receiving flask.

  • Transfer: Use positive displacement pipettes or glass syringes with Luer-lock needles. Avoid open pouring to minimize lachrymatory vapor release.

  • Resealing: Purge the headspace with dry Nitrogen or Argon before resealing to prevent oxidative degradation and moisture hydrolysis.

Decontamination & Disposal: The "Quench" Strategy[9]

Do not dispose of active benzyl bromides directly into organic waste drums. The lachrymatory vapors can escape the drum, forcing a building evacuation. You must chemically quench the bromide first.

The Chemistry: We utilize Sodium Thiosulfate (


) to convert the alkyl bromide into a non-volatile, water-soluble Bunte salt. This is safer than using ammonia (which creates volatile amines) or hydroxide (which can trigger polymerization).

Quenching Recipe:

  • Preparation: Prepare a 10% w/v solution of Sodium Thiosulfate in water.

  • Dilution: Dilute the waste benzyl bromide in a small amount of acetone or ethanol (to aid solubility).

  • Addition: Slowly add the thiosulfate solution to the organic mixture with stirring.

    • Reaction:

      
      
      
  • Verification: The mixture should lose its lachrymatory odor (test cautiously by wafting toward the hood face, not your nose).

  • Disposal: The resulting aqueous/organic mixture can now be safely disposed of in the halogenated organic waste stream.

Disposal Workflow (Visualization)

Disposal_Workflow Waste Waste Benzyl Bromide Solvent Dilute in Acetone/EtOH Waste->Solvent Quench Add 10% Na2S2O3 (aq) Solvent->Quench Stir Stir 30-60 mins Quench->Stir Check Odor Check (Cautious) Stir->Check Check->Quench Odor Persists Bin Halogenated Waste Drum Check->Bin No Odor

Figure 2: Chemical quenching workflow for lachrymatory waste.

References

  • Fisher Scientific. (2009). Safety Data Sheet: 1-(Bromomethyl)-3-phenoxybenzene (Analogous Hazard Data). Retrieved from

  • Merck Millipore. (2025). Safety Data Sheet: Benzyl Bromide.[4][5] Retrieved from

  • University of San Francisco. Glove Guide - Chemical Compatibility. Retrieved from

  • Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances.[6][5] Retrieved from

  • National Institutes of Health (PubChem). Benzyl Bromide Safety and Hazards. Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.